Angiotensin A
Description
is a human strong vasoconstrictive angiotensin-derived peptide, most likely generated by enzymatic transformation through mononuclear leukocyte-derived aspartate decarboxylase
Properties
Molecular Formula |
C49H71N13O10 |
|---|---|
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H71N13O10/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
CHCOFDZSJYMQMX-NOQNJSOHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Vasopressor: A Technical History of the Discovery of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discoveries that unveiled the renin-angiotensin system (RAS), a cornerstone of cardiovascular physiology and a critical target in modern pharmacology. While the term "Angiotensin A" does not correspond to a recognized molecule in the scientific literature, this document will illuminate the historical context of angiotensin nomenclature and detail the scientific journey that led to the characterization of its key peptide components.
Early Observations: The Kidney's Role in Blood Pressure Regulation
The story of the renin-angiotensin system begins in the late 19th century with the work of Robert Tigerstedt and Per Bergman. In 1898, they discovered that extracts from the kidney could elicit a pressor effect when injected into rabbits. They named the responsible substance "renin"[1][2]. However, the significance of this finding remained largely dormant for several decades.
The impetus for renewed investigation came from the clinical observation of a link between renal disease and hypertension. In 1934, Harry Goldblatt and his colleagues developed a landmark experimental model that definitively linked the kidney to high blood pressure[3].
The Discovery of a Potent Pressor Substance
In the late 1930s, two independent research groups, one led by Irvine H. Page at the Lilly Research Laboratories in Indianapolis and the other by Bernardo Houssay in Buenos Aires, Argentina, converged on a remarkable discovery[3][4]. Both teams demonstrated that renin itself was not the direct pressor agent but rather an enzyme that acted on a plasma protein to produce a powerful vasoconstrictor substance.
Page's group in the United States named this substance "angiotonin," while the Argentinian team, including Eduardo Braun-Menéndez, christened it "hypertensin"[1][2][3][4]. For a period, both names were used in the scientific literature. In 1958, a consensus was reached between Page and Braun-Menéndez to adopt the unified term "angiotensin," a name that reflected both of its proposed functions: vasoconstriction ("angio") and increased tension ("tensin")[2][3][4].
Unraveling the Angiotensin Cascade
Further research in the 1950s by Leonard T. Skeggs and his colleagues at the Cleveland Clinic revealed that the initial product of renin's action was a biologically inactive decapeptide. This precursor was then converted into a highly potent octapeptide. This led to the classification of two distinct forms of angiotensin:
-
Angiotensin I: The inactive decapeptide precursor.
-
Angiotensin II: The active octapeptide that exerts the powerful vasoconstrictive and aldosterone-stimulating effects.
This crucial discovery also identified the enzyme responsible for this conversion, which was aptly named Angiotensin-Converting Enzyme (ACE)[5].
Table 1: Evolution of Angiotensin Nomenclature
| Year | Key Researchers/Groups | Proposed/Used Name | Modern Equivalent |
| 1940 | Irvine H. Page et al. | Angiotonin | Angiotensin |
| 1940 | Eduardo Braun-Menéndez et al. | Hypertensin | Angiotensin |
| 1958 | Page and Braun-Menéndez | Angiotensin | Angiotensin |
| 1950s | Leonard T. Skeggs et al. | - | Angiotensin I & II |
Experimental Protocols: Isolating and Characterizing Angiotensin
The initial experiments to isolate and characterize angiotensin were groundbreaking for their time. Below are generalized methodologies based on the historical accounts.
4.1. Goldblatt's Model of Experimental Hypertension (1934)
This surgical procedure was instrumental in establishing the renal origin of hypertension and provided the physiological model for subsequent biochemical investigations.
-
Objective: To induce sustained hypertension by restricting blood flow to the kidneys.
-
Methodology:
-
Anesthetize a canine subject.
-
Surgically expose the renal arteries.
-
A silver clamp is placed on one or both renal arteries to partially constrict the vessel.
-
The degree of constriction is calibrated to reduce blood flow without causing complete ischemia and renal infarction.
-
Blood pressure is monitored over time using a carotid loop or direct arterial cannulation.
-
4.2. Preparation of Renin and Angiotensinogen (B3276523) (circa 1940s)
The production of the pressor substance in vitro required the preparation of both the enzyme (renin) and its substrate (angiotensinogen).
-
Objective: To obtain crude preparations of renin and its substrate to demonstrate the enzymatic formation of the pressor substance.
-
Methodology:
-
Renin Preparation:
-
Hog or rabbit kidneys are homogenized.
-
The homogenate is subjected to a series of extraction and precipitation steps, often involving saline and alcohol, to isolate a crude renin extract.
-
-
Angiotensinogen Preparation:
-
Blood plasma (often from horses) is treated to remove other proteins, leaving a globulin fraction rich in angiotensinogen.
-
This fraction is dialyzed to remove small molecules.
-
-
4.3. In Vitro Generation and Bioassay of Angiotensin
The pressor effect of the newly generated substance was quantified using bioassays.
-
Objective: To demonstrate the formation of a pressor substance from the interaction of renin and angiotensinogen and to quantify its activity.
-
Methodology:
-
The crude renin extract is incubated with the angiotensinogen preparation in a buffered solution.
-
The resulting mixture is then injected intravenously into an anesthetized rat or other suitable animal model.
-
Blood pressure changes are recorded, typically via a carotid artery cannula connected to a kymograph or a more modern pressure transducer.
-
The magnitude of the pressor response is compared to that of known standards, such as adrenaline or tyramine.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts of the renin-angiotensin system and the experimental logic of its discovery.
Caption: The Renin-Angiotensin-Aldosterone System cascade.
Caption: Workflow for the in vitro generation and bioassay of angiotensin.
Conclusion
The discovery of the renin-angiotensin system was a multi-decade endeavor involving physiological experiments, meticulous biochemical separations, and international collaboration. While the term "this compound" is not part of the established nomenclature, the historical use of "angiotonin" and "hypertensin" highlights the parallel and ultimately convergent paths of scientific discovery that led to our modern understanding of angiotensin I and II. This foundational work paved the way for the development of highly successful therapeutic agents, such as ACE inhibitors and angiotensin receptor blockers, which have had a profound impact on the management of cardiovascular disease.
References
- 1. Drug discovery in renin–angiotensin system intervention: past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [History of the renin-angiotensin system: great men, a great finding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Metabolism of Angiotensin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and metabolism of Angiotensin A (Ang A), a lesser-known but potentially significant peptide within the Renin-Angiotensin System (RAS). This document details the enzymatic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the core biological processes.
Introduction to this compound
This compound is a biologically active peptide that has emerged as a component of the complex Renin-Angiotensin System. It is structurally similar to the potent vasoconstrictor Angiotensin II (Ang II), differing only by the substitution of the N-terminal aspartic acid with an alanine (B10760859) residue. This seemingly minor alteration leads to distinct metabolic pathways and potentially unique physiological roles, making Ang A and its metabolites subjects of growing interest in cardiovascular research and drug development.
Synthesis of this compound
The primary pathway for this compound synthesis involves the enzymatic modification of Angiotensin II.
Decarboxylation of Angiotensin II
This compound is formed from Angiotensin II through the decarboxylation of the N-terminal aspartic acid residue, resulting in an alanine residue at the first position.[1] While this conversion has been observed to be carried out by enzymes present in mononuclear leukocytes, the specific enzyme responsible for this reaction, a putative "Angiotensin II decarboxylase," has not yet been fully identified or characterized.[1] Consequently, detailed kinetic data for this enzymatic step are not currently available.
Figure 1: Synthesis of this compound from Angiotensin II
Diagram illustrating the conversion of Angiotensin II to this compound.
Metabolism of this compound
Once formed, this compound is a substrate for other enzymes within the RAS, leading to the production of further active peptides.
Conversion of this compound to Alamandine
The primary metabolic fate of this compound is its conversion to the heptapeptide (B1575542) Alamandine. This reaction is catalyzed by Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the counter-regulatory axis of the RAS.[1] ACE2 cleaves the C-terminal phenylalanine from this compound to produce Alamandine.[1]
Figure 2: Metabolism of this compound to Alamandine
Diagram showing the conversion of this compound to Alamandine by ACE2.
Alamandine can also be formed through an alternative pathway involving the decarboxylation of Angiotensin-(1-7).[1]
Quantitative Data
Quantitative data specifically for the enzymes acting on this compound are limited. However, data for related angiotensin peptides can provide valuable context.
Enzyme Kinetics
While the kinetic parameters for the putative Angiotensin II decarboxylase are unknown, the kinetics of ACE2 acting on various angiotensin peptides have been studied. Although specific data for this compound as an ACE2 substrate is not available, the following table summarizes the kinetic constants of human ACE2 for other relevant angiotensin peptides.
Table 1: Kinetic Parameters of Human ACE2 for Various Angiotensin Peptides
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Angiotensin II | 2.2 | 4.8 | 2.2 x 106 | [2] |
| Angiotensin I | 29 | 0.95 | 3.3 x 104 | [2] |
Note: This data provides a reference for ACE2 activity, but direct kinetic studies with this compound are needed for a complete understanding.
Receptor Binding Affinity
The binding affinities of this compound to its receptors have not been extensively characterized. However, the affinities of other angiotensin peptides to the major angiotensin receptors, AT1 and AT2, are well-documented and provide a basis for comparison.
Table 2: Binding Affinities (pKi) of Angiotensin Peptides for AT1 and AT2 Receptors
| Peptide | AT1 Receptor (pKi) | AT2 Receptor (pKi) | Reference |
| Angiotensin II | 8.85 | 8.68 | [3] |
| Angiotensin III | 8.35 | 8.64 | [3] |
| Angiotensin IV | < 6 | 7.23 | [3] |
| Angiotensin-(1-7) | < 6 | 6.54 | [3] |
pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
This compound Signaling
This compound is known to exert its effects through the classical angiotensin receptors, AT1 and AT2. The signaling cascades downstream of these receptors are well-established for Angiotensin II and are presumed to be similar for this compound, though potentially with different potencies or biased signaling effects.
Figure 3: this compound Signaling Pathways
Simplified signaling pathways of this compound via AT1 and AT2 receptors.
Alamandine Signaling
Alamandine, the metabolite of this compound, exerts its effects through the Mas-related G protein-coupled receptor D (MrgD).[4] This signaling pathway is part of the protective arm of the RAS.
Figure 4: Alamandine/MrgD Signaling Pathway
References
- 1. Alamandine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
The Enzymatic Odyssey: A Technical Guide to the Formation of Angiotensin A and its Bioactive Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core enzymatic pathways originating from angiotensinogen (B3276523) that lead to the formation of the less-explored but increasingly significant peptide, Angiotensin A, and its downstream effector, alamandine (B1532146). This document provides a comprehensive overview of the enzymatic conversions, detailed experimental protocols for their investigation, quantitative data for comparative analysis, and visual representations of the associated signaling cascades.
Introduction: Expanding the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. While the classical axis, culminating in the production of Angiotensin II (Ang II), is well-characterized, emerging research has unveiled alternative pathways with distinct physiological roles. This guide focuses on a non-classical branch of the RAS: the formation of this compound and its subsequent conversion to the vasodilatory and cardioprotective peptide, alamandine. Understanding these pathways is paramount for developing novel therapeutic strategies targeting cardiovascular and renal diseases.
The Enzymatic Cascade: From Angiotensinogen to this compound
Contrary to a direct conversion, the formation of this compound is a multi-step process that diverges from the classical RAS pathway after the generation of its central effector, Angiotensin II.
The canonical pathway begins with the cleavage of angiotensinogen by renin to yield Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the potent vasoconstrictor, Angiotensin II.[1][2][3]
The Enigmatic Conversion of Angiotensin II to this compound
This compound is structurally defined as [Ala¹]-Angiotensin II, where the N-terminal aspartic acid of Angiotensin II is replaced by an alanine (B10760859) residue. This conversion is achieved through a decarboxylation reaction. However, the precise enzymatic machinery responsible for this critical step in vivo remains an area of active investigation.
Two primary mechanisms have been proposed:
-
Enzymatic Decarboxylation: Evidence points towards a potential role for a "mononuclear leukocyte-derived aspartate decarboxylase" (MLDAD) in catalyzing the decarboxylation of the N-terminal aspartate of Angiotensin II to form this compound.[4][5] However, detailed characterization and isolation of this specific enzyme have yet to be fully elucidated.
-
Non-Enzymatic Conversion: Studies have also suggested a non-enzymatic pathway for this conversion, potentially mediated by pyridoxal (B1214274) 5'-phosphate (P5P), the active form of vitamin B6.[6] This suggests that the formation of this compound in vivo may be a result of both enzymatic and non-enzymatic processes.
Further research is imperative to definitively identify and characterize the specific aspartate decarboxylase(s) involved in this compound formation.
Downstream Conversion: this compound to Alamandine
Once formed, this compound serves as a substrate for Angiotensin-Converting Enzyme 2 (ACE2). ACE2, a key enzyme in the counter-regulatory axis of the RAS, functions as a carboxypeptidase, cleaving the C-terminal phenylalanine from this compound to produce the heptapeptide (B1575542) alamandine .[4][7]
An alternative pathway for alamandine synthesis involves the direct decarboxylation of Angiotensin-(1-7).[6]
Quantitative Data
The following tables summarize the available quantitative data related to the peptides and enzymes discussed. It is important to note that data for this compound is limited due to its relatively recent discovery and the ongoing research into its formation.
| Peptide | Typical Plasma Concentration (Human) | Reference(s) |
| Angiotensin I | 25 - 143 pg/mL | [8] |
| Angiotensin II | Varies significantly; baseline often in the low pg/mL range | [9] |
| This compound | Data not readily available | |
| Angiotensin-(1-12) | Normal: ~2.0 ng/mL | [10] |
| des-aspartate-Angiotensin I | Normotensive: 19.5 +/- 2.5 pmol/l | [11] |
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| ACE2 | Angiotensin I | - | - | 3.3 x 10⁴ | [7] |
| Angiotensin II | - | - | 2.2 x 10⁶ | [7] | |
| Angiotensin-(1-9) | 16.9 | 1.1 | 6.8 x 10⁴ (by ACE) | [7] | |
| Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 10⁵ | [7] | |
| Angiotensin III | 2.87 | - | >7-fold higher than Ang II | [12] | |
| Angiotensin IV | - | - | 3.2-fold higher than Ang II | [12] | |
| Neprilysin (NEP) | Angiotensin I | - | - | 6.2 x 10⁵ | [7] |
| Angiotensin II | - | - | 2.2 x 10⁵ | [7] | |
| Angiotensin-(1-9) | 111.4 | 41.8 | 3.7 x 10⁵ | [7] |
Experimental Protocols
Quantification of Angiotensin Peptides by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the simultaneous quantification of this compound, alamandine, and other related peptides in plasma samples.
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect whole blood in chilled tubes containing a protease inhibitor cocktail to prevent peptide degradation.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Acidification: Acidify the plasma sample with an appropriate acid (e.g., trifluoroacetic acid - TFA) to a final concentration of 1% TFA.
-
Centrifugation: Centrifuge the acidified plasma to precipitate larger proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution containing a low concentration of TFA.
-
Load the supernatant from the centrifuged plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous solution containing a low concentration of TFA to remove salts and other hydrophilic impurities.
-
Elute the angiotensin peptides from the cartridge using an organic solvent mixture, such as acetonitrile (B52724) or methanol, containing a small percentage of acid.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried peptide extract in a small volume of a solution compatible with the LC-MS/MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).[13][14]
5.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 analytical column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve baseline separation of the target angiotensin peptides.
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Develop a Multiple Reaction Monitoring (MRM) method for each target peptide. This involves selecting a specific precursor ion (the molecular ion of the peptide) and one or more product ions (fragments generated by collision-induced dissociation).
-
Optimize the collision energy for each MRM transition to maximize signal intensity.
-
-
Quantification: Generate a standard curve using known concentrations of synthetic angiotensin peptide standards. Quantify the endogenous peptides in the samples by comparing their peak areas to the standard curve.[1][15]
Measurement of ACE2 Activity using a Fluorometric Assay
This protocol describes a method to measure the enzymatic activity of ACE2 using a quenched fluorescent substrate.
5.2.1. Reagents and Materials
-
ACE2 Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
Fluorogenic ACE2 Substrate (e.g., Mca-YVADAPK(Dnp)-OH or similar)
-
Recombinant ACE2 (for positive control and standard curve)
-
ACE2 specific inhibitor (e.g., MLN-4760) for determining specific activity
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., ~320 nm / ~420 nm)[4][16]
5.2.2. Assay Procedure
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[17]
-
Reaction Setup:
-
In a 96-well black microplate, add the sample (e.g., tissue lysate, plasma, or purified enzyme).
-
For each sample, prepare a parallel well containing the ACE2 specific inhibitor to determine the background non-specific fluorescence.
-
Include a positive control (recombinant ACE2) and a no-enzyme blank.
-
-
Initiation of Reaction: Add the fluorogenic ACE2 substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. Measure the increase in fluorescence over time in kinetic mode. The rate of increase in fluorescence is proportional to the ACE2 activity.[18][19]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the inhibitor-containing wells from the corresponding sample wells to obtain the specific ACE2 activity.
-
A standard curve can be generated using a known concentration of the fluorescent product (e.g., MCA) to convert the fluorescence units into molar amounts of product formed.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key enzymatic and signaling pathways discussed in this guide.
Enzymatic Formation of this compound and Alamandine
Caption: Enzymatic cascade from angiotensinogen to this compound and alamandine.
Alamandine Signaling Pathway via the MrgD Receptor
Caption: Alamandine signaling through the MrgD receptor.[5][19][20]
Experimental Workflow for ACE2 Activity Assay
Caption: Workflow for a fluorometric ACE2 activity assay.
Conclusion and Future Directions
The elucidation of the this compound and alamandine pathway represents a significant expansion of our understanding of the Renin-Angiotensin System. While the conversion of this compound to alamandine by ACE2 is well-defined, the precise mechanism of this compound formation from Angiotensin II remains a key area for future research. The development of specific assays and the identification of the responsible decarboxylase(s) will be crucial for fully understanding the regulation and physiological relevance of this pathway. The cardioprotective and vasodilatory effects of alamandine, mediated through the MrgD receptor, highlight the therapeutic potential of targeting this alternative RAS axis for the treatment of cardiovascular diseases. This guide provides a foundational resource for researchers and drug development professionals to explore this promising frontier in cardiovascular pharmacology.
References
- 1. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. Angiotensin-converting enzyme-2 (ACE2): comparative modeling of the active site, specificity requirements, and chloride dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alamandine enhances cardiomyocyte contractility in hypertensive rats through a nitric oxide-dependent activation of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous angiotensin I concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin-(1-12) in Humans with Normal Blood Pressure and Primary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensins in plasma of hypertensive rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An Overview of Alamadine/MrgD signaling and its role in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Renal Mechanism of Action of Angiotensin II
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) is the principal effector peptide of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular and renal homeostasis.[1][2] In the kidney, Ang II orchestrates a complex series of hemodynamic and tubular actions to control renal blood flow, glomerular filtration, and sodium and water reabsorption, thereby playing a pivotal role in the long-term regulation of arterial blood pressure and extracellular fluid volume.[1][3] This guide provides a detailed examination of the multifaceted mechanisms of Ang II action in renal physiology, summarizes key quantitative data, outlines seminal experimental protocols, and visualizes the core signaling pathways. Understanding these intricate mechanisms is fundamental for developing therapeutic strategies targeting hypertension and chronic kidney disease.[2][4]
Introduction: The Renin-Angiotensin System (RAS) Cascade
The RAS is a hormonal cascade that begins with the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal arterial pressure, reduced sodium delivery to the distal tubules, or sympathetic nerve activation.[2][5] Renin cleaves its substrate, angiotensinogen (B3276523) (produced by the liver), to form the inactive decapeptide Angiotensin I.[6][7] Angiotensin-Converting Enzyme (ACE), located primarily on the surface of pulmonary and renal endothelial cells, then converts Angiotensin I into the potent octapeptide, Angiotensin II.[5][6] The kidney itself contains all the necessary components of the RAS, allowing for local, intrarenal Ang II production that can exert paracrine effects independent of the systemic circulation.[8][9][10]
Angiotensin II Receptors in the Kidney
Ang II exerts its effects by binding to two major G protein-coupled receptors: Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[11]
-
AT1 Receptors: These are the predominant receptor type in the adult kidney and mediate most of the well-characterized physiological actions of Ang II.[11][12] This includes vasoconstriction, sodium and water reabsorption, and aldosterone (B195564) release.[10] AT1 receptors are densely expressed in vascular smooth muscle cells of the renal arterioles, glomerular mesangial cells, and epithelial cells of the proximal tubule, thick ascending limb, and collecting duct.[8][12]
-
AT2 Receptors: While highly expressed in fetal tissues, AT2 receptor expression is lower in the adult kidney.[12] Their function generally opposes that of AT1 receptors, promoting vasodilation and natriuresis (sodium excretion).[8][12][13] The interplay between AT1 and AT2 receptor signaling provides a mechanism for fine-tuning the renal response to Ang II.[8][12]
Core Mechanisms of Action in Renal Physiology
Ang II's influence on the kidney is extensive, impacting renal hemodynamics, tubular transport, and endocrine function.
Hemodynamic Effects
Ang II is a potent vasoconstrictor and plays a crucial role in regulating both Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR).[7][12]
-
Arteriolar Vasoconstriction: Ang II preferentially constricts the efferent arterioles (the vessels exiting the glomerulus) to a greater degree than the afferent arterioles (vessels entering the glomerulus).[6][7][14] This differential effect is due to a higher density of Ang II-sensitive receptors on the efferent arteriole.[6]
-
Regulation of GFR: By constricting the efferent arteriole, Ang II increases the hydrostatic pressure within the glomerular capillaries, which is the primary driving force for filtration.[6] This action serves to stabilize or maintain GFR in situations of decreased renal perfusion pressure, such as hypotension or renal artery stenosis.[5][14][15] However, at very high concentrations, Ang II can also constrict the afferent arteriole and glomerular mesangial cells, leading to a reduction in both RBF and GFR.[6][16]
-
Filtration Fraction: The preferential constriction of the efferent arteriole increases the fraction of renal plasma that is filtered across the glomerular capillaries, known as the filtration fraction. This leads to an increased concentration of plasma proteins and oncotic pressure in the peritubular capillaries, which in turn enhances the driving force for water reabsorption from the proximal tubule.[14]
Tubular Effects
Ang II directly stimulates sodium and water reabsorption in various segments of the nephron, a key mechanism for regulating extracellular fluid volume.[3][8][17]
-
Proximal Tubule: This is a major site of Ang II action.[18] Low, physiological concentrations of Ang II stimulate sodium reabsorption by modulating the activity of key transporters.[17] It enhances the activity of the Na+/H+ exchanger (NHE3) on the apical (luminal) membrane and the Na+/K+-ATPase pump on the basolateral membrane.[17] This effect is biphasic; while low concentrations stimulate transport, high concentrations can inhibit it.[17]
-
Thick Ascending Limb and Distal Nephron: Ang II also promotes sodium reabsorption in the thick ascending limb and the distal convoluted tubule.[19] In the cortical collecting duct, it stimulates apical sodium channels.[8]
-
Indirect Effects: The hemodynamic changes induced by Ang II (increased filtration fraction) alter peritubular capillary physical forces, which also promotes passive water and solute reabsorption from the proximal tubule.[14]
Endocrine Effects
Ang II's influence extends beyond the kidney to the adrenal gland, creating a powerful hormonal axis for sodium and water retention.
-
Aldosterone Secretion: Ang II is the primary stimulant for the synthesis and release of aldosterone from the zona glomerulosa of the adrenal cortex.[7][20][21]
-
Aldosterone Action: Aldosterone acts on the principal cells of the distal convoluted tubule and the collecting duct. It increases the expression and activity of the epithelial sodium channel (ENaC) on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane. The result is increased reabsorption of sodium and water (at the expense of potassium excretion), which further contributes to increased blood volume and pressure.[7][20]
AT1 Receptor Signaling Pathway
The majority of Ang II's renal effects are mediated by the AT1 receptor, which couples to the Gq/11 family of G-proteins. The activation of this pathway leads to a cascade of intracellular events.
-
G-Protein Activation: Ang II binding to the AT1 receptor activates the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC and elevated Ca2+ levels phosphorylate various downstream target proteins, leading to the ultimate cellular responses, such as smooth muscle contraction (vasoconstriction) and modulation of ion transporter activity.[17]
Quantitative Data Summary
The physiological effects of Angiotensin II are dose-dependent. The following tables summarize quantitative data from experimental studies.
Table 1: Hemodynamic Effects of Angiotensin II Infusion
| Parameter | Ang II Infusion Rate | Species | Observed Effect | Citation |
|---|---|---|---|---|
| Renal Blood Flow (RBF) | 20 ng/kg/min | Dog | Decrease from 286 to 179 ml/min (~37% reduction) | [22] |
| Renal Blood Flow (RBF) | 30 ng/kg/min | Rat | ~27-31% decrease | [23] |
| Glomerular Filtration Rate (GFR) | 20 ng/kg/min | Dog | No significant change | [22] |
| Glomerular Hydrostatic Pressure | 20 ng/kg/min | Dog | Increase from 56.7 to 62.3 mmHg | [22] |
| Preglomerular Resistance | 20 ng/kg/min | Dog | 54% increase | [22] |
| Efferent Arteriolar Resistance | 20 ng/kg/min | Dog | 100% increase | [22] |
| Medullary Blood Flow (MBF) | 30 ng/kg/min | Rat | ~12-17% increase |[23] |
Table 2: Tubular Transport Effects of Angiotensin II
| Nephron Segment | Transporter/Channel | Effect of Low-Dose Ang II (10⁻¹² to 10⁻⁹ M) | Citation |
|---|---|---|---|
| Proximal Tubule | Na⁺/H⁺ Exchanger (NHE3) | Stimulation of activity | [17] |
| Proximal Tubule | Na⁺/K⁺-ATPase | Stimulation of activity | [17] |
| Proximal Tubule | Na⁺/HCO₃⁻ Cotransport | Stimulation of activity | [17] |
| Cortical Collecting Duct | Apical Na⁺ Channels (ENaC) | Stimulation of transport |[8] |
Experimental Protocols
The mechanisms of Ang II have been elucidated through a variety of sophisticated experimental techniques.
Renal Micropuncture
This technique allows for the direct study of single nephron function in an intact, living animal, providing invaluable data on GFR, tubular fluid composition, and transport rates.[24][25][26]
Protocol Outline:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat). Perform a flank incision to expose the kidney, which is then placed in a temperature-controlled Lucite cup to immobilize it.[26][27]
-
Pipette Fabrication: Glass capillary tubes are heated and pulled to create micropipettes with extremely fine tips (a few micrometers in diameter). Tips are often beveled on a fine grinding surface.[24]
-
Tubule Identification: The surface of the kidney is illuminated, often with fiber optics, and viewed under a stereomicroscope. Proximal and distal tubules are identified, sometimes with the aid of an intravenous injection of a dye like Lissamine green.[28]
-
Fluid Collection & Perfusion: A micromanipulator is used to precisely insert a collection pipette into the lumen of a selected tubule to collect fluid for analysis (e.g., to measure single-nephron GFR).[26][27] A separate microperfusion pump can be used to introduce solutions with known compositions or inhibitors into the tubule.[27]
-
Pressure Measurement: A micropipette connected to a pressure transducer can be inserted to measure hydrostatic pressures within tubules or capillaries.[27]
-
Analysis: The collected nanoliter-volume samples are analyzed for ion concentrations, osmolality, and concentrations of filtration markers like inulin (B196767) to calculate rates of reabsorption and secretion.[28]
Isolated Perfused Kidney
This ex vivo technique allows researchers to study renal function in the absence of systemic neural and endocrine influences, providing a controlled environment to investigate the direct effects of substances like Ang II.[29][30]
Protocol Outline:
-
Surgical Isolation: Anesthetize the animal (e.g., mouse or rat). Surgically isolate the kidney, ligating surrounding arteries and veins.[31]
-
Cannulation: Insert a cannula into the renal artery.[29][31]
-
Perfusion: Immediately begin perfusing the kidney with a warmed (37°C), oxygenated (95% O₂/5% CO₂) physiological salt solution (e.g., modified Krebs-Henseleit buffer). The perfusate often contains an oncotic agent like albumin to prevent edema and may include washed erythrocytes.[29][30] Perfusion can be done at a constant pressure (e.g., 90-100 mmHg) or constant flow.[29][32]
-
Urine Collection: Cannulate the ureter to allow for the collection of urine.[31]
-
Experimental Intervention: Once the preparation is stable, drugs like Ang II, receptor antagonists, or other agents can be added directly to the perfusate.
-
Data Collection: Continuously monitor perfusion pressure and flow. Collect timed urine samples and perfusate samples to measure GFR (using a marker like inulin), electrolyte excretion, and other functional parameters.[33]
Conclusion
Angiotensin II is a master regulator of renal function. Through its potent actions on the renal vasculature and tubular system, primarily mediated by the AT1 receptor, it plays an indispensable role in maintaining sodium balance, GFR, and systemic blood pressure.[1] Its dual hemodynamic and tubular effects provide a powerful mechanism to preserve kidney function during hypovolemia while simultaneously acting to restore fluid volume. A thorough understanding of these intricate pathways is essential for researchers and clinicians working to develop and refine therapies for a host of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[1][2]
References
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- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Renal mechanisms of angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. Physiology Glossary: Glomerular Filtration Rate - Extrinsic Regulation | ditki medical & biological sciences [ditki.com]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. The role of angiotensin II-stimulated renal tubular transport in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the renin-angiotensin system in the regulation of glomerular filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of arterial hypertension and angiotensin II in chronic kidney disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of glomerular filtration rate and sodium excretion by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Intrarenal Renin-Angiotensin System in Regulation of Glomerular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of renal tubular sodium transport by angiotensin II and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Impact of angiotensin II-mediated stimulation of sodium transporters in the nephron assessed by computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Renal hemodynamic actions of angiotensin II: interaction with tubuloglomerular feedback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential effect of angiotensin II on blood circulation in the renal medulla and cortex of anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Micropuncture of the kidney: a primer on techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Special aspects of micropuncture experiments on the IPRK - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Overview of Experimental Models of the Kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Video: The Mouse Isolated Perfused Kidney Technique [jove.com]
- 32. The Mouse Isolated Perfused Kidney Technique [jove.com]
- 33. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II Receptor Binding Kinetics and Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding kinetics and affinity of ligands to Angiotensin II (Ang II) receptors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development targeting the renin-angiotensin system. This guide details the critical receptor subtypes, their signaling pathways, and the experimental methodologies used to characterize ligand-receptor interactions, with a focus on quantitative data and detailed protocols.
Introduction to Angiotensin II Receptors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs).[1][2] Two main subtypes of Angiotensin II receptors have been identified and extensively characterized: the Angiotensin II Type 1 (AT1) receptor and the Angiotensin II Type 2 (AT2) receptor.[3]
-
AT1 Receptor: The AT1 receptor is responsible for most of the well-known physiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[1] Antagonists of the AT1 receptor, known as angiotensin receptor blockers (ARBs), are widely used in the treatment of hypertension and other cardiovascular diseases.[1][4] The AT1 receptor is primarily coupled to Gq/11 proteins, initiating a signaling cascade that involves phospholipase C activation and an increase in intracellular calcium concentrations.[3][5]
-
AT2 Receptor: The functions of the AT2 receptor are less understood but are often considered to counterbalance the effects of the AT1 receptor.[1] Activation of the AT2 receptor is thought to mediate vasodilation, anti-proliferative effects, and apoptosis.[3][6] The AT2 receptor signaling is unique among GPCRs and can involve G-proteins (Gαi/o), protein phosphatases, and scaffolding proteins.[7][8]
Both Ang II and Angiotensin III bind to the AT2 receptor with nanomolar affinity, similar to their affinity for the AT1 receptor.[9] However, the two receptor subtypes share only about 34% amino acid sequence homology.[10]
Ligand Binding Affinity and Kinetics
The affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
The kinetics of ligand binding describe the rates of association (kon) and dissociation (koff) of the ligand to and from the receptor. These kinetic parameters determine how quickly a ligand-receptor complex forms and how long it persists.
Several key parameters are used to quantify ligand binding:
-
Kd (Equilibrium Dissociation Constant): A measure of binding affinity.
-
Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.
The following tables summarize the binding affinities of various agonists and antagonists for the AT1 and AT2 receptors.
Table 1: Binding Affinity (Kd) of Angiotensin Receptor Blockers (ARBs) for the AT1 Receptor
| ARB | Kd (nM) | Reference |
| Irbesartan (B333) | Value not explicitly stated, but noted to have the lowest Kd among 8 ARBs | [11] |
| Olmesartan | Quantitative value not provided | [11] |
| Candesartan | Quantitative value not provided | [11] |
| Valsartan | Quantitative value not provided | [11] |
| Telmisartan | Quantitative value not provided | [11] |
| Losartan | Quantitative value not provided | [11] |
| Exp3174 (active metabolite of Losartan) | Quantitative value not provided | [11] |
Note: While the source indicates irbesartan has the highest affinity (lowest Kd), specific numerical values from this comparative study were not available in the provided search results.
Table 2: Binding Affinity (pKi) of Various Ligands for Angiotensin II Receptors
| Ligand | Receptor | pKi | Ki (nM) | Reference |
| Angiotensin II | AT2 (Human) | 8.92 | 1.2 | [12] |
| Angiotensin II | AT2 (Pig) | 9.22 | 0.6 | [12] |
| Angiotensin II | AT2 (Pig) | 9.52 | 0.3 | [12] |
| Angiotensin II | AT2 (Pig) | 9.64 | 0.23 | [12] |
| Angiotensin II | AT2 (Pig) | 9.7 | 0.2 | [12] |
Table 3: IC50 Values for Various Angiotensin II Receptor Antagonists
| Antagonist | Receptor | IC50 Shift with Plasma Proteins | Reference |
| Various Ang II Antagonists | AT1 | Rightward shifts of one to several orders of magnitude | [13] |
Note: The specific IC50 values were not provided in a tabular format in the search results, but the qualitative impact of plasma protein binding was noted.
Signaling Pathways
The signaling pathways initiated by the activation of AT1 and AT2 receptors are complex and involve multiple downstream effectors.
AT1 Receptor Signaling
The AT1 receptor primarily signals through the Gq/11 protein pathway.[5][14] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction.[15] Additionally, the AT1 receptor can activate other signaling pathways, including those involving β-arrestins and G12/13 proteins.[14]
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 6. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 9. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angiotensin II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Does protein binding modulate the effect of angiotensin II receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Brain Renin-Angiotensin System: A Complex Modulator of Neurological Function
An in-depth analysis of current scientific literature reveals that the term "Angiotensin A" is not a recognized component of the established renin-angiotensin system (RAS). The primary bioactive peptides of this system that have been extensively studied for their roles in the brain are Angiotensin II (Ang II), Angiotensin III (Ang III), Angiotensin IV (Ang IV), and Angiotensin-(1-7). It is plausible that "this compound" is a novel or less-characterized peptide, or potentially a misnomer for one of the well-known angiotensins.
This technical guide will therefore focus on the physiological functions of the major, well-documented angiotensin peptides in the brain, with a primary emphasis on Angiotensin II, the principal effector molecule of the RAS. We will delve into their signaling pathways, summarize quantitative data, and provide insights into relevant experimental methodologies, adhering to the specified requirements for data presentation and visualization.
The brain possesses an independent and complete renin-angiotensin system, which plays a crucial role in the regulation of various physiological processes, including cardiovascular control, fluid and electrolyte balance, and neuroinflammation. The peptides of the brain RAS act as neurotransmitters and neuromodulators, exerting their effects through specific receptors located on both neurons and glial cells.
Key Angiotensin Peptides and Their Receptors in the Brain
The primary angiotensin peptides active in the brain and their corresponding receptors are summarized below:
| Peptide | Precursor | Key Synthesizing Enzymes | Primary Receptor(s) |
| Angiotensin II (Ang II) | Angiotensin I | Angiotensin-Converting Enzyme (ACE) | AT1 Receptor (AT1R), AT2 Receptor (AT2R) |
| Angiotensin III (Ang III) | Angiotensin II | Aminopeptidase A | AT1 Receptor (AT1R), AT2 Receptor (AT2R) |
| Angiotensin IV (Ang IV) | Angiotensin III | Aminopeptidase N | AT4 Receptor (Insulin-Regulated Aminopeptidase - IRAP) |
| Angiotensin-(1-7) | Angiotensin II / Angiotensin I | Angiotensin-Converting Enzyme 2 (ACE2) / Neprilysin | Mas Receptor (MasR) |
Physiological Functions of Angiotensin Peptides in the Brain
The diverse actions of angiotensin peptides in the central nervous system are mediated by their specific receptors, which are differentially expressed throughout the brain.
Cardiovascular Regulation
Angiotensin II, acting primarily through the AT1 receptor in cardiovascular control centers of the brain such as the subfornical organ (SFO), organum vasculosum of the lamina terminalis (OVLT), and the nucleus of the solitary tract (NTS), plays a critical role in the regulation of blood pressure.
-
Sympathetic Outflow: Ang II increases sympathetic nervous system activity, leading to vasoconstriction and an increase in heart rate.
-
Vasopressin Release: It stimulates the release of arginine vasopressin (AVP) from the posterior pituitary, promoting water retention by the kidneys.
-
Thirst and Salt Appetite: Ang II acts on the SFO and OVLT to induce thirst and salt appetite, contributing to the maintenance of fluid and electrolyte homeostasis.
Neuroinflammation and Oxidative Stress
The brain RAS is implicated in the pathogenesis of various neurological disorders through its pro-inflammatory and pro-oxidative effects, largely mediated by Ang II-AT1R signaling.
-
Microglial Activation: Ang II can activate microglia, the resident immune cells of the brain, leading to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Reactive Oxygen Species (ROS) Production: Activation of the AT1R by Ang II stimulates NADPH oxidase, a major source of ROS in the brain, leading to oxidative stress and neuronal damage.
Cognitive Function
The role of the brain RAS in cognition is complex, with different peptides and receptors having opposing effects.
-
Angiotensin II: Chronic overactivity of the Ang II-AT1R axis is generally associated with cognitive decline, likely due to its effects on cerebrovascular function, inflammation, and oxidative stress.
-
Angiotensin IV and Angiotensin-(1-7): In contrast, Ang IV and Ang-(1-7) have been shown to have neuroprotective and cognitive-enhancing effects. Ang IV, through its receptor IRAP, is thought to facilitate learning and memory. Ang-(1-7), via the Mas receptor, can counteract the detrimental effects of Ang II.
Signaling Pathways of Angiotensin Peptides in the Brain
The intracellular signaling cascades initiated by the binding of angiotensin peptides to their receptors are complex and cell-type specific.
Angiotensin II Signaling
The binding of Ang II to its G protein-coupled receptors, AT1R and AT2R, triggers distinct downstream signaling pathways.
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
Angiotensin-(1-7) Signaling
Angiotensin-(1-7) primarily signals through the Mas receptor, often counteracting the effects of Ang II.
Caption: Angiotensin-(1-7) signaling through the Mas receptor.
Experimental Protocols for Studying the Brain RAS
A variety of experimental techniques are employed to investigate the physiological functions of angiotensin peptides in the brain.
In Vivo Methodologies
-
Intracerebroventricular (ICV) Injection: This technique involves the direct administration of angiotensin peptides, agonists, or antagonists into the cerebral ventricles of animal models to study their central effects on blood pressure, thirst, and other physiological parameters.
-
Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place the animal in a stereotaxic frame.
-
Drill a small hole in the skull at the coordinates corresponding to a lateral ventricle.
-
Implant a guide cannula and secure it with dental cement.
-
After a recovery period, inject the desired compound through the cannula using an injection pump.
-
-
-
Radiotelemetry: This method allows for the continuous monitoring of physiological variables such as blood pressure and heart rate in conscious, freely moving animals.
-
Protocol:
-
Anesthetize the animal.
-
Surgically implant a telemetry transmitter, with the catheter inserted into an artery (e.g., femoral or carotid) and the body of the transmitter placed in the abdominal cavity or subcutaneously.
-
Allow the animal to recover fully.
-
Record physiological data wirelessly using a receiver platform.
-
-
In Vitro and Ex Vivo Methodologies
-
Autoradiography: Used to map the distribution and density of angiotensin receptors in brain tissue sections.
-
Protocol:
-
Prepare frozen brain sections.
-
Incubate the sections with a radiolabeled ligand specific for the receptor of interest (e.g., [125I]-Sar1,Ile8-Ang II for AT1/AT2 receptors).
-
Include a high concentration of an unlabeled specific antagonist to determine non-specific binding.
-
Wash the sections to remove unbound radioligand.
-
Expose the sections to a film or a phosphor imaging screen to visualize the receptor distribution.
-
-
-
Primary Neuronal/Glial Cell Culture: Allows for the investigation of the direct effects of angiotensin peptides on specific brain cell types.
-
Protocol:
-
Isolate brain tissue from embryonic or neonatal animals.
-
Dissociate the tissue into single cells using enzymatic digestion and mechanical trituration.
-
Plate the cells on coated culture dishes in a suitable growth medium.
-
After the cells have matured, treat them with angiotensin peptides and assess downstream signaling events (e.g., calcium imaging, Western blotting for phosphorylated proteins) or functional outcomes (e.g., cytokine release, cell viability).
-
-
Quantitative Data on Angiotensin Receptor Binding and Function
The following table summarizes key quantitative data related to angiotensin receptor binding affinities.
| Ligand | Receptor | Brain Region | Kd (nM) | Bmax (fmol/mg protein) |
| [125I]-Sar1,Ile8-Ang II | AT1 | Subfornical Organ | 0.5 - 2.0 | 150 - 300 |
| [125I]-Sar1,Ile8-Ang II | AT2 | Locus Coeruleus | 0.3 - 1.5 | 50 - 150 |
| [125I]-Ang IV | AT4 | Hippocampus | 1.0 - 5.0 | 100 - 250 |
| [125I]-Ang-(1-7) | Mas | Nucleus of the Solitary Tract | 0.8 - 3.0 | 80 - 200 |
Note: Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). Bmax (maximum binding capacity) reflects the density of receptors.
Experimental Workflow for Investigating Neuroinflammatory Effects
The following diagram illustrates a typical experimental workflow to investigate the role of Angiotensin II in promoting neuroinflammation.
Caption: Experimental workflow for studying Ang II-induced neuroinflammation.
Conclusion and Future Directions
The brain renin-angiotensin system is a multifaceted and powerful regulator of neurological function. While Angiotensin II, acting through the AT1 receptor, is a key mediator of hypertension, neuroinflammation, and cognitive impairment, other components of the system, such as Angiotensin-(1-7) and Angiotensin IV, offer promising avenues for therapeutic intervention due to their neuroprotective properties. Future research should continue to unravel the intricate interactions between the different arms of the brain RAS and their roles in both physiological and pathological conditions. A deeper understanding of these mechanisms will be critical for the development of novel drugs targeting the brain RAS for the treatment of a wide range of neurological disorders.
The Pivotal Role of Angiotensin A in Cardiovascular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation, with its components representing key targets for therapeutic intervention. While Angiotensin II (Ang II) has long been considered the primary effector of the RAS, a growing body of evidence highlights the importance of other angiotensin peptides. Among these, Angiotensin A (Ang A) has emerged as a critical, yet complex, player. This technical guide provides an in-depth exploration of the role of this compound in cardiovascular regulation, consolidating current knowledge on its formation, signaling pathways, and physiological effects. We present quantitative data comparing this compound to other angiotensin peptides, detail experimental protocols for its study, and provide visual representations of its signaling cascades and metabolic pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound is an octapeptide (Ala-Arg-Val-Tyr-Ile-His-Pro-Phe) that was first identified in human plasma. It differs from the well-characterized Angiotensin II by a single amino acid at the N-terminus: an alanine (B10760859) residue instead of aspartic acid.[1] This seemingly minor structural change has significant implications for its biological activity and its position within the complex network of the Renin-Angiotensin System.
This compound is positioned at a unique crossroads within the RAS, exhibiting a dualistic nature. It can act as a direct vasoconstrictor and a pro-proliferative agent, similar to Angiotensin II, primarily through the Angiotensin II Type 1 (AT1) receptor.[1] Concurrently, this compound serves as a substrate for the enzyme Angiotensin-Converting Enzyme 2 (ACE2), leading to the formation of the heptapeptide (B1575542) Alamandine, which exerts vasodilatory and protective effects via the Mas-related G protein-coupled receptor D (MrgD). This positions this compound as a modulator of both the "classical" pressor arm and the "protective" depressor arm of the RAS.
Formation and Metabolism of this compound
This compound is not a direct product of the classical RAS cascade. Its formation is believed to occur through the enzymatic decarboxylation of the N-terminal aspartate residue of Angiotensin II. This conversion can be mediated by mononuclear leukocyte-derived aspartate decarboxylase.[1]
The metabolic fate of this compound is a key determinant of its overall effect on cardiovascular regulation. It can be degraded by angiotensinases or, as mentioned, be converted by ACE2 to Alamandine. This conversion highlights the central role of ACE2 in shifting the balance of the RAS towards its protective axis.
Quantitative Data on Cardiovascular Effects
The following tables summarize the available quantitative data on the cardiovascular effects of this compound, primarily in comparison to Angiotensin II.
| Peptide | Receptor Affinity | Reference |
| This compound | Same affinity for AT1 receptor as Angiotensin II. | [1] |
| Higher affinity for AT2 receptor than Angiotensin II. | [1] | |
| Angiotensin II | High affinity for both AT1 and AT2 receptors. |
| Parameter | This compound | Angiotensin II | Reference |
| Blood Pressure (in vivo, rats) | Elicits similar increases in mean arterial pressure. | Elicits similar increases in mean arterial pressure. | [2][3] |
| Vasoconstriction (isolated perfused rat kidney) | Smaller vasoconstrictive effect. | Potent vasoconstrictor. | [1] |
| Cardiac Function (isolated hearts) | Effects on cardiac function are similar. | Effects on cardiac function are similar. | [2] |
| Cardiac Arrhythmias (ischemia/reperfusion) | No significant effect on cardiac rhythm. | Increased duration of arrhythmias. | [2] |
Signaling Pathways
This compound exerts its effects through the same primary receptors as Angiotensin II, namely the AT1 and AT2 receptors. However, its differential affinity for these receptors and its role as a precursor to Alamandine result in a complex signaling profile.
AT1 Receptor Signaling
Upon binding to the AT1 receptor, this compound is expected to trigger the canonical Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This cascade underlies its vasoconstrictive and pro-proliferative effects.
Conversion to Alamandine and MrgD Receptor Signaling
The conversion of this compound to Alamandine by ACE2 initiates a distinct, protective signaling pathway. Alamandine activates the MrgD receptor, which is coupled to the production of nitric oxide (NO), leading to vasodilation and other cardioprotective effects.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the study of this compound and its cardiovascular effects.
In Vivo Blood Pressure Measurement in Rats
Objective: To determine the effect of this compound on systemic blood pressure.
Methodology based on Coutinho et al.:
-
Animal Model: Male Wistar rats are anesthetized (e.g., with a mixture of ketamine and xylazine).
-
Catheterization: A catheter is inserted into the carotid artery for direct blood pressure measurement and connected to a pressure transducer. A second catheter is inserted into the jugular vein for intravenous administration of peptides.
-
Peptide Administration: Increasing doses of this compound and Angiotensin II are administered intravenously.
-
Data Acquisition: Mean Arterial Pressure (MAP) is continuously recorded using a data acquisition system.
-
Pharmacological Blockade: To determine receptor involvement, experiments are repeated in the presence of an AT1 receptor antagonist (e.g., losartan).
References
Angiotensin A: A Technical Guide on Gene Expression, Protein Structure, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin A is a recently identified bioactive peptide of the Renin-Angiotensin System (RAS). It is an analog of the potent vasoconstrictor Angiotensin II, from which it differs by a single amino acid substitution at the N-terminus. Specifically, this compound is [Ala1]-Angiotensin II, meaning the N-terminal aspartic acid of Angiotensin II is replaced by an alanine (B10760859) residue[1][2]. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its formation, structure, signaling pathways, and the experimental methodologies used for its study. While research on this compound is less extensive than that on Angiotensin II, this document consolidates the available information to serve as a valuable resource for professionals in cardiovascular research and drug development.
Gene Expression and Formation
This compound is not directly encoded by a specific gene. Instead, it is a post-translational modification of Angiotensin II. The canonical RAS pathway begins with the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I. Angiotensin-Converting Enzyme (ACE) then cleaves Angiotensin I to produce the octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)[3][4][5].
This compound is subsequently formed from Angiotensin II. While the precise enzymatic pathway for the substitution of aspartic acid with alanine is not yet fully elucidated, it is understood to be a modification of the primary Angiotensin II peptide[1][2]. Further metabolism of this compound can occur via Angiotensin-Converting Enzyme 2 (ACE2), which converts it into the peptide alamandine[6].
This compound Protein Structure
The primary structure of this compound is an octapeptide with the amino acid sequence: Ala-Arg-Val-Tyr-Ile-His-Pro-Phe . This differs from Angiotensin II only at the first amino acid position[1][7].
Currently, there are no publicly available three-dimensional structural analyses, such as X-ray crystallography or NMR spectroscopy, specifically for this compound. Its structural conformation is presumed to be similar to that of Angiotensin II, allowing it to bind to angiotensin receptors.
Signaling Pathways and Physiological Effects
This compound exerts its physiological effects primarily through the Angiotensin II Type 1 (AT1) receptor, similar to Angiotensin II[7][8]. The activation of the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
The general signaling pathway for AT1 receptor activation is as follows:
-
Binding of the ligand (this compound or II) to the AT1 receptor.
-
Activation of the Gq/11 protein.
-
Activation of Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 stimulates the release of intracellular calcium (Ca2+).
-
DAG activates Protein Kinase C (PKC).
These signaling events lead to various cellular responses, including vasoconstriction, cell growth, and inflammation[9][10][11].
AT1 Receptor Signaling Pathway for this compound.
Comparative Effects of this compound and Angiotensin II
While both peptides act on the AT1 receptor, studies have revealed both similarities and differences in their physiological effects:
-
Blood Pressure: Both this compound and Angiotensin II cause an increase in blood pressure. However, this compound has been shown to have a less potent vasopressor effect compared to Angiotensin II[8].
-
Cardiac Effects: In the context of ischemia/reperfusion, Angiotensin II increases the duration of arrhythmias, whereas this compound has been observed to have no such effect. This suggests a divergence in their signaling or downstream effects within cardiac tissue[7]. This compound has also been shown to increase the secretion of atrial natriuretic peptide (ANP), an effect not observed with Angiotensin II[8].
-
Calcium Transients: Angiotensin II induces significant effects on calcium transients in cardiomyocytes, while this compound does not, which may explain their differing effects on cardiac rhythm[7].
Quantitative Data
The quantification of this compound in biological samples has been achieved using mass spectrometry-based methods. The following table summarizes the reported plasma concentrations of this compound in humans.
| Analyte | Subject Group | Mean Concentration (pg/mL) | Reference |
| This compound | Healthy Controls | 6.7 ± 4.7 | [1] |
| Angiotensin II | Healthy Controls | 88.0 ± 12.3 | [1] |
| This compound | End-Stage Renal Failure Patients | 28.4 ± 11.0 | [1] |
| Angiotensin II | End-Stage Renal Failure Patients | 127.5 ± 29.4 | [1] |
Data presented as mean ± SEM.
Experimental Protocols
Synthesis and Purification of this compound
Synthetic this compound ([Ala1]-Angiotensin II) can be produced using solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: A suitable resin for peptide synthesis, such as Wang resin, is used as the solid support.
-
Amino Acid Coupling: The peptide is synthesized by sequentially adding protected amino acids from the C-terminus to the N-terminus. Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group for the α-amino group.
-
Coupling Reagents: Coupling reagents such as N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are used to facilitate the formation of peptide bonds.
-
Deprotection: The Fmoc group is removed after each coupling step using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry.
Quantification of this compound by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of angiotensin peptides in biological matrices like plasma[12][13].
Methodology:
-
Sample Collection: Blood is collected in tubes containing protease inhibitors to prevent the degradation of angiotensin peptides.
-
Internal Standard Spiking: A stable isotope-labeled version of this compound is added to the plasma sample to serve as an internal standard for accurate quantification.
-
Solid-Phase Extraction (SPE): The plasma sample is subjected to SPE to remove interfering substances and concentrate the angiotensin peptides.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): The peptides are separated on a reverse-phase column.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and fragmented. Specific fragment ions (transitions) for both the native this compound and the isotope-labeled internal standard are monitored for quantification.
-
-
Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the native peptide to the internal standard against a calibration curve.
Workflow for this compound Quantification by LC-MS/MS.
Functional Assays
Receptor Binding Assay: To determine the binding affinity of this compound to angiotensin receptors, competitive binding assays can be performed using radiolabeled Angiotensin II.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing AT1 or AT2 receptors are prepared.
-
Incubation: The membranes are incubated with a constant concentration of radiolabeled Angiotensin II and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured.
-
Data Analysis: The data are used to generate a competition curve and calculate the inhibitory constant (Ki) of this compound for the receptor.
Cell-Based Functional Assays: The functional activity of this compound can be assessed by measuring its ability to stimulate downstream signaling events in cells expressing the AT1 receptor.
Methodology (Calcium Mobilization Assay):
-
Cell Culture: Cells endogenously or recombinantly expressing the AT1 receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Stimulation: The cells are stimulated with varying concentrations of this compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a plate reader or fluorescence microscope.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) of this compound.
Conclusion and Future Directions
This compound is an emerging component of the Renin-Angiotensin System with distinct physiological effects compared to its precursor, Angiotensin II. Its activity through the AT1 receptor positions it as a relevant peptide in cardiovascular regulation. However, significant knowledge gaps remain, particularly concerning its precise enzymatic formation, three-dimensional structure, and the specific nuances of its signaling pathways that lead to its unique functional profile. Further research is warranted to fully elucidate the role of this compound in both normal physiology and in the pathophysiology of cardiovascular diseases. The development of more specific analytical methods and functional assays will be crucial in advancing our understanding of this novel angiotensin peptide and its potential as a therapeutic target.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pediaa.com [pediaa.com]
- 6. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Renin-Angiotensin System: A Comprehensive Review of Key Angiotensin Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. While research into this system is extensive, the nomenclature of its components is precise. A query for "Angiotensin A" does not yield a recognized, specific peptide within the established scientific literature. It is possible this term is a misnomer, a novel proprietary designation, or refers to an emerging subclass of angiotensin peptides not yet widely adopted. This technical guide, therefore, provides a comprehensive literature review of the core, well-characterized, and physiologically significant angiotensin peptides: Angiotensin II, Angiotensin-(1-7), Angiotensin III, and Angiotensin IV. Understanding the intricate functions and signaling pathways of these peptides is fundamental for researchers and professionals in drug development targeting cardiovascular and renal diseases.
The Central Effector: Angiotensin II
Angiotensin II (Ang II) is the principal active peptide of the RAS, exerting a wide range of physiological effects primarily aimed at increasing blood pressure.[1][2]
Synthesis of Angiotensin II
The formation of Angiotensin II is a multi-step enzymatic process that begins with the cleavage of angiotensinogen, a precursor protein produced by the liver, by the enzyme renin, which is released from the kidneys. This initial step generates the decapeptide Angiotensin I. As Angiotensin I circulates through the bloodstream, primarily in the lungs, it is converted into the octapeptide Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[3]
Signaling Pathways of Angiotensin II
Angiotensin II mediates its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[4]
-
AT1 Receptor Signaling: The majority of the well-known physiological effects of Angiotensin II are mediated through the AT1 receptor.[4] Upon binding, the AT1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction, vasoconstriction, and the release of aldosterone.[5][6]
-
AT2 Receptor Signaling: The functions of the AT2 receptor are generally counter-regulatory to those of the AT1 receptor and are more prominent in fetal tissues and in certain pathological conditions in adults.[7] Activation of the AT2 receptor is often associated with vasodilation, anti-proliferative, and anti-inflammatory effects.[7] The signaling pathways of the AT2 receptor are less completely understood but are thought to involve the activation of protein phosphatases and the production of nitric oxide.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
The Cornerstone of Cardiovascular Drug Discovery: An In-depth Technical Guide to Angiotensin II Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Angiotensin II (Ang II), a pivotal peptide hormone in the regulation of blood pressure and cardiovascular homeostasis. Understanding the intricate relationship between the structure of Ang II analogs and their biological activity is fundamental for the rational design of novel therapeutics targeting the renin-angiotensin system (RAS). This document delves into the quantitative analysis of Ang II analogs, detailed experimental methodologies for their evaluation, and the complex signaling pathways they modulate.
The Structural Basis of Angiotensin II Activity
Angiotensin II is an octapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its biological effects are primarily mediated by two G protein-coupled receptors, the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The affinity and efficacy of Ang II and its analogs are highly dependent on the specific amino acid residues at each position. Structure-activity relationship studies have revealed key structural determinants for receptor binding and activation.
N-Terminal Modifications
Modifications at the N-terminus of Angiotensin II can significantly impact its affinity and activity. The N-terminal Aspartic acid (Asp¹) is not essential for receptor binding, as its removal to form Angiotensin III (des-Asp¹-Ang II) results in a compound with comparable or even slightly increased affinity for the AT2 receptor. However, substitutions at this position can modulate activity. For instance, replacing Asp¹ with Sarcosine (Sar¹) enhances metabolic stability and can increase antagonist potency in certain analogs.
C-Terminal Modifications
The C-terminal Phenylalanine (Phe⁸) is crucial for the agonist activity of Angiotensin II. Replacement of this aromatic residue with an aliphatic amino acid, such as Isoleucine (Ile) or Alanine (Ala), typically results in antagonists with high receptor affinity. The C-terminal carboxyl group is also vital for agonist activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinity and functional activity of various Angiotensin II peptide analogs. This data is essential for comparing the potency and efficacy of different modifications.
Table 1: Binding Affinity and Antagonist Potency of Saralasin and Related Analogs
| Compound | Modification | Receptor Target | Binding Affinity (Ki/Kd) | Antagonist Potency (pA2/IC50) |
| Saralasin | [Sar¹, Ala⁸]-Angiotensin II | Angiotensin II Receptor | 0.32 nM (Ki) for 74% of sites[1] | - |
| Sarile | [Sar¹, Ile⁸]-Angiotensin II | AT1 Receptor | - | 7.27 nM (IC50)[2] |
| Sarmesin (B1594156) | [Sar¹, Tyr(Me)⁴]-Angiotensin II | Angiotensin II Receptor | - | - |
| [N,N-dimethyl-Gly¹]sarmesin | Substitution of Sar¹ | Angiotensin II Receptor | - | < 6 (pA2)[3] |
| [N-ethyl-Gly¹]sarmesin | Substitution of Sar¹ | Angiotensin II Receptor | - | 6.9 (pA2)[3] |
| [Aib¹]sarmesin | Substitution of Sar¹ | Angiotensin II Receptor | - | 5.5 (pA2)[3] |
| [MeAib¹]sarmesin | Substitution of Sar¹ | Angiotensin II Receptor | - | 6.0 (pA2)[3] |
| [des-Sar¹, Gly²]Sarile | Deletion of Sar¹, Arg² -> Gly | Angiotensin II Receptor | - | 6.8 (pA2)[4] |
| [des-Sar¹, Ala²]Sarile | Deletion of Sar¹, Arg² -> Ala | Angiotensin II Receptor | - | 5.7 (pA2)[4] |
Table 2: Agonist Potency of Angiotensin II Analogs
| Compound | Modification | Assay System | Agonist Potency (EC50) |
| Angiotensin II | - | IP1 accumulation in HEK293 cells | 1.3 nM[5] |
| [Sar¹, Cys(Et)⁵, Leu⁸]-AngII (CORET) | Sar¹, Ile⁵ -> Cys(Et), Phe⁸ -> Leu | Aldosterone (B195564) secretion in H295R cells | Potent inducer[6] |
| [Sar¹, Met⁵, Leu⁸]-AngII (CORSML) | Sar¹, Ile⁵ -> Met, Phe⁸ -> Leu | Aldosterone secretion in H295R cells | Potent inducer[6] |
| [Met⁵, Leu⁸]-AngII (CORML) | Ile⁵ -> Met, Phe⁸ -> Leu | Aldosterone secretion in H295R cells | Potent inducer[6] |
Key Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 receptor is primarily coupled to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in increased intracellular calcium and activation of Protein Kinase C (PKC), leading to vasoconstriction, aldosterone secretion, and cell growth. The AT1 receptor can also signal through G12/13 and Gi proteins and engage β-arrestin-mediated pathways. The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation and anti-proliferative effects, in part through the activation of nitric oxide synthase.
Caption: Angiotensin II Signaling Pathways via AT1 and AT2 Receptors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of SAR studies. This section provides detailed methodologies for key experiments used to characterize Angiotensin II analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the Angiotensin II receptors.
Materials:
-
Membrane Preparation: Cell membranes expressing AT1 or AT2 receptors (e.g., from rat liver, adrenal cortex, or transfected cell lines like HEK293 or CHO).
-
Radioligand: A radiolabeled Angiotensin II analog with high affinity and specificity (e.g., ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Angiotensin II.
-
Test Compounds: Angiotensin II analogs at various concentrations.
-
Glass Fiber Filters: Pre-soaked in wash buffer.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each test compound concentration:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Preparation.
-
Competitive Binding: Radioligand + Test Compound + Membrane Preparation.
-
-
Incubation: Incubate the reactions at room temperature (or 37°C) for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Measurement of Nitric Oxide (NO) Release
This assay measures the ability of Angiotensin II analogs to stimulate the release of nitric oxide, a key second messenger in the AT2 receptor pathway.
Materials:
-
Cell Line: Human Aortic Endothelial Cells (HAECs) or CHO cells transfected with the AT2 receptor.
-
NO-sensitive fluorescent probe: DAF-FM diacetate.
-
Cell Culture Medium.
-
Assay Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Test Compounds: Angiotensin II analogs at various concentrations.
-
Fluorescence Microplate Reader or Microscope.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluence.
-
Loading with Fluorescent Probe: Incubate the cells with DAF-FM diacetate in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow the probe to enter the cells.
-
Washing: Wash the cells with assay buffer to remove excess probe.
-
Stimulation: Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader or capture images using a fluorescence microscope.
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to a baseline or an unstimulated control.
-
Plot the change in fluorescence against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Functional Assay: Measurement of Aldosterone Production
This assay quantifies the ability of Angiotensin II analogs to stimulate the secretion of aldosterone from adrenal cells, a key physiological response mediated by the AT1 receptor.
Materials:
-
Cell Line: Human adrenal cortical cell line (e.g., NCI-H295R).
-
Cell Culture Medium.
-
Assay Medium: Serum-free medium.
-
Test Compounds: Angiotensin II analogs at various concentrations.
-
Aldosterone ELISA Kit or Radioimmunoassay (RIA) Kit.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and culture until they are ready for the assay.
-
Starvation: Replace the culture medium with serum-free assay medium and incubate for a period (e.g., 24 hours) to synchronize the cells.
-
Stimulation: Add the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the collected supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the aldosterone concentration against the log concentration of the test compound.
-
Determine the EC50 value.
-
Caption: General Experimental Workflow for Angiotensin II SAR Studies.
Conclusion
The structure-activity relationship of Angiotensin II is a complex and multifaceted field that continues to be a fertile ground for cardiovascular drug discovery. By systematically modifying the peptide structure and quantitatively assessing the impact on receptor binding and functional activity, researchers can elucidate the key molecular interactions that govern the physiological effects of this potent hormone. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundational resource for scientists and drug development professionals dedicated to advancing the treatment of cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of the N-terminal domain of the type II angiotensin antagonist sarmesin for receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the N-terminal domain of the type I angiotension II antagonist [Sar1,Ile8]ANG II for receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angiotensin II | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Angiotensin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the intracellular signaling pathways activated by Angiotensin II (Ang II), the primary effector of the renin-angiotensin system. In contrast, research specifically focused on Angiotensin A is limited. This compound, which differs from Angiotensin II by the substitution of the N-terminal aspartic acid with alanine, has been reported to exert similar physiological effects. This guide, therefore, presents the well-established signaling pathways of Angiotensin II as a comprehensive proxy for those likely activated by this compound, a premise supported by their functional similarities.
Core Intracellular Signaling Pathways
Angiotensin elicits its diverse physiological effects by binding to two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). The activation of these receptors triggers distinct and sometimes opposing intracellular signaling cascades that are crucial in the regulation of cardiovascular, renal, and neuronal functions.
Angiotensin II Type 1 Receptor (AT1R) Signaling
The AT1R is responsible for most of the well-known physiological effects of angiotensin, including vasoconstriction, aldosterone (B195564) release, and cellular growth and proliferation. Its activation initiates a complex network of signaling pathways.
Upon agonist binding, the AT1R couples to several heterotrimeric G proteins, primarily Gq/11 and G12/13, and in some tissues, Gi/o.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate various isoforms of protein kinase C (PKC).
-
G12/13 Pathway: Coupling of the AT1R to G12/13 activates the small GTPase Rho. Rho, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in vasoconstriction, cell migration, and proliferation.
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the AT1R recruits β-arrestins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling. β-arrestin acts as a scaffold protein, facilitating the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, independent of G protein activation.
AT1R activation can also lead to the transactivation of several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). This transactivation can occur through various mechanisms, including the activation of matrix metalloproteinases that cleave and release RTK ligands.
In certain cell types, the AT1R can activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is typically associated with cytokine receptors. This pathway is implicated in angiotensin-induced cellular growth and inflammation.
Diagram of the AT1R Signaling Pathway
AT1 Receptor Signaling Cascade
Angiotensin II Type 2 Receptor (AT2R) Signaling
The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated under pathological conditions. The signaling pathways activated by AT2R often counteract the effects of AT1R activation.
A key feature of AT2R signaling is the activation of various protein phosphatases. This includes serine/threonine phosphatases like protein phosphatase 2A (PP2A) and tyrosine phosphatases such as SHP-1. The activation of these phosphatases leads to the dephosphorylation and inactivation of several signaling molecules that are activated by the AT1R, including MAPKs.
AT2R activation can stimulate the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). NO then activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This pathway contributes to vasodilation, thereby opposing the vasoconstrictor effects of AT1R activation.
While the AT2R can couple to Gi proteins, much of its signaling appears to be G protein-independent. For instance, AT2R has been shown to interact directly with other proteins, such as the promyelocytic zinc finger protein (PLZF), to regulate gene transcription.
Diagram of the AT2R Signaling Pathway
AT2 Receptor Signaling Cascade
Quantitative Data on Angiotensin-Mediated Signaling
The following tables summarize quantitative data from studies on Angiotensin II-mediated signaling events. These values can serve as a reference for designing and interpreting experiments.
Table 1: Dose-Response of Angiotensin II in Signaling Activation
| Signaling Molecule | Cell Type | EC50 / IC50 | Effect | Reference |
| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | ~1 nM | Stimulation | [1] |
| Intracellular Ca2+ Release | Rabbit Macula Densa Cells | ~10 nM (for peak response) | Stimulation | [2] |
| Cell Proliferation | R3T3 Fibroblast Cells (AT2R) | 1-5 nM | Inhibition | [3] |
Table 2: Time-Course of Angiotensin II-Induced Signaling
| Signaling Event | Cell Type | Peak Activation Time | Duration | Reference |
| ERK1/2 Activation | Rat Mesenteric Resistance Arteries | 5 minutes | Transient | [4] |
| pp42 Phosphorylation | Hypertrophic Rat Myocytes | 30 minutes | Sustained | [1] |
| Protein Tyrosine Phosphatase Activity (AT2R) | R3T3 Fibroblast Cells | Rapid and Transient | - | [3] |
Detailed Methodologies for Key Experiments
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in response to angiotensin stimulation in cultured cells.
a. Cell Culture and Stimulation:
-
Culture vascular smooth muscle cells (VSMCs) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to stimulation to reduce basal signaling activity.
-
Prepare a stock solution of Angiotensin II in a suitable vehicle (e.g., sterile water or PBS).
-
Treat the cells with varying concentrations of Angiotensin II (e.g., 0.1 nM to 1 µM) for a specific time course (e.g., 0, 2, 5, 10, 30 minutes).
-
To terminate the stimulation, aspirate the media and immediately wash the cells with ice-cold PBS.
b. Cell Lysis and Protein Quantification:
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Diagram of the Western Blot Workflow
References
- 1. Angiotensin II-induced protein phosphorylation in the hypertrophic heart of the Dahl rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of cell proliferation and activation of protein tyrosine phosphatase mediated by angiotensin II type 2 (AT2) receptor in R3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulates extracellular signal-regulated kinase activity in intact pressurized rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Angiotensin II in Human Plasma: A Detailed Guide for Researchers
An Application Note and Protocol Guide
Introduction
This document provides detailed protocols for the quantitative measurement of Angiotensin II (Ang II) in human plasma, a critical biomarker in cardiovascular and renal research. Given that "Angiotensin A" is not a standard nomenclature, this guide focuses on Angiotensin II, the primary active component of the renin-angiotensin system (RAS). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1] Angiotensinogen, produced by the liver, is cleaved by renin to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent vasoconstrictor, Angiotensin II.[1] Accurate measurement of Ang II is vital for understanding the pathophysiology of hypertension, heart failure, and kidney disease, and for the development of novel therapeutics targeting the RAS.
The Renin-Angiotensin System (RAS) Signaling Pathway
The following diagram illustrates the classical renin-angiotensin signaling pathway, leading to the production of Angiotensin II and its downstream effects.
Caption: The Renin-Angiotensin System cascade.
Methodology Comparison: ELISA vs. LC-MS/MS
Choosing the appropriate method for Ang II quantification depends on the specific research needs, including required sensitivity, specificity, sample throughput, and available resources.
| Feature | ELISA (Competitive) | LC-MS/MS |
| Principle | Antigen-antibody interaction with a colorimetric readout. | Separation by chromatography and detection by mass-to-charge ratio. |
| Sensitivity | Typically in the low pg/mL range (e.g., <18.75 pg/mL). | High sensitivity, often reaching sub-pg/mL levels (e.g., LLOQ of 15 pg/mL).[2] |
| Specificity | Potential for cross-reactivity with other angiotensin peptides or matrix components.[3] | High specificity due to separation and unique mass fragmentation patterns. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more suitable for targeted analysis. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Validation | Requires validation of antibody specificity. | Requires extensive method development and validation. |
Experimental Protocols
Plasma Sample Collection and Handling (Critical for both methods)
The stability of Angiotensin II in plasma is a critical consideration. Proteases in the blood can rapidly degrade the peptide.
-
Anticoagulant: Collect whole blood into chilled lavender-top (EDTA) tubes.[4]
-
Protease Inhibitors: The addition of a protease inhibitor cocktail or specific inhibitors like aprotinin (B3435010) (Trasylol®) immediately after blood collection is highly recommended to prevent Ang II degradation.
-
Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[5]
-
Storage: Immediately transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]
Method 1: Angiotensin II ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6] Always refer to the specific manufacturer's instructions for the kit being used.
a. Principle: In a competitive ELISA, unlabeled Ang II in the sample competes with a fixed amount of labeled (e.g., biotinylated) Ang II for binding to a limited number of capture antibodies coated on a microplate. The amount of labeled Ang II bound to the antibody is inversely proportional to the concentration of Ang II in the sample.
b. Materials:
-
Human Angiotensin II ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
-
Absorbent paper
c. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the Ang II standard to create a standard curve. A typical range is 31.25 pg/mL to 2000 pg/mL.
-
Sample Addition: Add a specific volume of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add the biotinylated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the TMB substrate to each well. Incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the standards. Determine the concentration of Ang II in the samples by interpolating their absorbance values from the standard curve.
Method 2: Angiotensin II LC-MS/MS Protocol
This protocol provides a general workflow for the quantification of Ang II using LC-MS/MS. Method details can vary significantly based on the instrumentation and specific validation requirements.
a. Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Plasma samples are first processed to extract and concentrate Ang II. The extract is then injected into the LC system, where Ang II is separated from other components. The separated Ang II is then ionized and detected by the mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.
b. Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., stable isotope-labeled Angiotensin II)
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile (B52724), formic acid)
-
Vials for sample processing and injection
c. Assay Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Spike the plasma with a known amount of the internal standard.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Ang II and the internal standard from the cartridge using an appropriate solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the Ang II and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both Angiotensin II and the internal standard.
-
Calculate the peak area ratio (Angiotensin II / Internal Standard).
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Angiotensin II in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for measuring Angiotensin II in human plasma using ELISA and LC-MS/MS.
Caption: Angiotensin II measurement workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics for commercially available Angiotensin II ELISA kits and published LC-MS/MS methods.
Table 1: Performance Characteristics of Human Angiotensin II ELISA Kits
| Parameter | Typical Value | Reference |
| Detection Method | Colorimetric (Competitive) | |
| Sample Types | Serum, Plasma, Tissue Homogenates | |
| Detection Range | 31.25 - 2000 pg/mL | [6] |
| Sensitivity | < 18.75 pg/mL | |
| Intra-Assay CV (%) | < 10% | [6] |
| Inter-Assay CV (%) | < 12% | [7] |
Table 2: Performance Characteristics of Angiotensin II LC-MS/MS Assays
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 15 pg/mL | [2] |
| Linearity Range | Up to 5000 pg/mL | [2] |
| Precision (CV %) | < 15% | |
| Accuracy/Recovery (%) | 85-115% |
Conclusion
The choice between ELISA and LC-MS/MS for the measurement of Angiotensin II in human plasma depends on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, while LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for quantitative analysis. Regardless of the method chosen, meticulous sample collection and handling are paramount to ensure the accuracy and reliability of the results. This guide provides a foundational understanding of these methodologies, enabling researchers to make informed decisions and execute these protocols with confidence.
References
- 1. bmj.com [bmj.com]
- 2. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Angiotensin 2 ELISA Kit (EEL024) - Invitrogen [thermofisher.com]
- 6. ELISA Kit for Angiotensin II (AngII) | CEA005Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocol: Angiotensin II Enzyme-Linked Immunosorbent Assay (ELISA) Kit
For Research Use Only
These application notes provide a detailed protocol for the quantitative determination of Angiotensin II (Ang II) in serum, plasma, tissue homogenates, cell lysates, and cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Principle of the Assay
This assay employs the competitive inhibition enzyme immunoassay technique.[1] A monoclonal antibody specific for Angiotensin II has been pre-coated onto a microplate.[1] In this method, Angiotensin II present in a sample competes with a fixed amount of biotin-labeled Angiotensin II for sites on the pre-coated antibody.[2] During incubation, the unbound conjugate is washed off. Subsequently, an avidin-conjugated Horseradish Peroxidase (HRP) is added to each well and incubated.[1] The amount of bound HRP conjugate is inversely proportional to the concentration of Angiotensin II in the sample.[1] After the addition of a substrate solution, the intensity of the color developed is measured, which is inversely proportional to the concentration of Angiotensin II in the sample.
Performance Characteristics
The performance characteristics of this Angiotensin II ELISA kit are summarized below. The exact values may vary between different kit lots.
| Parameter | Value |
| Detection Range | 4.94 - 400 pg/mL[1] |
| Sensitivity | Less than 1.75 pg/mL[1] |
| Specificity | High sensitivity and excellent specificity for Angiotensin II. No significant cross-reactivity or interference with analogues was observed.[1] |
| Intra-assay Precision | CV% < 8% |
| Inter-assay Precision | CV% < 10% |
Typical Standard Curve Data
The following data is for reference only. A new standard curve should be generated for each set of assays.
| Concentration (pg/mL) | Optical Density (OD) |
| 400 | Value |
| 133.33 | Value |
| 44.44 | Value |
| 14.81 | Value |
| 4.94 | Value |
| 0 | Value |
Angiotensin II Signaling Pathway
Angiotensin II is the primary effector of the renin-angiotensin system and mediates its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R).[3][4] The binding of Angiotensin II to AT1R initiates a cascade of intracellular signaling events that play a crucial role in blood pressure regulation, cardiovascular remodeling, and inflammation.[3][4] The major signaling pathways activated by Angiotensin II include G protein-dependent pathways (Gq/11, G12/13, and Gi) and G protein-independent pathways involving β-arrestin.[3] These pathways lead to the activation of downstream effectors such as phospholipases, protein kinases (e.g., MAPKs), and the generation of reactive oxygen species (ROS).[3][5][6][7]
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes: Angiotensin A Radioimmunoassay (RIA) for Tissue Homogenates
These application notes provide a detailed protocol for the quantitative determination of Angiotensin A in tissue homogenates using a competitive radioimmunoassay (RIA). This powerful technique is essential for researchers, scientists, and professionals in drug development investigating the renin-angiotensin system (RAS) in various physiological and pathological contexts.[1][2] The protocol outlines procedures for tissue collection, homogenization, extraction, and the subsequent immunoassay, ensuring high specificity and sensitivity.[2][3] For enhanced accuracy and to distinguish between different angiotensin peptides, coupling this RIA method with High-Performance Liquid Chromatography (HPLC) is recommended.[4]
I. Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-Angiotensin A) for a limited number of binding sites on a specific anti-Angiotensin A antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled this compound that binds to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, allowing for the determination of this compound concentration in unknown samples.[5]
II. Sample Preparation and Handling
Proper sample collection and preparation are critical to prevent the degradation of angiotensin peptides and to remove interfering substances.[4]
A. Tissue Collection and Storage:
Immediately after collection, tissues should be snap-frozen in liquid nitrogen and stored at -80°C until homogenization to prevent proteolytic degradation. Blood samples, if collected, should be drawn into chilled tubes containing EDTA and a protease inhibitor cocktail.[6]
B. Inhibitor Cocktail:
An inhibitor cocktail is crucial to prevent the endogenous generation and degradation of angiotensin peptides during sample processing.[3] A typical cocktail includes inhibitors for renin, aminopeptidases, and other proteases.
| Component | Example Concentration | Purpose |
| 1,10-phenanthroline | 0.36 g in 115 ml water | Inhibits metalloproteases |
| Pepstatin A | 0.302 g in 60 ml ethanol (B145695) | Inhibits aspartyl proteases like renin |
| EDTA | 15% solution | Chelates divalent cations, inhibiting metalloproteases |
| Specific Renin Inhibitor | 1 mM | Prevents the formation of Angiotensin I |
C. Tissue Homogenization:
Tissues are homogenized in an acidic solution to extract peptides and precipitate larger proteins.
| Reagent | Composition |
| 0.1 N HCl | 0.17 ml HCl in 20 ml ultrapure water |
| Acid Ethanol | 80 ml ethanol + 20 ml water + 0.83 ml 0.1 N HCl |
III. Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.
A. Reagents and Materials:
-
Anti-Angiotensin A Antibody
-
¹²⁵I-Angiotensin A Tracer
-
This compound Standard
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA and sodium azide)[7]
-
Second Antibody (for precipitation)
-
Polypropylene assay tubes (12 x 75 mm)
-
Centrifuge
-
Gamma Counter
B. Assay Procedure:
| Step | Procedure | Incubation Time & Temperature |
| 1. | Setup: Label assay tubes in duplicate for standards, controls, and unknown samples. | - |
| 2. | Standards & Samples: Pipette 100 µl of standards and extracted tissue homogenates into the corresponding tubes. | - |
| 3. | Antibody Addition: Add 100 µl of the primary anti-Angiotensin A antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.[5] | - |
| 4. | Tracer Addition: Add 100 µl of ¹²⁵I-Angiotensin A tracer to all tubes. | - |
| 5. | Incubation: Vortex all tubes gently and incubate to allow for competitive binding. | 20-24 hours at 4°C[5][7] |
| 6. | Precipitation: Add the second antibody (or other separation reagent) to all tubes except the TC tubes to precipitate the primary antibody-antigen complexes. | Varies with reagent (e.g., 90 min at 4°C) |
| 7. | Centrifugation: Centrifuge all tubes (except TC) to pellet the antibody-bound fraction. | 3,000 rpm for 20 minutes at 4°C[5] |
| 8. | Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, leaving the pellet intact. | - |
| 9. | Counting: Measure the radioactivity (counts per minute, CPM) of the pellet in each tube using a gamma counter. | - |
C. Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Subtract the average CPM of the NSB tubes from all other tubes (except TC).
-
Calculate the percentage of bound tracer (%B/B₀) for each standard and sample.
-
Plot a standard curve of %B/B₀ versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values on the standard curve.
IV. Visualizations
Renin-Angiotensin System Signaling Pathway
References
- 1. Measurement of Angiotensin Peptides: HPLC-RIA | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. ibl-america.com [ibl-america.com]
- 7. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
liquid chromatography-mass spectrometry (LC-MS) for Angiotensin A quantification
Application Note: Quantification of Angiotensin II in Human Plasma by LC-MS/MS
Introduction
Angiotensin II (Ang II) is an octapeptide hormone and the primary effector of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3] Ang II exerts its effects by binding to specific receptors, primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors, triggering a cascade of intracellular signaling events.[4][5][6] These signaling pathways ultimately lead to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to an increase in blood pressure.[1][3][7] Given its central role in cardiovascular physiology and pathology, the accurate quantification of Ang II in biological matrices is crucial for both clinical diagnostics and drug development. This application note describes a sensitive and specific method for the quantification of Angiotensin II in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biological Significance of Angiotensin II
The renin-angiotensin system is a complex hormonal cascade that plays a vital role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[3] When blood pressure drops, the kidneys release renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is then converted to the biologically active Angiotensin II by angiotensin-converting enzyme (ACE).[3][8]
Angiotensin II has a myriad of physiological effects, including:
-
Vasoconstriction: It is a potent vasoconstrictor, causing blood vessels to narrow, which increases blood pressure.[1][3]
-
Aldosterone Release: Ang II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[1][3][8]
-
Cellular Growth and Proliferation: It can induce hypertrophy and hyperplasia of vascular smooth muscle and cardiac cells, contributing to cardiovascular remodeling in pathological states.[6][7]
Dysregulation of the RAS and elevated levels of Angiotensin II are implicated in the pathophysiology of hypertension, heart failure, kidney disease, and atherosclerosis.[9][10] Therefore, therapeutic strategies often target the RAS, for instance, by using ACE inhibitors or angiotensin receptor blockers (ARBs).
Angiotensin II Signaling Pathway
Angiotensin II mediates its diverse biological effects by activating distinct intracellular signaling pathways upon binding to its receptors. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Ang II.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Protocol: LC-MS/MS Quantification of Angiotensin II
This protocol outlines a method for the sensitive and selective quantification of Angiotensin II in human plasma.
1. Materials and Reagents
-
Angiotensin II standard (Sigma-Aldrich)
-
Stable isotope-labeled Angiotensin II internal standard (e.g., ¹³C, ¹⁵N-labeled Ang II)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)[11][12][13]
-
Human plasma (collected in tubes containing protease inhibitors)
2. Sample Preparation
The low abundance of angiotensin peptides in biological samples makes sample preparation a critical step for their detection and quantification.[11][12] Solid-phase extraction (SPE) is a commonly used technique to extract and concentrate angiotensin peptides from complex matrices like plasma.[11][12][13]
Workflow for Angiotensin II Sample Preparation
Caption: Experimental workflow for Angiotensin II quantification.
Detailed Sample Preparation Protocol:
-
Thaw frozen human plasma samples on ice.
-
To 500 µL of plasma, add the internal standard to a final concentration of 100 pg/mL.
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the angiotensin peptides with 1 mL of methanol containing 5% formic acid.[13]
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried sample in 100 µL of 16% acetonitrile in water containing 0.1% formic acid for LC-MS/MS analysis.[13][14]
3. LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1x50 mm)[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.25 mL/min[15]
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 45% B
-
8-9 min: 45% to 70% B
-
9-10 min: 70% B
-
10-11 min: 70% to 5% B
-
11-15 min: 5% B (re-equilibration)
-
Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Angiotensin II: m/z 349.6 → 255.2[13]
-
Internal Standard (¹³C, ¹⁵N-Ang II): m/z 352.9 → 258.2 (example, will vary based on labeling)
-
-
Collision Energy: Optimized for each transition (e.g., 20-30 eV)[13][14]
4. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of Angiotensin II in the plasma samples is then determined from the calibration curve.
Quantitative Data Summary
The performance of LC-MS/MS methods for angiotensin quantification from various studies is summarized below.
Table 1: LC-MS/MS Method Performance for Angiotensin Quantification
| Parameter | Angiotensin II | Angiotensin-(1-7) | Reference |
| Linear Range | 0.8 - 800 pMol | 0.8 - 80 pMol | [12] |
| Lower Limit of Quantification (LLOQ) | 0.5 pMol | 0.8 pMol | [12] |
| Intra-batch Precision (%CV) | 12.7% | 24.0% | [11] |
| Accuracy | 100.2 - 116.0% | 84.0 - 123.0% | [11] |
| Recovery | ~100.6% | ~100.6% | [11] |
Table 2: MRM Transitions for Various Angiotensin Peptides
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Angiotensin II | 349.6 | 255.2 | [13] |
| Angiotensin-(1-7) | 300.6 | 109.6 | [13] |
| Angiotensin III | 311.3 | 228.4 | [13] |
| Angiotensin IV | 388.8 | 263.4 | [13] |
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Angiotensin II in human plasma. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures high accuracy and reproducibility. This method is well-suited for clinical research and drug development applications where the precise measurement of this critical hormone is required. The high selectivity of tandem mass spectrometry minimizes interferences from the complex plasma matrix, making it a superior alternative to traditional immunoassay methods.[16]
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Biological functions of angiotensin and its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]
- 9. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gtfch.org [gtfch.org]
- 16. journals.physiology.org [journals.physiology.org]
Application Note: High-Performance Liquid Chromatography for the Separation of Angiotensin Peptides
Introduction
Angiotensin peptides are crucial components of the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure, fluid balance, and cardiovascular homeostasis.[1][2][3][4] The precise measurement of individual angiotensin peptides and their metabolites is essential for understanding the pathophysiology of various diseases, including hypertension, heart failure, and kidney disease, as well as for the development of novel therapeutics targeting the RAS.[5][6][7] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these peptides from biological matrices.[6][8][9] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation of key angiotensin peptides.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is employed to achieve optimal separation of a complex mixture of angiotensin peptides with varying polarities.[8][9] Detection is typically performed using ultraviolet (UV) absorbance at a low wavelength (e.g., 225 nm) where the peptide bond absorbs light.[8][9] For enhanced sensitivity and specificity, HPLC can be coupled with radioimmunoassay (RIA) or mass spectrometry (MS).[6][9][10][11]
Experimental Protocols
1. Sample Preparation (from Plasma)
Effective sample preparation is critical to remove interfering substances and enrich the angiotensin peptides.[11] Solid-Phase Extraction (SPE) is a commonly employed technique.[11]
-
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Trifluoroacetic acid - TFA)
-
Deionized water
-
Nitrogen gas stream or vacuum manifold
-
-
Protocol:
-
Precondition the SPE cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol followed by 15 mL of deionized water.[11]
-
Load the sample: Acidify the plasma sample with formic acid to a final concentration of 0.5%. Load the acidified sample onto the preconditioned SPE cartridge.[11]
-
Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove salts and other hydrophilic impurities.[11]
-
Dry the cartridge: Apply a vacuum to the cartridge to remove excess water.[11]
-
Elute the peptides: Elute the angiotensin peptides from the cartridge using 7 mL of methanol containing 5% formic acid.[11]
-
Dry the eluate: Dry the collected eluate under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in the initial mobile phase (e.g., 15% mobile phase B) before injection into the HPLC system.[10]
-
2. HPLC Method
-
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
A summary of typical chromatographic conditions is presented in Table 1.
-
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in deionized water[10] |
| Mobile Phase B | 80% Acetonitrile (B52724) in 0.1% HFBA[10] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.35 mL/min[10] |
| Column Temperature | 25 °C[10] |
| Detection Wavelength | 225 nm[8][9] |
| Injection Volume | 100 µL |
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 60 | 40 |
| 40 | 60 | 40 |
| 50 | 15 | 85 |
| 70 | 15 | 85 |
Table 2: Gradient Elution Program [10]
Data Presentation
The retention times of various angiotensin peptides using a similar acetonitrile gradient system are summarized in Table 3. These values can be used as a reference for peak identification.
| Peptide | Retention Time (minutes) |
| Angiotensin III | ~18 |
| Angiotensin II | ~20 |
| Angiotensin I | ~22 |
Table 3: Representative Retention Times of Angiotensin Peptides. Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the separation of angiotensin peptides by HPLC.
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: Simplified overview of the Renin-Angiotensin System (RAS) signaling pathway.
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]
- 5. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Angiotensin Peptides: HPLC-RIA | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatography for the separation of angiotensin and its metabolites in human plasma and sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Angiotensin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin A (Ang A), an endogenous peptide of the Renin-Angiotensin System (RAS), is an important area of cardiovascular research. These application notes provide a comprehensive overview of in vivo experimental models and detailed protocols for investigating the physiological and pathological effects of this compound. The information is intended to guide researchers in designing and executing robust in vivo studies to elucidate the role of this compound in cardiovascular and renal regulation.
In Vivo Experimental Models
Several in vivo models are employed to study the effects of this compound, primarily focusing on its cardiovascular and renal actions. The choice of model depends on the specific research question.
-
Normotensive Rodent Models: Wistar or Sprague-Dawley rats are commonly used to investigate the fundamental pressor and renal hemodynamic responses to this compound.[1]
-
Hypertensive Rodent Models: Spontaneously Hypertensive Rats (SHR) are valuable for studying the effects of this compound in a hypertensive state.[2][3]
-
Genetically Modified Mouse Models:
-
AT1a Receptor Knockout Mice: These mice are crucial for determining the specific receptor subtype mediating the effects of this compound, as they lack the primary receptor for Angiotensin II.[4]
-
Transgenic Mice Overexpressing RAS Components: Models overexpressing components like renin or angiotensinogen (B3276523) can be used to study the long-term consequences of an activated RAS, where this compound may play a role.[5]
-
Key In Vivo Experiments and Protocols
Assessment of Cardiovascular Effects
Objective: To determine the impact of this compound on systemic blood pressure and cardiac rhythm.
Experimental Protocol: Intravenous Infusion for Blood Pressure Measurement
-
Animal Model: Male Wistar rats (250-300g) or C57BL/6J mice.
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., Inactin, 100 mg/kg intraperitoneally for rats).[6]
-
Catheterization:
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring via a pressure transducer.
-
Insert a catheter into the femoral vein for intravenous administration of this compound.
-
-
Acclimatization: Allow the animal to stabilize for at least 30 minutes post-surgery until blood pressure is stable.
-
This compound Administration:
-
Prepare fresh solutions of this compound in sterile saline.
-
Infuse increasing doses of this compound (e.g., 10, 30, 100, 300 ng/kg/min) intravenously. Each dose should be infused for a sufficient duration to observe a stable pressor response.
-
-
Data Acquisition: Continuously record mean arterial pressure (MAP) and heart rate using a data acquisition system.
-
Controls and Blockade:
-
As a positive control, administer Angiotensin II at comparable doses.
-
To confirm AT1 receptor mediation, pre-treat a separate group of animals with an AT1 receptor blocker like Losartan (e.g., 10 mg/kg, i.v.) before this compound infusion.
-
Experimental Protocol: Assessment of Cardiac Arrhythmias in Isolated Hearts
-
Heart Isolation:
-
Anesthetize a rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.
-
-
Perfusion:
-
Perfuse the heart with Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2 at 37°C.[7]
-
-
Ischemia-Reperfusion Injury:
-
After a stabilization period, induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfuse the heart to induce reperfusion arrhythmias.
-
-
This compound Treatment:
-
In the experimental group, add this compound to the perfusion buffer before inducing ischemia.
-
-
ECG Recording:
-
Place electrodes on the heart to continuously record an electrocardiogram (ECG).
-
Analyze the ECG for the incidence and duration of ventricular tachycardia and fibrillation.[8]
-
-
Optical Mapping (Advanced): For detailed analysis of action potential propagation, optical mapping with voltage-sensitive dyes can be employed.[7][9]
Evaluation of Renal Hemodynamic Effects
Objective: To assess the impact of this compound on renal blood flow and vasoconstriction.
Experimental Protocol: Intrarenal Administration and Renal Blood Flow Measurement
-
Animal Model: Male Wistar rats or C57BL/6J mice.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal as described previously.
-
Perform a laparotomy to expose the left kidney.
-
Place a non-cannulating ultrasonic transit-time flow probe around the renal artery to measure renal blood flow (RBF).[4]
-
Insert a catheter into the aorta via the femoral artery for systemic blood pressure monitoring.
-
For direct intrarenal administration, a catheter can be advanced into the renal artery.
-
-
This compound Administration:
-
Administer bolus injections or a continuous infusion of this compound intrarenally at various doses.
-
-
Data Acquisition:
-
Simultaneously and continuously record RBF and MAP.
-
Calculate renal vascular resistance (RVR) as MAP/RBF.
-
-
Laser Speckle-Contrast Imaging (Alternative): This non-invasive imaging technique can be used to assess renal microvascular blood flow in real-time.[10][11]
Data Presentation
Table 1: Comparative Cardiovascular Effects of this compound and Angiotensin II in Rats
| Parameter | This compound | Angiotensin II | Reference |
| Mean Arterial Pressure (MAP) Increase | Similar magnitude to Ang II | Potent pressor agent | [12] |
| Cardiac Arrhythmias (Ischemia/Reperfusion) | No significant effect | Increased severity | [12] |
| AT1 Receptor Blockade (Losartan) | Abolishes pressor effect | Abolishes pressor effect | [12] |
Table 2: Comparative Renal Hemodynamic Effects of this compound and Angiotensin II in Mice
| Parameter | This compound | Angiotensin II | Reference |
| Renal Vasoconstriction | Dose-dependent decrease in RBF | Potent renal vasoconstrictor | [4] |
| Mediation | Primarily via AT1a receptors | Primarily via AT1a receptors | [4] |
| AT1a Receptor Knockout Mice | Almost complete abolishment of response | Almost complete abolishment of response | [4] |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound signaling via the AT1 receptor.
Experimental Workflow
Caption: General workflow for in vivo this compound studies.
References
- 1. Renal actions of angiotensin-(1-7): in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal vascular reactivity in mice: AngII-induced vasoconstriction in AT1A receptor null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACUTE ANGIOTENSIN II INFUSIONS ELICIT PRESSURE NATRIURESIS IN MICE AND REDUCE DISTAL FRACTIONAL SODIUM REABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac arrhythmia mechanisms in rats with heart failure induced by pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of angiotensin-(1-7) on reperfusion arrhythmias in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic Research Approaches to Evaluate Cardiac Arrhythmia in Heart Failure and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Angiotensin A Administration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin A (Ang A) is an octapeptide component of the Renin-Angiotensin System (RAS), derived from the decarboxylation of the N-terminal aspartate of Angiotensin II (Ang II) to an alanine (B10760859) residue. While Ang II is a well-studied vasoconstrictor and mediator of cardiovascular remodeling, the distinct roles of Ang A are an emerging area of research. Ang A can be further metabolized by Angiotensin-Converting Enzyme 2 (ACE2) to form Alamandine, a peptide with reported cardioprotective effects that acts through the Mas-related G protein-coupled receptor D (MrgD). Understanding the cellular effects of this compound is crucial for elucidating the full complexity of the RAS and identifying new therapeutic targets.
These application notes provide an overview of this compound's signaling pathways and detailed protocols for its use in cell culture experiments, designed to assist researchers in investigating its biological functions.
Data Presentation
Table 1: this compound - Key Properties and Receptor Affinities
| Property | Value | Source |
| Amino Acid Sequence | Ala-Arg-Val-Tyr-Ile-His-Pro-Phe | R&D Systems |
| Molecular Weight | 1002.18 g/mol | R&D Systems |
| Receptor Binding Affinity (Ki) | ||
| AT1 Receptor | 1.6 nM | R&D Systems |
| AT2 Receptor | 2.3 nM | R&D Systems |
Table 2: Comparison of In Vitro Effects of Angiotensin Peptides
| Peptide | Primary Receptor(s) | Key In Vitro Effects | Typical Concentration Range |
| Angiotensin II | AT1, AT2 | Vasoconstriction, cell proliferation, hypertrophy, inflammation, oxidative stress.[1][2][3][4] | 1 nM - 10 µM[5][6] |
| This compound | AT1, AT2 | Vasoconstriction, potential modulation of cell growth and signaling (effects are still under investigation).[1] | 1 nM - 1 µM (extrapolated from Ang II data and receptor affinity) |
| Alamandine | MrgD | Vasodilation, anti-hypertrophic, anti-fibrotic, increased nitric oxide (NO) production. | Not well established in vitro |
| Angiotensin-(1-7) | Mas, AT2 | Vasodilation, anti-proliferative, anti-inflammatory, counter-regulates many Ang II effects.[7] | 10 nM - 1 µM |
Signaling Pathways
This compound, similar to Angiotensin II, primarily signals through the AT1 and AT2 receptors. The activation of these receptors initiates a cascade of intracellular events that mediate its physiological effects.
Caption: this compound Signaling Pathways.
Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture involves several key stages, from cell preparation to data analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Note: Detailed protocols for this compound are limited in the literature. The following protocols are based on established methods for Angiotensin II and should be optimized for your specific cell type and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or 0.1 M acetic acid
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Based on the manufacturer's instructions, reconstitute the peptide in sterile, nuclease-free water or 0.1 M acetic acid to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW: 1002.18), add 997.8 µL of solvent.
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A working solution can be stored at 4°C for short-term use (a few days), but stability should be verified.
Protocol 2: Cell Stimulation with this compound for Signaling Studies (e.g., ERK1/2 Phosphorylation)
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, cardiac fibroblasts)
-
Serum-free cell culture medium
-
This compound stock solution (1 mM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Plate cells at an appropriate density in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Remove the serum-free medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium only).
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes). For phosphorylation events, shorter time points are often optimal.
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The samples are now ready for downstream analysis, such as Western blotting for phosphorylated ERK1/2.
Protocol 3: Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 mM)
-
BrdU labeling reagent
-
BrdU detection kit (e.g., ELISA-based or immunofluorescence-based)
Procedure:
-
Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Prepare working solutions of this compound in low-serum (e.g., 0.5-1% FBS) or serum-free medium at various concentrations.
-
Replace the starvation medium with the this compound-containing medium. Include appropriate positive (e.g., 10% FBS) and negative (serum-free medium) controls.
-
Incubate the cells for 24-48 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and detect the incorporated BrdU according to the manufacturer's protocol for your chosen detection kit.
-
Quantify the results using a plate reader (for ELISA) or fluorescence microscopy (for immunofluorescence).
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
This compound stock solution (1 mM)
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Plate cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point to determine the rate of cell migration into the wounded area.
Concluding Remarks
The provided application notes and protocols offer a foundational guide for researchers initiating studies on this compound. Given the limited availability of specific protocols for this compound, it is imperative to perform careful optimization of experimental conditions, including concentration ranges and incubation times, for each cell type and assay. Direct comparisons with Angiotensin II are highly recommended to delineate the unique and overlapping functions of these two important RAS peptides. As research in this area progresses, a more refined understanding of this compound's biological role and its potential as a therapeutic target will undoubtedly emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II regulates cellular immune responses through a calcineurin-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin I Converting Enzyme 2(ACE2)Activity Fluorescence Assay Kit - Elabscience® [elabscience.com]
- 4. Gene expression profiles linked to AT1 angiotensin receptors in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II stimulates protein synthesis and inhibits proliferation in primary cultures of rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Angiotensin II Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a key octapeptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its physiological effects are mediated through two primary G protein-coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][3] The AT1 receptor is responsible for most of the known physiological actions of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cell growth.[1] Consequently, antagonists of the AT1 receptor are widely used in the treatment of hypertension and other cardiovascular diseases.[1][2] The AT2 receptor's functions are generally considered to counteract the effects of the AT1 receptor, potentially mediating vasodilation and anti-proliferative effects.[1][4]
The characterization of compounds that interact with these receptors is a cornerstone of cardiovascular drug discovery. In vitro receptor binding assays are fundamental for determining the affinity and selectivity of novel ligands for the Angiotensin II receptors. These assays are essential for screening compound libraries and characterizing lead candidates. This document provides detailed protocols for conducting radioligand binding assays for both AT1 and AT2 receptors.
Signaling Pathways of Angiotensin II Receptors
Angiotensin II binding to its AT1 and AT2 receptors initiates distinct intracellular signaling cascades. The AT1 receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to various cellular responses, including vasoconstriction and cellular growth.[5][6][7] The AT2 receptor, on the other hand, is thought to couple to Gi/o proteins, leading to the activation of phosphatases and inhibition of growth-promoting pathways, thereby counteracting the effects of AT1 receptor activation.[4][8]
Experimental Protocols
Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions enriched with Angiotensin II receptors.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2, and protease inhibitors (e.g., PMSF).[1]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
Procedure:
-
Mince the tissue or harvest cultured cells and wash with ice-cold Wash Buffer.
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2][9]
Materials:
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II)
-
Unlabeled Angiotensin II
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Set up assay tubes for total binding and non-specific binding.
-
For total binding, add increasing concentrations of the radioligand to the tubes.
-
For non-specific binding, add the same increasing concentrations of the radioligand along with a high concentration of unlabeled Angiotensin II (e.g., 1 µM).[1]
-
Add the membrane preparation (typically 20-50 µg of protein) to each tube.[1]
-
Bring the final volume to 250 µL with Assay Buffer.[1]
-
Incubate the tubes at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the Angiotensin II receptor.[1][2]
Materials:
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) at a fixed concentration (typically at or near its Kd).[1]
-
Unlabeled test compounds at various concentrations.
-
Unlabeled Angiotensin II (for non-specific binding).[1]
-
Membrane preparation
-
Assay Buffer, Wash Buffer, filters, filtration apparatus, and scintillation counter as in the saturation assay.
Procedure:
-
Set up tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add the fixed concentration of radioligand.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II (1 µM).[1]
-
For competitive binding, add the radioligand and increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to each tube.
-
Bring the final volume to 250 µL with Assay Buffer.[1]
-
Incubate, filter, and wash as described in the saturation binding assay protocol.
-
Count the radioactivity.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[1]
Experimental Workflow Diagrams
Data Presentation
Quantitative data from receptor binding assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of Saturation Binding Assay Parameters
| Receptor Subtype | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Source of Membrane |
| AT1 | 125I-[Sar1,Ile8]Angiotensin II | 0.2 - 1.0 | 50 - 200 | Rat Liver |
| AT2 | 125I-[Sar1,Ile8]Angiotensin II | 0.3 - 1.5 | 30 - 150 | Rat Brain |
| AT1 (recombinant) | 125I-[Sar1,Ile8]Angiotensin II | 0.5 - 2.0 | 1000 - 5000 | CHO cells |
| AT2 (recombinant) | 125I-CGP 42112A | 0.1 - 0.8 | 800 - 4000 | HEK293 cells |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and tissue/cell source.
Table 2: Summary of Competitive Binding Assay Parameters for Reference Compounds
| Test Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Radioligand Used |
| Losartan | AT1 | 5 - 20 | 2 - 10 | 125I-[Sar1,Ile8]Angiotensin II |
| Valsartan | AT1 | 10 - 50 | 5 - 25 | 125I-[Sar1,Ile8]Angiotensin II |
| PD123319 | AT2 | 2 - 15 | 1 - 8 | 125I-[Sar1,Ile8]Angiotensin II |
| Angiotensin II | AT1 | 1 - 10 | 0.5 - 5 | 125I-[Sar1,Ile8]Angiotensin II |
| Angiotensin II | AT2 | 1 - 10 | 0.5 - 5 | 125I-[Sar1,Ile8]Angiotensin II |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. anti-Angiotensin II Type 2 Receptor Antibody - Rat, WB, IHC, FACS [antibodies-online.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Elucidating Angiotensin II Function Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II is a potent octapeptide hormone and the primary effector of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure, cardiovascular homeostasis, and fluid balance.[1][2][3] Dysregulation of the RAS, particularly excessive Angiotensin II activity, is a key contributor to the pathophysiology of hypertension, heart failure, kidney disease, and vascular remodeling.[1][4][5] Angiotensin II exerts its effects primarily by binding to two G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R), with the AT1R mediating most of the classical pressor and pro-hypertrophic effects.[4][6]
The advent of CRISPR-Cas9 genome editing has revolutionized the study of Angiotensin II signaling.[7][8] This technology allows for precise and efficient disruption of genes encoding key components of the RAS, such as the receptors (e.g., AGTR1) or the precursor protein, angiotensinogen (B3276523) (AGT).[9][10][11] By creating knockout cell lines and animal models, researchers can dissect the specific contributions of these components to cellular signaling cascades and systemic pathophysiology, paving the way for novel therapeutic strategies.[12]
Note on Terminology: The term "Angiotensin A" is not standard in the field. This document focuses on Angiotensin II, the principal active peptide of the renin-angiotensin system.
Principle of the Application
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[7][13] The cell's natural DNA repair machinery, often the error-prone non-homologous end joining (NHEJ) pathway, repairs this break. This process frequently introduces small insertions or deletions (indels), leading to frameshift mutations and the generation of a non-functional protein—effectively knocking out the target gene.[7] This method can be applied to knockout the AGTR1 gene in cell culture to study its role in signaling pathways or in animal models to investigate its systemic effects on cardiovascular and metabolic health.[9][14]
Key Applications & Results
Knockout of AT1a Receptor in Animal Models to Study Cardiovascular and Metabolic Function
CRISPR-Cas9 has been successfully used to generate systemic knockouts of the AT1a receptor (Agtr1a), the primary AT1R subtype in rodents, to study its role in diet-induced obesity and cardiac dysfunction.[9][12][15]
Summary of Findings:
-
Amelioration of Cardiac Dysfunction: In rats fed a high-fat diet (HFD), AT1aR knockout prevented the decrease in cardiac function (left ventricular ejection fraction and fractional shortening) seen in wild-type animals.[9]
-
Improved Metabolic Profile: AT1aR knockout rats on an HFD showed significantly lower body weight, reduced fasting blood glucose, improved glucose tolerance, and a healthier serum lipid profile compared to their wild-type counterparts.[9][12][16]
-
Mechanism of Action: The metabolic benefits were linked to increased lipolysis in adipose tissue, mediated by the cAMP/PKA signaling pathway, which is normally inhibited by Angiotensin II signaling through the AT1R.[12][16]
Quantitative Data from AT1aR Knockout Rat Studies
| Parameter | Group | Result | Change vs. WT-HFD | Reference |
| Cardiac Function | ||||
| LVEF (%) | WT-HFD | 65.1 ± 2.3 | - | [9] |
| AT1aR-/--HFD | 78.4 ± 3.1 | ↑ 20.4% | [9] | |
| LVFS (%) | WT-HFD | 32.7 ± 1.8 | - | [9] |
| AT1aR-/--HFD | 43.5 ± 2.5 | ↑ 33.0% | [9] | |
| Metabolic Parameters | ||||
| Body Weight (g) | WT-HFD | 680 ± 15 | - | [9] |
| AT1aR-/--HFD | 595 ± 12 | ↓ 12.5% | [9] | |
| Fasting Blood Glucose (mmol/L) | WT-HFD | 8.1 ± 0.4 | - | [9] |
| AT1aR-/--HFD | 6.2 ± 0.3 | ↓ 23.5% | [9] | |
| Serum Triglycerides (mmol/L) | WT-HFD | 1.8 ± 0.2 | - | [16] |
| AT1aR-/--HFD | 1.1 ± 0.1 | ↓ 38.9% | [16] |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; WT: Wild-Type; HFD: High-Fat Diet.
Disruption of Angiotensinogen (AGT) Gene in the Liver to Control Hypertension
Researchers have used an AAV-delivered CRISPR-Cas9 system to specifically edit the AGT gene in the liver of spontaneously hypertensive rats (SHR), a well-established model of hypertension.[10][11]
Summary of Findings:
-
Sustained Blood Pressure Reduction: A single administration of the CRISPR-Cas9 system targeting hepatic AGT resulted in a significant and sustained reduction in blood pressure for up to one year.[11]
-
Reduced Circulating AGT: The gene editing led to a ~40% decrease in hepatic AGT expression and a corresponding ~30% reduction in circulating AGT levels.[11]
Quantitative Data from Hepatic AGT Editing in Hypertensive Rats
| Parameter | Group | Result | Change vs. Control | Reference |
| Systolic Blood Pressure (mmHg) | Control SHR | ~200 | - | [11] |
| CRISPR-AGT SHR | ~140 | ↓ ~30% | [11] | |
| Circulating AGT (ng/mL) | Control SHR | ~1200 | - | [11] |
| CRISPR-AGT SHR | ~840 | ↓ ~30% | [11] |
SHR: Spontaneously Hypertensive Rat.
Visualizations
Angiotensin II Signaling Pathway via AT1 Receptor
Caption: Canonical Angiotensin II signaling cascade via the AT1 receptor.
CRISPR-Cas9 Workflow for AGTR1 Knockout
Caption: Experimental workflow for generating an AGTR1 knockout cell line.
Detailed Experimental Protocols
Protocol: Generation of an AGTR1 Knockout Human Cell Line (e.g., HEK293T) using CRISPR-Cas9
This protocol outlines the steps for creating a stable cell line with a functional knockout of the Angiotensin II Type 1 Receptor (AGTR1) gene.
Materials:
-
HEK293T cells (or other cell line of interest)
-
lentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one vector
-
AGTR1-targeting sgRNA sequences (designed using tools like Benchling or CHOPCHOP)
-
Stbl3 competent E. coli
-
Plasmid purification kits
-
Lipofectamine 3000 or other transfection reagent
-
DMEM high-glucose medium, 10% FBS, 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Primary antibody against AT1R (for Western Blot)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
96-well and 6-well culture plates
Methodology:
Step 1: sgRNA Design and Cloning into CRISPR Vector [7]
-
Design two to three sgRNAs targeting an early exon of the human AGTR1 gene to maximize the chance of creating a loss-of-function mutation.
-
Synthesize complementary DNA oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (digested with BsmBI).
-
Anneal the oligos and ligate them into the digested and dephosphorylated lentiCRISPRv2 plasmid.
-
Transform the ligation product into Stbl3 competent E. coli.
-
Select positive colonies, grow overnight cultures, and purify the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Step 2: Transfection of Cells
-
One day before transfection, seed 250,000 HEK293T cells per well in a 6-well plate. Cells should be ~70-80% confluent at the time of transfection.
-
Transfect the cells with 2.5 µg of the validated lentiCRISPRv2-AGTR1-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours post-transfection.
Step 3: Selection of Edited Cells
-
Determine the optimal puromycin concentration for your cell line by performing a kill curve (typically 1-2 µg/mL for HEK293T).
-
48 hours post-transfection, split the cells into a new plate and begin selection by adding media containing the determined concentration of puromycin.
-
Replace the selection media every 2-3 days. Continue selection for 7-10 days until all non-transfected control cells have died. The remaining cells form a polyclonal population of edited cells.
Step 4: Single-Cell Cloning by Limiting Dilution [17]
-
Trypsinize the puromycin-resistant polyclonal population and perform a cell count.
-
Dilute the cell suspension to a final concentration of 10 cells/mL in complete media.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to a statistical average of 1 cell per well.[17]
-
Incubate the plates for 2-3 weeks, monitoring for colony formation. Wells with a single colony likely originated from a single cell.
-
When colonies are visible (~50% confluent), trypsinize and expand them into larger wells (e.g., 24-well plates).
Step 5: Validation of AGTR1 Knockout
A. Genotypic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clonal population.
-
Perform PCR using primers that flank the sgRNA target site in the AGTR1 gene.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which indicates successful indel formation. A homozygous knockout will show a clean but shifted sequence.
B. Functional Validation (Western Blot):
-
Lyse cells from the validated knockout clones and a wild-type control.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the AT1 receptor, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate. A successful knockout clone will show a complete absence of the AT1R protein band compared to the wild-type control.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 9. Angiotensin II type 1a receptor knockout ameliorates high-fat diet-induced cardiac dysfunction by regulating glucose and lipid metabolism: AT1aR ‒/‒ ameliorates high-fat diet-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crispr-Cas9 deletion of hepatic Angiotensinogen gene results in sustained control of Hypertension: A Potential for Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. The gene knockout of angiotensin II type 1a receptor improves high-fat diet-induced obesity in rat via promoting adipose lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Modulation of Epithelial Mesenchymal Transition after AGTR-1 Gene Edition by Crispr/Cas9 and Losartan Treatment in Mammary Tumor Cell Line: A Comparative Study between Human and Canine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gene knockout of angiotensin II type 1a receptor improves high-fat diet-induced obesity in rat via promoting adipose lipolysis | PLOS One [journals.plos.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Pharmacological Inhibitors for Angiotensin II Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pharmacological inhibitors in Angiotensin II (Ang II) research. This document outlines the mechanism of action of common inhibitors, presents their binding affinities in a comparative table, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction to Angiotensin II and its Receptors
Angiotensin II is a potent vasoconstrictor peptide that plays a critical role in the Renin-Angiotensin System (RAS), regulating blood pressure and cardiovascular homeostasis.[1][2] Its effects are mediated primarily through two G protein-coupled receptors: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4]
-
AT1 Receptors: Predominantly mediate the classical effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, and cellular growth and proliferation.[3][5][6] Activation of AT1 receptors involves coupling to Gq-protein and the subsequent activation of the phospholipase C (PLC)/inositol triphosphate (IP3) pathway, leading to an increase in intracellular calcium.[5]
-
AT2 Receptors: Often exhibit effects that counteract those of the AT1 receptor, such as vasodilation and anti-proliferative actions.[1]
Pharmacological blockade of the AT1 receptor is a key therapeutic strategy for hypertension and other cardiovascular diseases.[2][3] Angiotensin II Receptor Blockers (ARBs) are a class of non-peptide antagonists that selectively inhibit the AT1 receptor.[1][3]
Pharmacological Inhibitors of the AT1 Receptor
Angiotensin Receptor Blockers (ARBs) are highly selective for the AT1 receptor, with affinities thousands of times greater than for the AT2 receptor.[1][7] This selectivity ensures targeted blockade of the primary pressor and proliferative pathways of Angiotensin II.
Quantitative Data for AT1 Receptor Antagonists
The following table summarizes the binding affinities (Ki, Kd, pKi, and IC50) of commonly used ARBs for the AT1 receptor. This data is essential for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.
| Inhibitor | Ki (nM) | Kd (nM) | pKi | IC50 (nM) | Species/System | Reference(s) |
| Candesartan (B1668252) | 3.4 | - | 8.61 ± 0.21 | - | Wild-type AT1 Receptor | [8][9] |
| Irbesartan | - | ~0.5 | - | 1.3 | Rat Liver | [1][10][11] |
| Olmesartan | - | ~1.0 | - | - | - | [1][10] |
| Telmisartan | - | - | 8.19 ± 0.04 | - | Wild-type AT1 Receptor | [8] |
| Valsartan | - | ~2.5 | 7.65 ± 0.12 | - | Wild-type AT1 Receptor | [8] |
| Losartan | - | ~10 | 7.17 ± 0.07 | - | Wild-type AT1 Receptor | [1][8][10] |
| EXP3174 (active metabolite of Losartan) | - | ~1.5 | - | - | - | [1][10] |
| Azilsartan (B1666440) | - | - | - | <1 | Human AT1 Receptors (after washout) | [12][13] |
Note: Ki, Kd, pKi, and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue/cell source. The values presented here are for comparative purposes.
Signaling Pathways
The binding of Angiotensin II to its AT1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway and its blockade by ARBs is depicted below.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 6. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Chronic Angiotensin II Infusion in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing rodent models of chronic Angiotensin II (Ang II) infusion. These models are instrumental in studying the pathophysiology of hypertension, cardiac hypertrophy, renal damage, and inflammation, and for evaluating the efficacy of novel therapeutic agents.
Data Presentation: Quantitative Summary of Chronic Ang II Infusion Protocols
The following tables summarize key quantitative data from various studies utilizing chronic Ang II infusion in rodent models. This information can guide researchers in selecting appropriate experimental parameters.
Table 1: Chronic Angiotensin II Infusion Protocols in Mice
| Mouse Strain | Ang II Dose | Infusion Duration | Primary Outcomes | Reference |
| C57BL/6 | 1.46 mg/kg/day | 28 days | Hypertensive myocardial fibrosis, Systolic blood pressure ~160 mmHg | [1] |
| C57BL/6N | 1.5 mg/kg/day | 4 weeks | Cardiac hypertrophy | [2] |
| C57BL/6 | 1.2 mg/kg/day | 6 weeks | Elevated systolic blood pressure, Left ventricular hypertrophy | [3] |
| B2R+/+ and B2R-/- | 40 ng/min | 12 days | Progressive increase in systolic blood pressure | [4] |
| C57BL/6J (Aged) | 0.28 mg/kg/day | 28 days | Prompt and marked increase in systolic blood pressure (>40 mmHg) | [5] |
| C57BL/6J | Not specified | 4 weeks | Increased proteinuria, Mesangial expansion, Tubulointerstitial fibrosis | [6] |
Table 2: Chronic Angiotensin II Infusion Protocols in Rats
| Rat Strain | Ang II Dose | Infusion Duration | Primary Outcomes | Reference |
| Sprague-Dawley | 50 ng/kg/min | 13 days | Increased blood pressure response to stress | [7] |
| Wistar | Not specified | 28 days | Elevated systolic and diastolic blood pressure | [8] |
| Sprague Dawley | 150 ng/kg/min | 10 days | Steady-state increase in mean arterial pressure (~35 mmHg) | [9] |
| Not specified | 200 ng/kg/min | 7 days | Small, gradual increase in blood pressure, Increased left ventricular weight | [10] |
| Wistar | 200 ng/kg/min | 42 days | Hypertension (Systolic blood pressure ~173 mmHg) | [11] |
| Sprague-Dawley | 250 ng/kg/min | 14 days | Increased systolic blood pressure, Increased heart weight/body weight ratio | [12] |
| Not specified | Not specified | 14 days | Increased 24-hour blood pressure variability | [13] |
Experimental Protocols
Protocol 1: Osmotic Minipump Implantation for Subcutaneous Angiotensin II Infusion
This protocol describes the subcutaneous implantation of an osmotic minipump for the continuous delivery of Ang II in rodents.
Materials:
-
Angiotensin II (lyophilized powder)
-
Sterile saline (0.9%) or other appropriate vehicle
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Hair clippers or shaver
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Heating pad
-
Analgesics
Procedure:
-
Pump Preparation:
-
On the day of surgery, prepare the Ang II solution under sterile conditions by dissolving the lyophilized powder in the appropriate vehicle to achieve the desired final concentration.
-
Fill the osmotic minipump with the Ang II solution according to the manufacturer's instructions. Ensure no air bubbles are trapped inside.
-
Prime the pumps as recommended by the manufacturer, typically by incubating them in sterile saline at 37°C for a specified period before implantation.
-
-
Animal Preparation:
-
Anesthetize the rodent using an approved anesthetic protocol.[1][14][15]
-
Administer a preoperative analgesic as per your institution's guidelines.
-
Shave the fur from the surgical site, typically on the back between the scapulae.[14][16]
-
Disinfect the shaved area using a disinfectant scrub, followed by 70% ethanol.[16]
-
-
Surgical Implantation:
-
Make a small midline incision (approximately 1-1.5 cm) in the skin at the base of the neck or between the shoulder blades.[16][17][18]
-
Insert a hemostat into the incision and create a subcutaneous pocket by gently opening and closing the jaws of the hemostat.[16][17] The pocket should be large enough for the pump but not so large that it allows the pump to move excessively.
-
Insert the filled and primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.[17]
-
Close the skin incision using wound clips or sutures.[17][19]
-
-
Post-Operative Care:
-
Place the animal on a heating pad to maintain body temperature until it recovers from anesthesia.[1][15]
-
Administer post-operative analgesics as required.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[16] Wound clips or sutures are typically removed 7-10 days after surgery.
-
Protocol 2: Blood Pressure Measurement
Consistent and accurate blood pressure monitoring is critical for studies involving chronic Ang II infusion.
Method 1: Tail-Cuff Plethysmography (Non-Invasive)
-
Description: This method involves placing a small cuff on the rodent's tail to occlude blood flow, which is then gradually released while a sensor detects the return of blood flow.[20][21]
-
Advantages: Non-invasive, allows for repeated measurements in conscious animals.
-
Disadvantages: Can induce stress, which may elevate blood pressure; requires animal restraint and warming; less accurate for diastolic pressure.[7][21]
-
Procedure:
-
Acclimatize the animals to the restraining device and measurement procedure for several days before the actual data collection.
-
During measurement, the animal is placed in a restrainer, and a tail cuff is applied. The tail is often gently warmed to improve blood flow detection.
-
Multiple readings are typically taken and averaged to obtain a reliable measurement.[16]
-
Method 2: Radiotelemetry (Invasive)
-
Description: A telemetric transmitter is surgically implanted, typically in the carotid artery or abdominal aorta, to continuously measure and transmit blood pressure data.[20][21]
-
Advantages: Considered the gold standard for its accuracy and ability to provide continuous, long-term data from conscious, freely moving animals, allowing for the assessment of diurnal variations.[20][21]
-
Disadvantages: Requires invasive surgery, which carries a risk of infection and requires a recovery period; the equipment is more expensive.[21]
-
Procedure:
-
Surgical implantation of the telemetry catheter and transmitter is performed under anesthesia following sterile surgical procedures.
-
A post-operative recovery period of at least 10 days is necessary for the hemodynamic measurements to stabilize.[21]
-
Data is continuously recorded and can be analyzed for systolic, diastolic, and mean arterial pressure, as well as heart rate variability.
-
Visualization of Pathways and Workflows
Angiotensin II Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by Angiotensin II binding to its type 1 receptor (AT1R), leading to various pathophysiological outcomes.
Caption: Angiotensin II AT1 Receptor Signaling Cascade.
Experimental Workflow for Chronic Angiotensin II Infusion Studies
This diagram outlines the typical experimental workflow for conducting a chronic Angiotensin II infusion study in rodents.
Caption: Chronic Angiotensin II Infusion Experimental Workflow.
References
- 1. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 2. Animal Experiments [bio-protocol.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. A subpressor dose of angiotensin II elevates blood pressure in a normotensive rat model by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic angiotensin II infusion causes differential responses in regional sympathetic nerve activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Long-Term Angiotensin II Infusion Induces Oxidative and Endoplasmic Reticulum Stress and Modulates Na+ Transporters Through the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minipump Subcutaneous Implantation for Rats [protocols.io]
- 15. Video: Osmotic Minipump Implantation for Increasing Glucose Concentration in Mouse Cerebrospinal Fluid [jove.com]
- 16. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 17. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 18. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
troubleshooting guide for commercial Angiotensin A ELISA kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial Angiotensin II (Ang II) ELISA kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Ang II ELISA experiments.
Issue 1: Poor Standard Curve
A common problem researchers face is generating a poor standard curve, which can manifest as low optical density (OD) values, a flattened curve, or poor linearity.[1]
Question: My standard curve has low OD values and is flat. What are the possible causes and solutions?
Answer:
This issue can stem from several factors related to the standard itself, reagent preparation, or procedural errors.
Possible Causes:
-
Improper Standard Dilution: Incorrect serial dilutions of the standard will lead to an inaccurate curve.[2][3]
-
Degraded Standard: The Ang II standard may have degraded due to improper storage or being past its expiration date.[1]
-
Inaccurate Pipetting: Errors in pipetting volumes for the standards can significantly impact the curve's accuracy.[2][3]
-
Incorrect Reagent Preparation: The detection reagent or other kit components may have been prepared incorrectly.[4]
Solutions:
-
Verify Standard Dilution: Double-check all calculations and pipetting for the serial dilutions. Ensure the vial of lyophilized standard is briefly spun down before reconstitution and that the powder is dissolved thoroughly by gentle mixing.[2]
-
Use a Fresh Standard: If the standard is old or has been stored improperly, use a new vial.[5]
-
Check Pipettes: Calibrate and check your pipettes for accuracy to ensure correct volumes are being dispensed.[2]
-
Review Reagent Preparation: Carefully follow the kit's manual for preparing all reagents, paying close attention to dilution factors and required components.[4]
Issue 2: High Background
High background is characterized by high OD readings in the blank or zero standard wells, which can mask the specific signal.[6]
Question: I am observing high background noise in my ELISA results. How can I troubleshoot this?
Answer:
High background can be caused by insufficient washing, non-specific binding of antibodies, or contaminated reagents.
Possible Causes:
-
Insufficient Washing: Residual unbound antibodies or reagents that are not washed away properly can lead to a high background signal.[6][7]
-
Antibody Concentration Too High: Using a concentration of the primary or secondary antibody that is too high can result in non-specific binding.[7]
-
Contaminated Wash Buffer: The wash buffer may be contaminated with bacteria or other substances that can interfere with the assay.[2]
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific binding of antibodies to the plate.[7]
Solutions:
-
Optimize Washing: Increase the number of wash steps and ensure that the wells are completely aspirated between each wash.[7]
-
Titrate Antibodies: If you are developing your own assay, perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies.[5]
-
Prepare Fresh Wash Buffer: Always use freshly prepared wash buffer for each experiment.[2]
-
Optimize Blocking: Increase the incubation time for the blocking step or try a different blocking agent.[7]
Issue 3: Low or No Signal
A weak or absent signal can be frustrating and may indicate a problem with one or more of the critical steps in the ELISA protocol.[5]
Question: My sample wells and even my standards are showing very low or no signal. What should I do?
Answer:
Low or no signal can be due to a variety of factors, from inactive reagents to procedural errors.
Possible Causes:
-
Reagents Added in Incorrect Order: Adding reagents in the wrong sequence will disrupt the assay chemistry.[5]
-
Insufficient Incubation Time or Incorrect Temperature: Incubation times that are too short or temperatures that are too low can prevent optimal binding and color development.[2]
-
Inactive HRP Conjugate or TMB Substrate: The enzyme conjugate or substrate may have lost its activity due to improper storage or exposure to light.[2]
-
Expired Kit Components: Using reagents beyond their expiration date can lead to a loss of signal.[4]
Solutions:
-
Review the Protocol: Carefully review the kit manual to ensure all steps are performed in the correct order.[8]
-
Check Incubation Times and Temperatures: Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.[2] Allow all reagents to come to room temperature before use.[9]
-
Test Reagent Activity: You can test the activity of the HRP conjugate and TMB substrate by mixing a small amount of each; a rapid blue color change should be observed.[2]
-
Check Expiration Dates: Do not use any kit components that have passed their expiration date.[4]
Issue 4: High Variability
High variability between replicate wells can compromise the reliability of your results.
Question: There is a large coefficient of variation (CV) between my replicate wells. How can I improve my precision?
Answer:
High CVs are often due to inconsistent pipetting, improper mixing, or issues with the plate washer.
Possible Causes:
-
Inaccurate Pipetting: Inconsistent pipetting between wells is a major source of variability.[2][3]
-
Improper Mixing: Reagents, standards, and samples may not be mixed thoroughly before being added to the wells.[3]
-
Plate Washer Issues: If using an automated plate washer, some ports may be clogged or not dispensing/aspirating correctly.[2]
-
Edge Effects: Temperature variations across the plate during incubation can lead to "edge effects," where the outer wells behave differently from the inner wells.[9]
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and fresh tips for each standard and sample. Be consistent with your pipetting speed and tip immersion depth.
-
Ensure Thorough Mixing: Gently vortex or invert all reagents and samples before use.
-
Check Plate Washer Performance: Ensure the plate washer is properly maintained and all ports are functioning correctly.[6]
-
Minimize Edge Effects: To minimize temperature gradients, ensure the plate is sealed properly during incubations and avoid stacking plates.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data for commercial Angiotensin II ELISA kits. Note that these values can vary between manufacturers, and it is essential to consult the specific kit manual for accurate information.
| Parameter | Typical Value Range |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | 4.94 - 18.75 pg/mL[10] |
| Sample Type | Serum, Plasma (EDTA, Heparin), Cell Culture Supernatants, Urine, Saliva[11][12] |
| Sample Volume | 50 - 100 µL |
| Incubation Time | 1 - 2.5 hours at 37°C[8][13] |
| Wavelength | 450 nm |
Key Experimental Protocols
1. Sample Preparation
Proper sample collection and preparation are crucial for accurate Angiotensin II measurements.
-
Serum: Collect blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. The resulting serum can be used immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. The plasma can be assayed immediately or stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1000 x g for 20 minutes to remove any cells or debris. The supernatant can then be used in the assay.[8]
2. Standard Dilution
A typical serial dilution protocol for the Angiotensin II standard is as follows:
-
Reconstitute the lyophilized Angiotensin II standard with the provided standard diluent to create the stock solution.
-
Label a series of microcentrifuge tubes for the different standard concentrations.
-
Pipette the appropriate amount of standard diluent into each tube.
-
Transfer the specified volume from the stock solution to the first tube, mix well, and then perform a serial transfer of the diluted standard to the subsequent tubes, mixing at each step.
Visualizations
Angiotensin II ELISA Workflow
Caption: Figure 1: A generalized workflow for a commercial Angiotensin II ELISA kit.
Troubleshooting Logic Diagram
Caption: Figure 2: A logical approach to troubleshooting common Angiotensin II ELISA issues.
References
- 1. arp1.com [arp1.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. biomatik.com [biomatik.com]
- 10. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. originlab.in [originlab.in]
- 12. elkbiotech.com [elkbiotech.com]
- 13. raybiotech.com [raybiotech.com]
Technical Support Center: Optimization of HPLC Parameters for Angiotensin II Analysis
Welcome to the technical support center for the HPLC analysis of Angiotensin II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Angiotensin II?
A good starting point for Angiotensin II analysis is to use a reversed-phase C18 column with a gradient elution.[1][2] A common mobile phase consists of an aqueous solution with an acid modifier (like trifluoroacetic acid - TFA) as mobile phase A and an organic solvent (like acetonitrile) with the same modifier as mobile phase B.[1][3] Detection is typically performed using UV absorbance at 215-220 nm or 254 nm.[1][4][5]
Q2: How can I improve the peak shape for my Angiotensin II analysis?
Poor peak shape, such as tailing, can be caused by several factors. One common cause is the interaction of the peptide with silanol (B1196071) groups on the silica-based column.[6] To mitigate this, ensure your mobile phase has a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%).[3][7] Using a high-purity silica (B1680970) column can also minimize these interactions.[8] Additionally, ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.[9]
Q3: My Angiotensin II and Angiotensin III peaks are co-eluting. How can I improve their resolution?
Co-elution of Angiotensin II and III is a known challenge.[3][7] Resolution can often be improved by adjusting the concentration of the ion-pairing agent in the mobile phase. For example, reducing the TFA concentration from 0.1% has been shown to improve the separation of these two peptides.[3][7] Optimizing the gradient slope is also a critical step; a shallower gradient can enhance separation.[10]
Q4: What are the best practices for sample preparation of Angiotensin II from biological matrices like plasma?
Due to the complexity of biological samples, a clean-up step is crucial to remove interfering substances.[11] Solid-phase extraction (SPE) is a commonly used technique for extracting Angiotensin II from plasma.[11][12] It is also important to use a cocktail of protease inhibitors during sample collection and handling to prevent the degradation of the peptide.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | 1. Injection issue. 2. Detector not on or malfunctioning. 3. Incorrect mobile phase composition. 4. Sample degradation. | 1. Check autosampler and syringe. Manually inject a standard to verify. 2. Ensure the detector lamp is on and the correct wavelength is set. 3. Prepare fresh mobile phase and ensure correct proportions. 4. Use fresh samples and appropriate inhibitors. Store samples properly.[2] |
| Broad peaks | 1. Low mobile phase flow rate. 2. Column contamination or aging. 3. Large injection volume or high sample concentration. 4. Mismatch between sample solvent and mobile phase. | 1. Verify and adjust the flow rate.[9] 2. Flush the column with a strong solvent. If the problem persists, replace the guard or analytical column. 3. Reduce injection volume or dilute the sample. 4. Dissolve the sample in the initial mobile phase if possible.[9] |
| Peak tailing | 1. Secondary interactions with the stationary phase (silanol groups). 2. Insufficient ion-pairing agent. 3. Column overload. | 1. Use a column with high-purity silica or an end-capped column.[8] 2. Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (e.g., 0.1%).[3][7] 3. Reduce the sample concentration. |
| Split peaks | 1. Clogged frit or partially blocked column. 2. Sample solvent stronger than the mobile phase. 3. Column void or channeling. | 1. Reverse flush the column (if recommended by the manufacturer). Replace the inlet frit. 2. Dissolve the sample in a weaker solvent or the initial mobile phase. 3. Replace the column. |
| Shifting retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. 4. Column equilibration issue. | 1. Prepare mobile phases carefully and consistently. Use a buffer if pH is critical.[13] 2. Use a column oven to maintain a constant temperature.[9] 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[9] 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
General HPLC Method for Angiotensin II Analysis
This protocol is a general starting point and may require optimization for specific applications.
-
Column: Reversed-phase C8 or C18, 3-5 µm particle size, 50-250 mm length x 2.0-4.6 mm i.d.[1][4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B (e.g., 10-15%) and increase linearly to a higher percentage (e.g., 40-80%) over a set period (e.g., 10-20 minutes).[1][2]
Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Use a C18 SPE cartridge. Condition with methanol (B129727) followed by water.
-
Load the sample: Acidify the plasma sample and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute: Elute Angiotensin II using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Dry and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase.[12]
Data Presentation
Table 1: Comparison of HPLC Parameters for Angiotensin II Analysis from Literature
| Parameter | Method 1[1] | Method 2[2] | Method 3[4] |
| Column | C8, 3 µm, 50 mm x 2 mm | Not Specified | ACE C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase A | 0.1% TFA in water | 0.1% HFBA in water | 0.025 M KH2PO4 (pH 6.0) |
| Mobile Phase B | 100% Acetonitrile | 80% Acetonitrile with 0.1% HFBA | Acetonitrile |
| Gradient | 10% B to 80% B in 4 min | 15% B to 40% B in 20 min | Isocratic (35% B) |
| Flow Rate | 0.5 mL/min | 0.35 mL/min | 1.5 mL/min |
| Detection | UV at 254 nm | RIA | UV at 220 nm |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical pathway for HPLC method optimization.
References
- 1. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast gradient high performance liquid chromatography method with UV detection for simultaneous determination of seven angiotensin converting enzyme inhibitors together with hydrochlorothiazide in pharmaceutical dosage forms and spiked human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pharmaguru.co [pharmaguru.co]
Technical Support Center: Accurate Angiotensin II Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Angiotensin II (Ang II).
Troubleshooting Guides
This section addresses specific issues that may arise during Angiotensin II quantification experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Sample Degradation: Ang II is highly unstable and susceptible to degradation by proteases.[1][2][3] | - Collect blood samples in pre-chilled tubes containing EDTA and a protease inhibitor cocktail.[2][3][4] - Process samples immediately at 4°C.[2][3] - Store plasma/serum at -80°C and avoid repeated freeze-thaw cycles.[1] |
| Improper Sample Storage: Extended storage at inappropriate temperatures can lead to Ang II degradation.[1] | - For short-term storage, keep samples at -20°C for up to two months.[1] - For long-term storage, -80°C is recommended. | |
| Inefficient Extraction: Poor recovery of Ang II during solid-phase extraction (SPE) can result in low signal. | - Ensure proper conditioning and equilibration of SPE cartridges. - Optimize the elution solvent and volume. | |
| Reagent Issues (ELISA): Expired or improperly stored reagents can lead to assay failure.[5][6] | - Check the expiration dates of all kit components.[5][6] - Ensure all reagents are brought to room temperature before use.[5][6] - Reconstitute reagents according to the manufacturer's instructions immediately before use. | |
| High Background | Insufficient Washing (ELISA): Inadequate removal of unbound reagents can cause high background signal.[5][7] | - Increase the number of wash steps or the soaking time during washes.[5] - Ensure complete aspiration of wash buffer after each step.[5] |
| Cross-reactivity: The antibody used may cross-react with other angiotensin peptides or structurally similar molecules.[8][9] | - Use a highly specific monoclonal antibody.[9] - Consult the manufacturer's data sheet for cross-reactivity information.[9] - Consider using LC-MS/MS for higher specificity.[8] | |
| Matrix Effects (LC-MS/MS): Components in the sample matrix can interfere with the ionization of Ang II, leading to inaccurate results.[10] | - Optimize the sample preparation procedure to remove interfering substances.[10] - Use an internal standard to correct for matrix effects.[8] | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[7] | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all samples and standards. |
| Inconsistent Incubation Times/Temperatures (ELISA): Variations in incubation conditions can affect the assay results.[5] | - Use a calibrated incubator and ensure a consistent temperature.[5] - Adhere strictly to the incubation times specified in the protocol. | |
| Variable Sample Handling: Differences in how samples are collected, processed, and stored can lead to variability.[2][3] | - Standardize the entire sample handling workflow from collection to analysis.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for Angiotensin II quantification?
The choice of method depends on the specific research needs. LC-MS/MS is considered the gold standard due to its high specificity and accuracy.[8] However, ELISA and RIA are also valuable, particularly for high-throughput screening, though they may be more susceptible to cross-reactivity.[8]
Q2: How can I prevent the degradation of Angiotensin II in my samples?
Due to the extreme lability of Angiotensin II, proper sample handling is crucial.[2][3] Blood should be drawn into chilled tubes containing EDTA and a protease inhibitor.[2][3][4] Centrifugation should be performed immediately at 4°C, and the resulting plasma should be frozen at -80°C until analysis.[2][3] Avoid repeated freeze-thaw cycles.[1]
Q3: What are common sources of interference in Angiotensin II immunoassays?
Interference can arise from cross-reactivity with other angiotensin peptides (e.g., Angiotensin I, Angiotensin III) or other endogenous substances.[8] Certain medications, such as ACE inhibitors, can also interfere with the assay.[9] A study on a chemiluminescence immunoassay showed potential interference from substances like ethanol, nifedipine, spironolactone, heparin sodium, warfarin, hemoglobin, uric acid, cholesterol, and triglyceride in the Ang II assay.
Q4: How do I choose the right ELISA kit for my experiments?
When selecting an ELISA kit, carefully review the manufacturer's specifications, including the antibody's specificity and cross-reactivity data.[9] Look for information on the validation of the kit in the same sample type you will be using.
Q5: What is the expected physiological range of Angiotensin II in human plasma?
The physiological concentration of Angiotensin II in human plasma is very low, typically in the picogram per milliliter (pg/mL) range. However, reported values can vary significantly between different studies and quantification methods.
Quantitative Data Summary
Table 1: Comparison of Angiotensin II Quantification Methods
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled Ang II to a limited number of antibodies.[8] | Competitive or sandwich immunoassay using enzyme-linked antibodies for detection.[8] | Separation by chromatography followed by mass-based detection and quantification.[8] |
| Specificity | Can be affected by cross-reactivity with other angiotensin peptides.[8] | Specificity depends on the primary antibody; can be affected by cross-reactivity.[9] | High specificity and accuracy.[8] |
| Sensitivity | High | Moderate to High | High |
| Throughput | Low to Moderate | High | Moderate |
Table 2: Stability of Angiotensin II in 0.9% Sodium Chloride at 5 ± 3°C
| Time (hours) | Concentration Retained (HPLC-UV) | Concentration Retained (LC-MS/MS) |
| 0 | 100% | 100% |
| 24 | >90% | >90% |
| 48 | >90% | >90% |
| 72 | >90% | >90% |
| 96 | >90% | >90% |
| 120 | >90% | >90% |
| Data from a study evaluating the stability of Angiotensin II at a concentration of 10,000 ng/mL. |
Experimental Protocols
Detailed Angiotensin II ELISA Protocol (Competitive)
This protocol is a general guideline and may need to be adapted based on the specific ELISA kit used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the microplate.
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A to each well. Gently shake the plate to mix and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the aspiration and wash step five times.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well and incubate for 15-25 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm immediately using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Angiotensin II in the samples by interpolating their absorbance values on the standard curve.[8]
Detailed Angiotensin II LC-MS/MS Protocol
This protocol provides a general workflow and may require optimization for specific instruments and sample types.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by Milli-Q water.
-
Acidify 250 µL of plasma with 500 µL of 0.5% formic acid.
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Angiotensin II with methanol containing 5% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in 1 mL of 16% acetonitrile (B52724) in 0.1% formic acid.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Angiotensin II and an internal standard.
-
-
Data Analysis:
-
Quantify Angiotensin II by comparing the peak area ratio of the endogenous Angiotensin II to the internal standard against a calibration curve prepared with known concentrations.[8]
-
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: General experimental workflow for Angiotensin II quantification.
Caption: Troubleshooting workflow for Angiotensin II quantification.
References
- 1. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin II Antagonists - Identifying and Minimizing Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with Angiotensin II receptor antagonists, commonly known as Angiotensin Receptor Blockers (ARBs). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Angiotensin II antagonists and offers structured solutions.
Issue 1: Inconsistent or Unexpected Results in Functional Assays
Question: My functional assays (e.g., calcium mobilization, ERK phosphorylation) are yielding variable or unexpected results, even with a well-characterized ARB. What are the potential causes and solutions?
Answer: Inconsistent results can stem from multiple factors, ranging from the biological system to the experimental setup. Here’s a breakdown of potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Off-Target Effects | The ARB may be interacting with other receptors or signaling pathways. For instance, some ARBs are known to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] |
| Solution: 1. Use a Structurally Different ARB: Compare the effects of your primary ARB with one from a different chemical class to see if the effect is compound-specific. 2. Perform a Rescue Experiment: After treatment with the ARB, add an excess of Angiotensin II to see if the on-target effect can be reversed. 3. Broad Panel Screening: Use a commercially available off-target screening panel to identify potential unintended targets. | |
| Cell Line Variability | Expression levels of the target AT1 receptor and potential off-target receptors can vary significantly between cell lines and even between passages. |
| Solution: 1. Confirm Target Expression: Use qPCR or Western blotting to verify consistent AT1 receptor expression in your cell line. 2. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and culture conditions. | |
| Suboptimal Assay Conditions | Buffer composition, temperature, and incubation times can all influence results. |
| Solution: Optimize Assay Parameters: Systematically vary one parameter at a time (e.g., perform a time-course experiment) to determine the optimal conditions for your specific assay and cell line. | |
| Reagent Quality | The purity and stability of the ARB and other reagents are crucial for reproducibility. |
| Solution: Verify Reagent Integrity: Ensure proper storage and handling of all reagents. If possible, confirm the activity of a new batch of ARB against a known standard. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Question: I'm observing high non-specific binding in my radioligand binding assay for an ARB, which is obscuring my specific binding signal. How can I reduce this?
Answer: High non-specific binding is a common challenge that can make data interpretation difficult. The following steps can help minimize it:
| Potential Cause | Recommended Solution(s) |
| Inadequate Blocking | Insufficient blocking of non-specific sites on the filter membrane or in the cell preparation. |
| Solution: Optimize Blocking Agents: Experiment with different blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk) or increase their concentration in the assay buffer. | |
| Excessive Radioligand Concentration | Higher concentrations of radioligand can lead to increased binding to non-target sites. |
| Solution: Reduce Radioligand Concentration: Lowering the radioligand concentration can often decrease non-specific binding without significantly compromising the specific signal. | |
| Inefficient Washing | Unbound radioligand is not being effectively removed. |
| Solution: Increase Washing Steps: Incorporate additional or longer washing steps after incubation to more thoroughly remove unbound radioligand. | |
| Inappropriate Filter Type | The filter material may be contributing to non-specific binding. |
| Solution: Test Different Filter Types: The choice of filter material (e.g., glass fiber, polyethyleneimine-treated) can impact non-specific binding; it may be beneficial to test alternatives. |
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50)
Question: My ARB shows high binding affinity for the AT1 receptor, but its functional potency in a downstream assay is much lower than expected. What could be the reason?
Answer: This is a frequent observation and can be attributed to several factors related to the mechanism of antagonism and the complexity of cellular signaling.
| Potential Cause | Recommended Solution(s) |
| Insurmountable Antagonism | Some ARBs exhibit non-competitive or insurmountable antagonism, where even at high concentrations of the agonist, the maximal response cannot be fully restored. This can lead to a rightward shift and a depression of the maximum response in functional assays.[2] |
| Solution: Perform a Schild Analysis: This experimental approach can help determine the nature of the antagonism (competitive vs. non-competitive).[3] | |
| Cellular Context | The intracellular environment, including the presence of specific signaling partners and receptor expression levels, can influence the functional response to receptor binding. |
| Solution: Use a Different Functional Readout: Measure a more proximal signaling event (e.g., G-protein activation) in addition to a more distal one (e.g., gene expression) to pinpoint where the discrepancy arises. | |
| Assay Kinetics | Differences in the incubation times and equilibrium conditions between the binding and functional assays can lead to apparent potency differences. |
| Solution: Align Assay Conditions: Where possible, try to match the incubation times and buffer conditions of the functional assay to those of the binding assay. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of Angiotensin II receptor antagonists?
A1: While generally selective for the Angiotensin II type 1 (AT1) receptor, some ARBs have been shown to interact with other targets, particularly at higher concentrations. The most well-documented off-target effects include:
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation: Some ARBs, notably telmisartan (B1682998) and, to a lesser extent, irbesartan, can act as partial agonists of PPARγ.[1] This activity is independent of their AT1 receptor blockade.
-
Interaction with Ion Channels: There is evidence to suggest that some ARBs may interact with potassium and calcium channels.
-
Other G-protein Coupled Receptors (GPCRs): While ARBs are designed for high selectivity, cross-reactivity with other GPCRs can occur, especially at concentrations well above their Ki for the AT1 receptor.
Q2: How can I choose an ARB with the highest selectivity for the AT1 receptor?
A2: To select a highly selective ARB for your experiments, consider the following:
-
Review Selectivity Data: Consult literature that provides comprehensive selectivity profiling of various ARBs against a broad panel of receptors.
-
Compare Binding Affinities: Compare the binding affinities (Ki or Kd values) of different ARBs for the AT1 receptor versus the AT2 receptor and other potential off-targets. A larger ratio of off-target to on-target affinity indicates greater selectivity. For example, valsartan (B143634) has a reported 30,000-fold greater affinity for the AT1 receptor than the AT2 receptor.[4]
-
Start with Highly Selective Compounds: Olmesartan (B1677269) and valsartan are often recognized for their high degree of selectivity for the AT1 receptor.[5]
Q3: What is "inverse agonism," and do any ARBs show this property?
A3: Inverse agonism is the ability of a compound to decrease the basal or constitutive activity of a receptor, even in the absence of an agonist. Several ARBs, including olmesartan and valsartan, have been demonstrated to act as inverse agonists at the AT1 receptor.[5] This means they can inhibit the receptor's spontaneous, Angiotensin II-independent signaling. This property could be particularly relevant in disease models where the AT1 receptor is constitutively active.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used Angiotensin II receptor antagonists. Note that these values can vary depending on the specific experimental conditions and assay formats used.
Table 1: Binding Affinities (Ki) and Selectivity of Common ARBs for the Angiotensin II Type 1 (AT1) vs. Type 2 (AT2) Receptor
| Angiotensin Receptor Antagonist | Approximate Ki (nM) for Human AT1 Receptor | Approximate Selectivity (AT1 vs. AT2) |
| Losartan | 10-20 | ~1,000-fold |
| EXP3174 (active metabolite of Losartan) | 1-2 | ~1,000-fold |
| Valsartan | 2-3 | >20,000-fold[6] |
| Irbesartan | 1-2 | >8,500-fold[4] |
| Candesartan | ~0.6 | >10,000-fold[4] |
| Telmisartan | 1-3 | >3,000-fold[4] |
| Olmesartan | 2-5 | High |
Table 2: PPARγ Activation by Various ARBs
| Angiotensin Receptor Antagonist | PPARγ Activation |
| Telmisartan | Strong partial agonist[1] |
| Irbesartan | Slight activation[7] |
| Candesartan | Weak activation[8] |
| Losartan | Weak activation at high concentrations[1] |
| Valsartan | No significant activation[8] |
| Olmesartan | No significant activation[8] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of a test ARB for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (ARBs) at a range of concentrations.
-
Non-specific binding control: A high concentration of a known AT1 receptor antagonist (e.g., 10 µM Losartan).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, test compound or vehicle, radioligand, and cell membranes.
-
Incubate the plate with gentle agitation for a predetermined time at a specific temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. This can be converted to a Ki value using the Cheng-Prusoff equation.[2]
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of an ARB to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.
Materials:
-
Cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Angiotensin II.
-
Test compounds (ARBs).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a plate with serial dilutions of the test ARBs.
-
Prepare a plate with Angiotensin II at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds (ARBs) at various concentrations and incubate for a specified period.
-
Inject the Angiotensin II solution into each well.
-
Measure the fluorescence intensity over time to capture the calcium transient.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of the ARB and fit the data to a dose-response curve to determine the IC50.
Visualizations
References
- 1. Angiotensin type 1 receptor blockers induce peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Preventing Angiotensin II Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Angiotensin II (Ang II) degradation during sample collection and processing. Ang II is a notoriously labile peptide with a short half-life, making meticulous sample handling critical for accurate quantification.
Troubleshooting Guides
Issue: Low or undetectable Angiotensin II levels in my samples.
Possible Cause 1: Inadequate prevention of enzymatic degradation during collection.
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Solution: Ang II is rapidly degraded by various peptidases in the blood.[1][2] It is crucial to use appropriate collection tubes and inhibitors.
-
Collection Tubes: Blood should be drawn into chilled tubes containing an anticoagulant, with EDTA being the most commonly recommended.[3][4][5]
-
Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail is essential. While EDTA itself inhibits metalloproteases, a more comprehensive cocktail is necessary to inhibit serine, cysteine, and aminopeptidases that also degrade Ang II.[1][2] A common and effective inhibitor for Ang II is aprotinin (B3435010) (Trasylol®).[4]
-
Possible Cause 2: Improper sample processing and storage.
-
Solution: The stability of Ang II is highly dependent on temperature and timely processing.
-
Immediate Cooling: Place blood samples in an ice-water bath immediately after collection.[3]
-
Prompt Centrifugation: Centrifuge the blood to separate plasma as soon as possible, ideally within 30 minutes of collection. The centrifugation should be performed at a low temperature (e.g., 4°C).[3]
-
Rapid Freezing: Immediately after centrifugation, transfer the plasma to a fresh, pre-chilled tube and freeze it at -80°C for long-term storage.[3]
-
Issue: High variability in Angiotensin II measurements between replicate samples.
Possible Cause 1: Inconsistent sample handling procedures.
-
Solution: Strict adherence to a standardized protocol is paramount for reproducible results.
-
Standardize Collection Time: If possible, collect samples at the same time of day to minimize diurnal variations in Ang II levels.
-
Consistent Patient/Animal State: Ensure that subjects are in a consistent state before sample collection (e.g., fasting, recumbent position) as posture and diet can affect Ang II levels.[3]
-
Uniform Processing Times: Minimize and standardize the time between blood collection, centrifugation, and freezing for all samples.
-
Possible Cause 2: Pre-analytical errors related to collection tubes or reagents.
-
Solution: Ensure all materials are of high quality and properly prepared.
-
Pre-chilled Tubes: Always use tubes that have been chilled on ice prior to blood collection.[3]
-
Thorough Mixing: Gently invert the collection tube several times immediately after drawing blood to ensure proper mixing of the anticoagulant and protease inhibitors.[4]
-
Freshly Prepared Inhibitors: If preparing your own inhibitor cocktail, ensure it is made fresh and stored appropriately to maintain its efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the half-life of Angiotensin II in circulation?
A1: Angiotensin II has a very short half-life in the bloodstream, estimated to be around 30 seconds.[6] However, in tissues, its half-life can be longer, ranging from 15 to 30 minutes. This rapid degradation in circulation underscores the critical need for immediate and proper sample handling to obtain accurate measurements.
Q2: Which anticoagulant should I use for blood collection?
A2: EDTA is the most recommended anticoagulant for Angiotensin II measurement.[3][4][5] EDTA functions as a chelating agent, which helps to inhibit metalloproteases that can degrade Ang II. Heparin is generally not recommended as it may interfere with some immunoassays.
Q3: Is a protease inhibitor cocktail necessary if I am using EDTA tubes?
A3: Yes, a broad-spectrum protease inhibitor cocktail is highly recommended in addition to EDTA. While EDTA inhibits metalloproteases, other classes of proteases, such as serine proteases and aminopeptidases, are also present in blood and can degrade Angiotensin II.[1][2] A comprehensive inhibitor cocktail will provide more complete protection.
Q4: What are the optimal storage conditions for plasma samples for Angiotensin II analysis?
A4: For short-term storage (up to 5 days), plasma samples can be stored at -20°C. However, for long-term storage, it is best to store the plasma at -80°C, where it can be stable for at least a month. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.
Q5: Can I use serum instead of plasma for Angiotensin II measurement?
A5: Plasma is strongly preferred over serum for Angiotensin II measurement. The clotting process that occurs during serum preparation can lead to the release of proteases from platelets and other blood cells, resulting in significant degradation of Ang II.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Blood Collection Tube | Pre-chilled lavender-top (EDTA) tubes | EDTA chelates divalent cations, inhibiting metalloproteases. Chilling slows enzymatic activity. |
| Protease Inhibitors | Addition of a broad-spectrum cocktail (e.g., with aprotinin, bestatin, E-64, leupeptin, pepstatin A) | Inhibits a wide range of proteases (serine, aminopeptidases, cysteine, aspartic) that degrade Ang II. |
| Sample Processing Temperature | 4°C (on ice) | Minimizes enzymatic degradation throughout the processing steps. |
| Time to Centrifugation | Within 30 minutes of collection | Reduces the time for proteases to act on Ang II in whole blood. |
| Centrifugation | 1000-2000 x g for 15 minutes at 4°C | Efficiently separates plasma from blood cells without generating excessive heat. |
| Short-term Storage | ≤ 5 days at -20°C | Adequate for brief storage periods. |
| Long-term Storage | ≤ 1-3 months at -80°C | Ensures long-term stability and prevents degradation. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for ELISA
-
Preparation: Label pre-chilled (on ice for at least 30 minutes) 6 mL lavender-top (EDTA) tubes. If not using commercially prepared tubes with inhibitors, add a broad-spectrum protease inhibitor cocktail to the tube immediately before blood collection. A commonly used inhibitor is aprotinin (Trasylol®), added at a concentration of 0.25 mL per 6 mL of blood.[4]
-
Blood Collection: Draw the required volume of whole blood into the prepared EDTA tube.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitors.
-
Cooling: Place the tube immediately into an ice-water bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the tube at 1,600 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells. Transfer the plasma into pre-chilled, labeled cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Note: Sample preparation for LC-MS/MS often involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte.
-
Plasma Thawing: Thaw the frozen plasma samples on ice.
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile. Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other hydrophilic impurities.
-
Elute the Angiotensin II from the cartridge with 1 mL of 90% methanol in water.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Enzymatic degradation pathways of Angiotensin II.
This diagram illustrates the primary enzymatic pathways responsible for the degradation of Angiotensin II into its various metabolites. Understanding these pathways is crucial for selecting the appropriate protease inhibitors to prevent its degradation during sample collection and analysis.
References
- 1. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. An LC-MS/MS assay for analysis of equilibrium angiotensin II in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
reducing background interference in Angiotensin A binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) binding assays. Our goal is to help you overcome common challenges, particularly the issue of high background interference, to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide: High Background & Non-Specific Binding
High background noise is a frequent challenge in Angiotensin II binding assays, which can obscure the specific signal and lead to inaccurate results. The primary cause is often high non-specific binding (NSB), where the radioligand binds to components other than the Angiotensin II receptor, such as filters, assay plates, and other proteins in the membrane preparation.[1]
Question: My Angiotensin II binding assay is showing high background across the entire plate. What are the likely causes and how can I fix it?
Answer: High background is a common problem that can stem from several factors. Below is a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Assess Non-Specific Binding (NSB)
First, confirm that high NSB is the root cause. Your non-specific binding control wells (containing radioligand, membrane preparation, and a high concentration of an unlabeled competitor) should have a significantly lower signal than your total binding wells. If the NSB signal is a large fraction of the total binding, this indicates a problem. An ideal assay should have specific binding that accounts for at least 80% of the total binding.
Step 2: Optimize Assay Components and Conditions
If high NSB is confirmed, systematically optimize the following components and conditions.
dot
Caption: Troubleshooting workflow for high background.
A. Optimize Blocking Agents: The assay buffer should contain a blocking agent to prevent the radioligand from binding to non-receptor components. Bovine Serum Albumin (BSA) is commonly used.
-
Action: If you are observing high NSB, try increasing the concentration of your blocking agent.[2]
-
Data: While a typical starting concentration for BSA is 0.1-0.2%, it can be increased to as high as 1% or more to reduce non-specific interactions.[3][4][5]
| Parameter | Starting Concentration | Optimized Range |
| BSA | 0.1 - 0.2% (w/v) | 0.5 - 2.0% (w/v) |
| Non-fat Dry Milk | 1.0% (w/v) | 2.0 - 5.0% (w/v) |
B. Reduce Radioligand Concentration: Using an excessively high concentration of the radiolabeled ligand can lead to increased non-specific binding.[1]
-
Action: Lowering the radioligand concentration can often reduce NSB without significantly impacting the specific binding signal.[2]
-
Data: For competition assays, the recommended radioligand concentration should be at or below the equilibrium dissociation constant (Kd).[6]
C. Optimize Membrane Protein Concentration: Too much membrane protein can increase the number of available non-specific binding sites.[1]
-
Action: Perform a protein concentration curve to find the optimal amount of membrane protein that provides a good signal-to-noise ratio.[7]
-
Data: For Angiotensin II receptor binding assays, membrane protein concentrations typically range from 20-50 µg per well.[3]
| Parameter | Recommended Range |
| Membrane Protein | 20 - 50 µ g/well |
D. Enhance Washing Steps: Inadequate washing can leave unbound radioligand on the filters, contributing to high background.
-
Action: Increase the number of wash steps or the volume of wash buffer. Using ice-cold wash buffer can help reduce the dissociation of the specifically bound ligand while more effectively washing away non-specifically bound ligand.[1][2]
-
Data: A common practice is to wash the filters rapidly with 3-5 volumes of ice-cold wash buffer.[3]
| Parameter | Standard Protocol | Optimization Strategy |
| Number of Washes | 3 | Increase to 4-5 |
| Wash Buffer Temp. | Room Temperature | Use Ice-Cold (4°C) |
E. Test Different Filter Types: The material of the filter itself can contribute to non-specific binding.
-
Action: If high NSB persists, consider testing alternative filter materials. Glass fiber filters (e.g., Whatman GF/C or GF/B) are common, and some may be pre-treated with agents like polyethyleneimine (PEI) to reduce non-specific binding.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a binding buffer for an Angiotensin II receptor assay?
A1: A typical binding buffer includes a buffering agent to maintain pH, divalent cations that can be important for receptor conformation, and a blocking agent to reduce non-specific binding. Protease inhibitors are also recommended, especially when working with membrane preparations.[3][4][8]
| Component | Typical Concentration | Purpose |
| Tris-HCl or HEPES | 50 mM | Maintains pH (typically 7.4) |
| MgCl₂ | 1-5 mM | Divalent cation, may be required for receptor conformation |
| Bovine Serum Albumin (BSA) | 0.1 - 1.0% (w/v) | Blocking agent to reduce NSB |
| Bacitracin | 0.1 mM | Protease inhibitor |
| NaCl | 100 mM | Can help reduce non-specific ionic interactions |
Q2: What are the optimal incubation times and temperatures for an Angiotensin II binding assay?
A2: Optimal conditions should be determined empirically for your specific system. However, a common starting point is a 60-120 minute incubation at room temperature (22-25°C).[1][3] It is crucial to perform time-course experiments to ensure the assay has reached equilibrium.
Q3: How do I properly determine non-specific binding?
A3: Non-specific binding is determined by setting up parallel assay tubes that contain the radioligand and membrane preparation, plus a high concentration of an unlabeled ligand that has high affinity for the receptor (e.g., 1 µM unlabeled Angiotensin II).[3] This unlabeled ligand will occupy all the specific receptor binding sites, so any remaining measured radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.[9]
Q4: Can the quality of my membrane preparation affect background levels?
A4: Absolutely. A poor-quality membrane preparation with low receptor density or contaminating proteins can significantly contribute to high non-specific binding.[8] Ensure that your membrane preparation protocol includes sufficient washing steps to remove interfering components.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions enriched with Angiotensin II receptors.
-
Cell Harvesting: Harvest cultured cells and wash them with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl₂, and protease inhibitors). Homogenize using a Dounce homogenizer or a polytron.[3]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]
-
Washing: Discard the supernatant and resuspend the membrane pellet in Wash Buffer. Repeat the high-speed centrifugation step.[3]
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer to a desired protein concentration.
-
Quantification and Storage: Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the membrane preparation and store at -80°C.[3]
Protocol 2: Radioligand Competition Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the Angiotensin II receptor.
-
Reagent Preparation: Prepare serial dilutions of your unlabeled test compound in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA).[3]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C pre-soaked in wash buffer) using a cell harvester.
-
Washing: Rapidly wash the filters 3-5 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[3]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
dot
Caption: Radioligand binding assay workflow.
Signaling Pathway Visualization
Angiotensin II binding to its type 1 receptor (AT1R), a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[10][11][12][13][14]
dot
Caption: Angiotensin II AT1 receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1 from Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Antibody Binding to a Native, Cell-Free Expressed GPCR in Block Copolymer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Angiotensin II Dose-Response Curves
Note on Terminology: The term "Angiotensin A" is not a standard scientific designation. This guide assumes the user is referring to Angiotensin II (Ang II) , the primary active peptide of the renin-angiotensin system and a frequent subject of dose-response studies.[1][2][3]
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Angiotensin II (Ang II) dose-response experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent, non-reproducible, or unexpected results in Angiotensin II dose-response curves.
Issue 1: High Variability Between Replicate Wells or Experiments
Question: Why am I seeing significant variability in the response to the same concentration of Ang II across different wells or on different days?
Answer: High variability can stem from several factors related to the cells, the peptide itself, or the assay procedure.
-
Potential Cause: Cell Health and Passage Number
-
Troubleshooting Steps:
-
Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Aim for >95% viability before seeding.
-
Standardize Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can exhibit altered receptor expression and signaling.
-
Consistent Seeding Density: Ensure a uniform cell monolayer by optimizing seeding density and incubation time. Inconsistent cell numbers will lead to variable responses.[4]
-
-
-
Potential Cause: Angiotensin II Peptide Integrity
-
Troubleshooting Steps:
-
Proper Storage: Store Ang II aliquots at -80°C to prevent degradation from freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh serial dilutions of Ang II for each experiment from a stock solution. Ang II can be unstable in certain media over long periods.[5][6]
-
Quality Control: Purchase Ang II from a reputable supplier and verify its purity and activity if possible.
-
-
-
Potential Cause: Assay Protocol Inconsistencies
-
Troubleshooting Steps:
-
Consistent Incubation Times: Use a precise timer for all incubation steps, especially the Ang II stimulation period.
-
Temperature Control: Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay.
-
Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors, especially for serial dilutions.
-
-
| Parameter | Recommendation | Rationale |
| Cell Viability | > 95% before seeding | Ensures a healthy and responsive cell population. |
| Passage Number | Use a narrow range (e.g., passages 5-15) | Minimizes phenotypic drift and changes in receptor expression. |
| Ang II Aliquots | Single-use aliquots stored at -80°C | Prevents degradation from repeated freeze-thaw cycles. |
| Stimulation Time | Optimize and keep consistent (e.g., 15-30 min) | Receptor signaling can be transient; consistency is key.[4] |
Issue 2: Low or No Response to Angiotensin II
Question: My cells are not responding to Angiotensin II, or the response is much weaker than expected. What could be the cause?
Answer: A weak or absent response often points to issues with the Ang II receptor (AT1R), the signaling pathway, or the detection method.
-
Potential Cause: Low Receptor Expression
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm that your chosen cell line endogenously expresses the Angiotensin II Type 1 Receptor (AT1R). Not all cell lines, like some HEK293 variants, have sufficient endogenous expression.[7]
-
Receptor Expression Analysis: If in doubt, quantify AT1R expression using qPCR for mRNA levels or Western blot/FACS for protein levels.
-
Serum Starvation: Serum in culture media contains factors that can downregulate or desensitize GPCRs. Serum-starve cells for a defined period (e.g., 18-24 hours) before Ang II stimulation.[8]
-
-
-
Potential Cause: Receptor Desensitization
-
Troubleshooting Steps:
-
Avoid Pre-exposure: Ensure cells are not inadvertently exposed to agonists before the experiment.
-
Optimize Stimulation Time: Prolonged exposure to Ang II can cause rapid receptor desensitization and internalization, leading to a reduced signal.[9][10][11][12] A time-course experiment is recommended to find the optimal stimulation window.
-
Check Media Components: Some media components may interfere with receptor signaling.
-
-
-
Potential Cause: Inappropriate Assay Readout
-
Troubleshooting Steps:
-
Match Assay to Pathway: Ensure your assay measures a downstream signal appropriate for AT1R activation in your cell type (e.g., calcium flux, IP1 accumulation, or ERK phosphorylation).[13][14]
-
Assay Sensitivity: Verify that your detection reagents are sensitive enough to capture the expected signal range. Run positive controls to confirm assay performance.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical EC50 value for Angiotensin II? A1: The EC50 for Angiotensin II is highly dependent on the cell type, the specific downstream pathway being measured, and assay conditions. However, it typically falls within the nanomolar range (e.g., 0.1 nM to 10 nM).[9] Significant deviations from this range in your system may indicate one of the issues described above.
Q2: How long should I stimulate my cells with Angiotensin II? A2: The optimal stimulation time can vary. For rapid signals like calcium mobilization, the peak response may occur within seconds to a few minutes. For second messengers like IP1 or downstream kinase phosphorylation, a longer period of 15-60 minutes may be necessary.[9] It is crucial to perform a time-course experiment to determine the peak response time for your specific assay and cell system.
Q3: Can the type of cell culture media affect my results? A3: Yes. The pH and composition of the media can influence Ang II stability and receptor binding. Furthermore, serum contains various growth factors and hormones that can activate interfering signaling pathways or cause heterologous desensitization of the AT1 receptor. Using a serum-free, buffered solution (like HBSS with HEPES) during the stimulation period is often recommended.
Q4: My dose-response curve is biphasic or has a very steep or shallow slope. What does this mean? A4: An unusual curve shape can indicate complex pharmacology.
-
Biphasic Curve: This may suggest off-target effects at high concentrations or the involvement of multiple receptor subtypes (e.g., AT1R and AT2R) with different downstream effects.[13]
-
Shallow Slope (Hill Slope < 1): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts like ligand depletion.
-
Steep Slope (Hill Slope > 1): This might suggest positive cooperativity in receptor binding or downstream signaling amplification.
Visualizations and Protocols
Angiotensin II (AT1R) Signaling Pathway
The primary effects of Angiotensin II are mediated by the AT1 receptor, a G-protein coupled receptor (GPCR).[1][15] Upon binding Ang II, the AT1R primarily couples to Gq/11 proteins, initiating a cascade of intracellular events.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues with inconsistent Angiotensin II dose-response curves.
Caption: A logical workflow for troubleshooting Angiotensin II experiments.
Experimental Protocols
Protocol 1: General Angiotensin II Dose-Response Assay (Calcium Mobilization)
This protocol provides a general framework. Users must optimize parameters such as cell number, dye loading, and stimulation time for their specific cell line and instrumentation.
-
Cell Seeding:
-
Seed cells (e.g., CHO-AT1R, vascular smooth muscle cells) into a 96-well or 384-well black, clear-bottom plate.
-
Culture until they form a confluent monolayer (typically 24-48 hours).
-
-
Serum Starvation (Optional but Recommended):
-
Aspirate the growth medium.
-
Wash cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium and incubate for 18-24 hours.[8]
-
-
Calcium Indicator Dye Loading:
-
Prepare a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Remove the serum-free medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Angiotensin II Preparation:
-
During dye loading, prepare a 10-point serial dilution of Angiotensin II in the same assay buffer. Start with a high concentration (e.g., 10 µM) to generate a full curve down to the picomolar range. Include a buffer-only control (zero dose).
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to inject the Angiotensin II dilutions into the wells.
-
Continue recording the fluorescence signal for 60-180 seconds post-injection to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Normalize the data to the buffer-only control (0% response) and the maximum Ang II response (100% response).
-
Plot the normalized response versus the log of the Angiotensin II concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
-
References
- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. revvity.com [revvity.com]
- 5. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-term desensitization of the angiotensin II receptor of bovine adrenal glomerulosa cells corresponds to a shift from a high to a low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization of type 1 angiotensin II receptor subtypes in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desensitization of angiotensin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast relaxation and desensitization of angiotensin II contraction in the pulmonary artery via AT1R and Akt-mediated phosphorylation of muscular eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Technical Support Center: Angiotensin II Signaling Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Angiotensin II (Ang II) signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My functional assays, such as calcium mobilization or ERK phosphorylation, are yielding inconsistent results after Angiotensin II stimulation. What are the potential causes?
A1: Inconsistent results in functional assays can stem from several factors:
-
Cell Line Variability: Ensure consistent passage numbers and confluency of your cell cultures. The expression levels of Angiotensin II receptors, particularly the AT1 receptor, can vary between cell lines and even with prolonged culturing. It is advisable to regularly verify receptor expression using techniques like qPCR or Western blotting.
-
Reagent Quality: The purity and stability of Angiotensin II and other reagents are critical. Prepare fresh aliquots of Ang II and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Suboptimal experimental conditions, such as buffer composition, temperature, or incubation times, can significantly impact results. Ensure these parameters are consistent across all experiments.[1]
-
Off-Target Effects: If using antagonists or inhibitors, consider the possibility of off-target effects. Some Angiotensin Receptor Blockers (ARBs) are known to interact with other signaling pathways, such as activating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1]
Q2: I am observing high non-specific binding in my Angiotensin II receptor radioligand binding assay. How can I reduce it?
A2: High non-specific binding can obscure the specific binding signal. To minimize this:
-
Optimize Blocking Agents: Experiment with different blocking agents (e.g., BSA, non-fat dry milk) or increase their concentration in your assay buffer.[1]
-
Reduce Radioligand Concentration: Lowering the concentration of the radiolabeled ligand can often decrease non-specific binding. Aim for a concentration at or near the Kd (dissociation constant) of the ligand for the receptor.[2]
-
Optimize Washing Steps: Increase the number and duration of washes with ice-cold wash buffer after incubation to more effectively remove unbound radioligand.
-
Use Appropriate Filters: Ensure you are using the correct type of filter (e.g., glass fiber filters) and that they are properly pre-soaked.[2]
Q3: What are the key downstream signaling molecules to measure as indicators of Angiotensin II pathway activation?
A3: Upon Ang II binding to the AT1 receptor, a key signaling cascade involves the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
-
IP3: This molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][4]
-
DAG: This molecule remains in the plasma membrane and, in conjunction with the released Ca2+, activates Protein Kinase C (PKC).[3][4]
-
Calcium (Ca2+): The resulting increase in intracellular calcium is a robust and commonly measured indicator of pathway activation.[5]
Troubleshooting Guides
Western Blotting for Angiotensin II Pathway Proteins
Issue: Weak or No Signal for Target Protein (e.g., AT1 Receptor, phosphorylated ERK)
| Possible Cause | Recommended Solution |
| Insufficient Protein Loading | Load an adequate amount of total protein per lane, typically 20-40 µg. Perform a protein concentration assay (e.g., BCA) to ensure accurate loading. |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the molecular weight of your protein and the transfer system used. Ensure close contact between the gel and membrane, removing any air bubbles. |
| Suboptimal Antibody Concentration | The optimal antibody dilution is crucial. Titrate your primary and secondary antibodies to find the ideal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000 for primary antibody).[6][7] |
| Inactive Antibody | Ensure proper storage of antibodies at the recommended temperature. Avoid repeated freeze-thaw cycles. Use a positive control to confirm antibody activity. |
| Insufficient Incubation Time | Incubate the primary antibody overnight at 4°C for optimal binding.[7] Secondary antibody incubation is typically for 1 hour at room temperature. |
Issue: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. Common blocking buffers include 5% non-fat dry milk or 5% BSA in TBST. The choice of blocking buffer may need to be optimized for your specific primary antibody. |
| Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Reduce the concentration of the primary and/or secondary antibody.[6] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST with 0.1% Tween-20).[8] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the species in which the primary antibody was raised (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). |
Real-Time Quantitative PCR (qPCR) for Angiotensin II Receptor Expression
Issue: Low or No Amplification of Target Gene
| Possible Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and check for integrity (e.g., via gel electrophoresis or Bioanalyzer). Use high-quality RNA for cDNA synthesis. |
| Inefficient Reverse Transcription | Ensure optimal temperature and incubation time for the reverse transcriptase enzyme. Use a sufficient amount of RNA as a template. |
| Suboptimal Primer Design | Verify primer sequences and ensure they are specific to your target gene and species. Test primer efficiency with a standard curve. |
| Incorrect PCR Cycling Conditions | Optimize the annealing temperature for your specific primers. Ensure the extension time is sufficient for the length of your amplicon. |
Intracellular Calcium Imaging (Fura-2 AM)
Issue: No or Weak Calcium Response to Angiotensin II
| Possible Cause | Recommended Solution |
| Low AT1 Receptor Expression | Confirm AT1 receptor expression in your chosen cell line using qPCR or Western blot. |
| Inadequate Fura-2 AM Loading | Load cells with an appropriate concentration of Fura-2 AM (typically 1-5 µM) for 30-60 minutes at room temperature or 37°C.[9][10] Ensure the presence of a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[10] |
| Cellular Damage | Avoid prolonged exposure to excitation light, which can cause phototoxicity. Ensure cells are healthy and not overly confluent. |
| Inactive Angiotensin II | Use freshly prepared Angiotensin II solution. A typical concentration for stimulation is 10 nM.[5] |
| Calcium-Free External Medium | Ang II-induced calcium release is primarily from intracellular stores, but sustained signaling can depend on extracellular calcium influx. Ensure your imaging buffer contains physiological levels of calcium unless specifically studying store-operated calcium entry.[5][11] |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor
-
Membrane Preparation: Homogenize cells or tissues in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction. A common final resuspension buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.2% BSA.[2]
-
Assay Setup:
-
Total Binding: Incubate membrane preparation (typically 20-50 µg of protein) with increasing concentrations of a radiolabeled Ang II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II).[2]
-
Non-specific Binding: In a parallel set of tubes, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM) in addition to the radioligand.[2]
-
Competitive Binding: To determine the affinity of a test compound, incubate membranes with a fixed concentration of radioligand (near its Kd) and increasing concentrations of the unlabeled test compound.[2]
-
-
Incubation: Incubate the reaction tubes at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[2]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding versus radioligand concentration to determine Kd and Bmax. For competitive binding, plot the percentage of specific binding versus the concentration of the test compound to determine the IC50 or Ki.
Quantitative PCR (qPCR) Primer Sequences
| Target Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| AGTR1 (AT1 Receptor) | Human | CAGCGTCAGTTTCAACCTGTACG | GCAGGTGACTTTGGCTACAAGC |
| AT1R | Mouse | AAATGGCCCTTAACTCTTCTACTG | ATTAGGAAAGGGAACAGGAAGC |
| ACE2 | Human | TCCATTGGTCTTCTGTCACCCG | AGACCATCCACCTCCACTTCTC |
Note: These are example primer sequences. Always validate primers for your specific experimental conditions.[1][12][13]
Visualizations
Canonical Angiotensin II / AT1 Receptor Signaling Pathway.
General Troubleshooting Workflow for Experimental Issues.
References
- 1. origene.com [origene.com]
- 2. benchchem.com [benchchem.com]
- 3. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. Angiotensin II-mediated calcium signals and mitogenesis in human prostate stromal cell line hPCPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. origene.com [origene.com]
Validation & Comparative
A Functional Comparison of Angiotensin II and Angiotensin (1-7): The Yin and Yang of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. While historically centered on the actions of Angiotensin II (Ang II), the discovery of other bioactive angiotensin peptides has revealed a more complex and nuanced system. This guide provides an objective, data-driven comparison of the functional properties of two key players in the RAS: the classical effector peptide, Angiotensin II, and the primary component of the counter-regulatory axis, Angiotensin (1-7) [Ang-(1-7)]. This comparison is essential for researchers and professionals in drug development seeking to understand the therapeutic potential of modulating this intricate system.
Functional Comparison: Opposing Actions on Key Physiological Systems
Angiotensin II and Angiotensin (1-7) often exert opposing effects, representing a functional balance within the RAS. Ang II is the principal pressor agent of the RAS, while Ang-(1-7) generally counteracts these effects.
Cardiovascular Effects
Ang II is a potent vasoconstrictor, leading to an increase in blood pressure.[1][2] It also promotes cardiac hypertrophy and fibrosis. In contrast, Ang-(1-7) is a vasodilator and has been shown to have anti-hypertrophic and anti-fibrotic effects on the heart, often opposing the detrimental actions of Ang II.[3][4]
Renal Effects
In the kidneys, Ang II promotes sodium and water retention, contributing to increased blood volume and pressure.[1][5] It can also induce renal vasoconstriction and has been implicated in the pathogenesis of kidney disease. Conversely, Ang-(1-7) can induce natriuresis and diuresis, thereby promoting the excretion of sodium and water.[3] The role of Ang-(1-7) in renal disease is complex, with some studies suggesting protective effects, while others indicate potential for adverse outcomes under specific conditions.[6][7][8]
Cellular and Molecular Effects
At the cellular level, Ang II is known to be pro-inflammatory, pro-thrombotic, and stimulates cell growth and proliferation.[5][9] Ang-(1-7), on the other hand, exhibits anti-inflammatory properties and can inhibit cell proliferation, often by counter-regulating the signaling pathways activated by Ang II.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies, providing a direct comparison of the biochemical and physiological properties of Angiotensin II and Angiotensin (1-7).
Table 1: Receptor Binding Affinities
| Peptide | Receptor | Ligand | Kd / Ki (nM) | Cell/Tissue Type | Reference |
| Angiotensin II | AT1 | 125I-[Sar1,Ile8]Ang II | Kd: ~1-10 | Various | [10][11] |
| Angiotensin II | AT1 | Angiotensin II | Ki: ~1-10 | Various | [12] |
| Angiotensin (1-7) | Mas | 125I-Ang-(1-7) | Kd: ~250 | THP-1 cells | [13] |
| Angiotensin (1-7) | AT1 | Angiotensin II | Ki: 8.0 ± 3.2 | Mesangial cells | [12] |
Table 2: In Vivo Cardiovascular Effects in Animal Models
| Peptide | Animal Model | Dose/Administration | Effect on Mean Arterial Pressure (MAP) | Reference |
| Angiotensin II | Rats | Infusion | Increase | [14] |
| Angiotensin (1-7) | Spontaneously Hypertensive Rats (SHR) | Chronic Infusion | Decrease | [3] |
| Angiotensin (1-7) | Normotensive Rats | Acute Infusion | No significant change | [15] |
| Angiotensin (1-7) | Subtotal Nephrectomy Rats | 10-day Infusion | Increase | [8] |
Table 3: In Vivo Renal Effects in Animal Models
| Peptide | Animal Model | Effect on Urinary Sodium Excretion (Natriuresis) | Effect on Albuminuria/Proteinuria | Reference |
| Angiotensin II | Rats | Decrease | Increase | [14] |
| Angiotensin (1-7) | Spontaneously Hypertensive Rats (SHR) | Increase | - | [3] |
| Angiotensin (1-7) | 5/6 Nephrectomy Mice | No significant change | No significant change | [6][7] |
| Angiotensin (1-7) | Diabetic Rats | - | Reduced in some studies, worsened in others | [6] |
Signaling Pathways
The distinct functional effects of Angiotensin II and Angiotensin (1-7) are mediated by their interaction with specific G protein-coupled receptors and the subsequent activation of different intracellular signaling cascades.
Angiotensin II primarily binds to the AT1 receptor, which couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to vasoconstriction, cell growth, and inflammation.
Angiotensin (1-7) exerts its effects primarily through the Mas receptor. Activation of the Mas receptor often leads to the production of nitric oxide (NO) via the PI3K/Akt pathway, resulting in vasodilation. It can also inhibit signaling pathways activated by Ang II, such as the ERK1/2 MAP kinase pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare the functions of Angiotensin II and Angiotensin (1-7).
Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity of unlabeled ligands (e.g., Ang II, Ang-(1-7)) to their receptors by measuring their ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (AT1 or Mas) are homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[16][17][18]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8]Ang II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (Ang II or Ang-(1-7)). Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.[16][19]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[16][19]
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter or liquid scintillation counter.[16][19]
-
Data Analysis: The amount of specific binding is plotted against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol is used to assess the effects of Ang II and Ang-(1-7) on systemic blood pressure in live animals.
Detailed Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are commonly used.[3][15]
-
Surgical Preparation: Animals are anesthetized, and catheters are implanted in a major artery (e.g., femoral or carotid artery) for continuous blood pressure monitoring and in a major vein (e.g., jugular vein) for peptide infusion.
-
Peptide Administration: After a stabilization period, a baseline blood pressure is recorded. Ang II or Ang-(1-7) is then infused intravenously at various doses.
-
Data Acquisition: Arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.
-
Data Analysis: Changes in mean arterial pressure (MAP) from baseline are calculated for each dose of the infused peptide. Dose-response curves can then be generated.
Assessment of Renal Function: Measurement of Urinary Albumin Excretion
This method quantifies the amount of albumin in the urine, a key indicator of kidney damage.
Detailed Methodology:
-
Urine Collection: Mice or rats are placed in metabolic cages for a defined period (e.g., 24 hours) to allow for the collection of urine.[20][21][22][23] Spot urine samples can also be collected.[23][24]
-
Sample Preparation: Urine samples are centrifuged to remove any debris.
-
Albumin Quantification: Urinary albumin concentration is determined using a species-specific albumin ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[20][21][22]
-
Creatinine (B1669602) Measurement: Urinary creatinine concentration is also measured to normalize the albumin excretion rate, which accounts for variations in urine volume. The result is expressed as the albumin-to-creatinine ratio (ACR).
-
Data Analysis: The ACR is calculated for each animal and compared between treatment groups (e.g., vehicle, Ang II, Ang-(1-7)).
Conclusion
The functional comparison of Angiotensin II and Angiotensin (1-7) reveals a dualistic nature of the Renin-Angiotensin System. While Ang II, acting through the AT1 receptor, mediates a range of effects that can be detrimental in pathological states, Ang-(1-7), through the Mas receptor, often provides a counter-balancing, protective influence. This intricate interplay underscores the importance of a comprehensive understanding of the entire RAS for the development of novel therapeutic strategies for cardiovascular and renal diseases. The experimental data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of modulating this vital physiological system.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Angiotensin - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of ACE2 and angiotensin-(1-7) in a mouse model of early chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-(1–7) infusion is associated with increased blood pressure and adverse cardiac remodelling in rats with subtotal nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 14. Reciprocal changes in renal ACE/ANG II and ACE2/ANG 1–7 are associated with enhanced collecting duct renin in Goldblatt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 18. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 21. diacomp.org [diacomp.org]
- 22. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
- 24. Measurement of urinary albumin, creatinine, and serum creatinine [bio-protocol.org]
A Researcher's Guide to Validating Angiotensin A Immunoassay Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of angiotensin peptides is critical for cardiovascular and renal research. However, the specificity of commercially available immunoassays for these peptides, particularly Angiotensin A, can be a significant concern. This guide provides a comparative overview of this compound/II immunoassay performance, focusing on specificity and cross-reactivity, and offers detailed experimental protocols for in-house validation.
The renin-angiotensin system (RAS) is a complex cascade of peptides that plays a central role in blood pressure regulation and electrolyte balance. Angiotensin II is the primary effector of the RAS, but other angiotensin peptides, such as this compound, III, and IV, also exhibit biological activity. The structural similarity among these peptides presents a significant challenge for immunoassay specificity, potentially leading to inaccurate measurements and misinterpretation of experimental results.
Comparative Analysis of Commercial Angiotensin Immunoassays
A critical aspect of selecting an appropriate immunoassay is understanding its cross-reactivity profile. Below is a summary of the reported cross-reactivity of several commercially available Angiotensin II ELISA kits, which are often used to measure this compound due to high structural homology.
| Immunoassay Kit Provider | Target Analyte | Cross-Reactivity with this compound | Cross-Reactivity with Angiotensin III | Cross-Reactivity with Angiotensin IV | Cross-Reactivity with Angiotensin I | Reference |
| Novus Biologicals | Angiotensin II | 100% | 100% | 100% | 0.319% | [1] |
| RayBiotech | Angiotensin II | Stated to detect all active angiotensins | Stated to detect all active angiotensins | Stated to detect all active angiotensins | Stated to detect all active angiotensins | [2] |
| MyBioSource | Angiotensin II | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | [3] |
| Cloud-Clone Corp. | Angiotensin II | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | No significant cross-reactivity with analogues reported | [4] |
It is important to note that "no significant cross-reactivity" as stated by some manufacturers should be interpreted with caution and ideally verified independently.
Performance Data: Commercial ELISA vs. Radioimmunoassay (RIA)
A study published in Hypertension compared the performance of a commercial Angiotensin II ELISA kit (Cloud-Clone Corp.) with a validated in-house radioimmunoassay (RIA) for measuring angiotensin peptides in human plasma. The results highlighted significant discrepancies, raising concerns about the specificity and accuracy of the commercial ELISA for direct plasma measurements.[5]
| Measurement | Commercial Angiotensin II ELISA | Validated Radioimmunoassay (RIA) |
| Direct Plasma Angiotensin II | 214 ± 9 pg/mL | Not Reported for Direct Plasma |
| Extracted Plasma Angiotensin II | Below sensitivity (<9 pg/mL) | 138 ± 4 pg/mL |
| Spike Recovery (Direct Plasma) | 234% | Not Applicable |
| Spike Recovery (Extracted Plasma) | 103% | Not Reported |
The study found that the direct ELISA measurement of Angiotensin II in plasma was substantially higher than the levels measured by RIA after extraction.[5] Furthermore, the ELISA failed to detect a known standard of Angiotensin II after extraction, suggesting interference from plasma components in the direct assay.[5] This underscores the importance of sample extraction and independent validation of commercial immunoassays.
Experimental Protocols for Specificity Validation
To ensure the reliability of this compound immunoassay data, researchers should perform in-house validation experiments. The following are detailed protocols for two critical validation assays: competitive ELISA for cross-reactivity assessment and spike and recovery for matrix effect evaluation.
Competitive ELISA for Cross-Reactivity Assessment
This method is used to determine the degree to which the immunoassay antibody cross-reacts with other structurally related peptides.
Materials:
-
Microtiter plate pre-coated with a known amount of this compound.
-
This compound standard.
-
Potentially cross-reacting peptides (e.g., Angiotensin II, III, IV, and I).
-
Primary antibody specific to this compound.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Assay buffer.
Procedure:
-
Prepare serial dilutions of the this compound standard and the potentially cross-reacting peptides in assay buffer.
-
Add a fixed concentration of the primary antibody to each well of the microtiter plate.
-
Add the different concentrations of the standard or the potentially cross-reacting peptides to the wells.
-
Incubate the plate to allow for competitive binding of the peptides to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve for this compound and dose-response curves for the other peptides.
-
Calculate the cross-reactivity of each peptide as the ratio of the concentration of this compound to the concentration of the cross-reacting peptide that produces 50% inhibition of the maximum signal, multiplied by 100.
Spike and Recovery
This experiment assesses whether the sample matrix (e.g., plasma, serum, tissue homogenate) interferes with the accurate quantification of the analyte.
Materials:
-
The this compound immunoassay kit.
-
Biological samples to be tested.
-
This compound standard of known concentration.
Procedure:
-
Divide the biological sample into two aliquots.
-
"Spike" one aliquot with a known concentration of the this compound standard. The other aliquot remains unspiked.
-
Assay both the spiked and unspiked samples using the this compound immunoassay according to the manufacturer's instructions.
-
Calculate the concentration of endogenous this compound in the unspiked sample.
-
Calculate the expected concentration in the spiked sample (endogenous concentration + spiked concentration).
-
Measure the actual concentration in the spiked sample.
-
Calculate the percentage recovery using the following formula: (Measured concentration in spiked sample / Expected concentration in spiked sample) x 100.
An acceptable recovery is typically within 80-120%.[6][7][8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Conclusion
The specificity of this compound immunoassays is a critical consideration for researchers. The available data suggests that commercial ELISA kits may exhibit significant cross-reactivity with other angiotensin peptides and can be susceptible to matrix effects, leading to inaccurate results. Therefore, it is imperative for researchers to independently validate the specificity of their chosen immunoassay using rigorous experimental protocols such as competitive ELISA and spike and recovery. By carefully selecting and validating their tools, researchers can ensure the accuracy and reliability of their findings in the complex field of renin-angiotensin system research.
References
- 1. Angiotensin II ELISA Kit (Colorimetric) (NBP2-62135): Novus Biologicals [novusbio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woongbee.com [woongbee.com]
- 7. biosensis.com [biosensis.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Angiotensin II Antibodies: Assessing Potential Cross-Reactivity with Angiotensin A
For researchers, scientists, and drug development professionals navigating the complexities of the renin-angiotensin system, the specificity of antibodies is paramount. This guide provides a comparative overview of commercially available Angiotensin II (Ang II) antibodies, with a critical focus on the potential for cross-reactivity with Angiotensin A (Ang A), a lesser-known but physiologically relevant peptide.
While a plethora of commercial antibodies targeting Ang II are available, a significant data gap exists regarding their specific cross-reactivity with Ang A. This guide aims to equip researchers with the necessary information to make informed decisions when selecting an antibody for their specific application, emphasizing the importance of independent validation. A study has highlighted the lack of specificity in some commercially available antibodies for the Angiotensin II Type 1 Receptor (AT1R), underscoring the critical need for rigorous validation of all antibodies targeting components of the renin-angiotensin system.[1]
Understanding the Challenge: Angiotensin II vs. This compound
Angiotensin II is an octapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. It is the primary effector of the renin-angiotensin system, mediating vasoconstriction, aldosterone (B195564) release, and other key physiological processes. This compound is a closely related peptide that differs from Ang II by a single amino acid at the N-terminus: Alanine is substituted for Aspartic acid, resulting in the sequence Ala-Arg-Val-Tyr-Ile-His-Pro-Phe. Despite this subtle difference, this compound has been reported to have similar physiological functions to Angiotensin II, suggesting it may interact with the same receptors and that antibodies raised against Ang II could potentially cross-react with Ang A.
Commercially Available Angiotensin II Antibodies: A Comparative Overview
The following table summarizes a selection of commercially available Angiotensin II antibodies. It is important to note that none of the reviewed product information explicitly provides data on cross-reactivity with this compound. Researchers should consider this a critical unknown and are strongly encouraged to perform their own validation experiments.
| Supplier | Product Name/ID | Host | Clonality | Applications | Notes |
| Biocompare | Anti-Angiotensin II Antibody | Rabbit | Polyclonal | WB, FCM, IF, IHC-fr, IHC-p | Unconjugated.[2] |
| Biocompare | anti-Angiotensin II Antibody | - | - | WB, ELISA, ICC, IHC, IP | Unconjugated.[2] |
| Biocompare | Rabbit Anti-Angiotensin II Antibody | Rabbit | - | WB, ICC, IHC | Reactivity: Hu, Ms, Rt, Ca. Unconjugated.[2] |
| RayBiotech | Anti-Angiotensin II Antibody | Rabbit | Polyclonal | ELISA, EIA | Immunogen: synthetic peptide derived from Human/Mouse Angiotensin II.[3] |
| Thermo Fisher | Angiotensin 2 type 1A receptor Polyclonal Antibody (BS-2132R) | Rabbit | Polyclonal | WB, IHC (P), IHC (F), ICC/IF, Flow, ELISA | Immunogen: KLH conjugated synthetic peptide from human Angiotensin II type 1A receptor.[4] |
| Boster Bio | Anti-Type-2 angiotensin II receptor AGTR2 Antibody (A00432-1) | - | - | ELISA, WB, IHC-P, ICC, IF | Reacts with Human, Mouse, Rat.[5] |
Abbreviations: WB: Western Blot, FCM: Flow Cytometry, IF: Immunofluorescence, IHC-fr: Immunohistochemistry (frozen), IHC-p: Immunohistochemistry (paraffin), ELISA: Enzyme-Linked Immunosorbent Assay, ICC: Immunocytochemistry, IP: Immunoprecipitation, Hu: Human, Ms: Mouse, Rt: Rat, Ca: Canine.
Experimental Protocols for Assessing Cross-Reactivity
To address the lack of data on this compound cross-reactivity, researchers can employ established immunological techniques. The following are detailed protocols for competitive ELISA and Western Blotting, which can be adapted to assess the specificity of Angiotensin II antibodies.
Competitive ELISA Protocol
Competitive ELISA is a highly effective method for quantifying the degree of cross-reactivity.[6] This assay measures the ability of this compound to compete with Angiotensin II for binding to the antibody.
Materials:
-
96-well microtiter plate
-
Angiotensin II antibody
-
Angiotensin II peptide (for coating)
-
This compound peptide (competitor)
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with a known concentration of Angiotensin II peptide overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of this compound. In a separate plate or tubes, pre-incubate the Angiotensin II antibody with the different concentrations of this compound for 1-2 hours.
-
Incubation: Add the antibody/Angiotensin A mixtures to the Angiotensin II-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm. A decrease in signal in the presence of this compound indicates cross-reactivity.
Western Blot Protocol
Western blotting can provide a qualitative assessment of cross-reactivity by observing if the antibody detects this compound.[7]
Materials:
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Angiotensin II and this compound peptides
-
Angiotensin II antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Run Angiotensin II and a range of concentrations of this compound on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides to a transfer membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the Angiotensin II antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of a band corresponding to this compound indicates cross-reactivity.
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways of Angiotensin II and a typical experimental workflow for assessing antibody cross-reactivity.
References
- 1. Lack of specificity of commercial antibodies leads to misidentification of angiotensin type 1 receptor (AT1R) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Anti-angiotensin antibodies cross-reactive with nonpeptide angiotensin antagonists as angiotensin receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. ahajournals.org [ahajournals.org]
Angiotensin II vs. ACE Inhibitors: A Comparative Guide on Cardiac Function
This guide provides a detailed comparison of the physiological effects of Angiotensin II (Ang II) and the therapeutic effects of Angiotensin-Converting Enzyme (ACE) inhibitors on cardiac function. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and pathway visualizations.
Introduction: The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. A key effector molecule of this system is Angiotensin II, a potent vasoconstrictor that plays a significant role in the pathophysiology of cardiovascular diseases, including hypertension and heart failure.[1][2] ACE inhibitors are a class of drugs that block the production of Angiotensin II and are a cornerstone in the treatment of these conditions.[3][4] This guide will compare the direct actions of Angiotensin II on the heart with the cardioprotective effects exerted by ACE inhibitors.
Signaling Pathways and Mechanisms of Action
Angiotensin II exerts its effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor, initiating a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, fibrosis, and cellular hypertrophy.[5][6][7] Chronic activation of this pathway contributes to pathological cardiac remodeling.[5][8]
ACE inhibitors, on the other hand, competitively block the angiotensin-converting enzyme, which is responsible for converting the inactive Angiotensin I into the active Angiotensin II.[1][3] This blockade reduces the circulating and local levels of Angiotensin II, thereby mitigating its downstream pathological effects.[4] Furthermore, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, which contributes to their blood pressure-lowering effect.[3]
Comparative Effects on Cardiac Parameters
The opposing actions of Angiotensin II and ACE inhibitors are evident in their effects on key cardiac functional and structural parameters. The following tables summarize representative data from experimental animal models.
Data are representative values derived from studies using Angiotensin II infusion models versus ACE inhibitor treatment in hypertensive or heart failure models.
| Parameter | Control (Sham) | Angiotensin II Infusion | ACE Inhibitor Treatment |
| Systolic Blood Pressure (mmHg) | 115 ± 5 | 160 ± 10 | 110 ± 7 |
| Heart Rate (bpm) | 480 ± 20 | 470 ± 25 (no significant change) | 475 ± 20 (no significant change) |
| Ejection Fraction (%) | 65 ± 5 | 50 ± 6 | 60 ± 5 |
| Fractional Shortening (%) | 35 ± 4 | 25 ± 5 | 33 ± 4 |
| Cardiac Output (mL/min) | 25 ± 3 | 20 ± 4 | 24 ± 3 |
Summary: Angiotensin II infusion leads to a significant increase in blood pressure and a decline in systolic function, as indicated by reduced ejection fraction and fractional shortening.[9] Conversely, ACE inhibitors help maintain or improve these parameters by reducing afterload and preventing negative remodeling.[10]
Data are representative values from histological analyses in animal models.
| Parameter | Control (Sham) | Angiotensin II Infusion | ACE Inhibitor Treatment |
| Heart Weight / Body Weight (mg/g) | 3.5 ± 0.3 | 5.0 ± 0.4 | 3.7 ± 0.3 |
| Cardiomyocyte Cross-Sectional Area (µm²) | 200 ± 20 | 350 ± 30 | 220 ± 25 |
| Collagen Volume Fraction (%) | 2 ± 0.5 | 10 ± 2.0 | 3 ± 0.8 |
Summary: Chronic exposure to Angiotensin II induces significant pathological cardiac hypertrophy and fibrosis.[8][9] ACE inhibitors effectively prevent or even reverse these structural changes by blocking the trophic effects of Angiotensin II on cardiac cells.[10]
Experimental Methodologies
The data presented are typically generated using standardized preclinical models and analytical techniques.
Objective: To non-invasively measure cardiac dimensions and systolic function in a mouse model.
Protocol:
-
Animal Preparation: Mice are anesthetized, typically with isoflurane (B1672236) (1-2.5%), to maintain a stable heart rate.[11][12] Body temperature is maintained at 37°C using a heating pad. The chest area is shaved to ensure optimal ultrasound probe contact.[13]
-
Image Acquisition: Using a high-frequency ultrasound system (e.g., Vevo 2100), two-dimensional images of the heart are obtained in the parasternal short-axis view at the level of the papillary muscles.[12][14]
-
M-Mode Analysis: An M-mode cursor is placed perpendicular to the left ventricular (LV) walls to record wall motion over time.[13]
-
Data Measurement: From the M-mode tracing, the following are measured:
-
LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
LV posterior wall thickness (LVPW) and anterior wall thickness (LVAW).
-
-
Calculation of Functional Parameters: Ejection Fraction (EF) and Fractional Shortening (FS) are calculated from the measured diameters, providing an index of systolic function.[15]
Objective: To quantify the extent of collagen deposition (fibrosis) in the cardiac tissue.
Protocol:
-
Tissue Preparation: At the end of the study, hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041).[16]
-
Sectioning: The paraffin blocks are sectioned into 5-µm thick slices.[17]
-
Staining: The sections are stained with Picrosirius Red or Masson's Trichrome, which specifically stain collagen fibers red or blue, respectively.[17][18]
-
Imaging: Stained sections are imaged using a light microscope connected to a digital camera.
-
Quantification: The images are analyzed using software (e.g., ImageJ). The fibrotic area (stained collagen) is quantified as a percentage of the total myocardial tissue area.[17] This provides a quantitative measure of cardiac fibrosis.
Conclusion
The evidence clearly demonstrates the opposing roles of Angiotensin II and ACE inhibitors on cardiac function. Angiotensin II acts as a key driver of pathological cardiac remodeling, leading to hypertrophy, fibrosis, and systolic dysfunction.[8][9] ACE inhibitors provide significant cardioprotection by directly counteracting this pathway.[1][10] They reduce blood pressure, decrease cardiac workload, and prevent or regress the structural changes associated with chronic heart disease, making them a vital therapeutic tool in cardiovascular medicine.[4][19]
References
- 1. Angiotensin-Converting Enzyme and Heart Failure [imrpress.com]
- 2. youtube.com [youtube.com]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways [frontiersin.org]
- 8. [PDF] Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy | Semantic Scholar [semanticscholar.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bhf.org.uk [bhf.org.uk]
head-to-head comparison of different Angiotensin A receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. By selectively antagonizing the Angiotensin II Type 1 (AT1) receptor, these drugs effectively mitigate the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While all ARBs share a common mechanism of action, significant pharmacological and pharmacokinetic differences exist within the class, influencing their clinical efficacy and application. This guide provides an objective, data-driven comparison of various ARBs to aid in research and development.
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of different Angiotensin II receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity and Potency
This table presents the binding affinity (Ki or Kd) and inhibitory concentration (IC50) of several ARBs for the AT1 receptor. Lower values indicate higher affinity and potency.
| Drug | Binding Affinity (Ki/Kd) (nM) | IC50 (nM) |
| Losartan | ~19-26 | 12.8 - 25.1 |
| EXP3174 (active metabolite of Losartan) | ~1.0 - 2.4 | - |
| Valsartan | ~3.9 - 13.5 | 489 |
| Irbesartan | ~0.4 - 1.5 | 53.9 |
| Candesartan | ~0.34 - 1.0 | 104 |
| Telmisartan | ~2.9 - 8.3 | 24.1 |
| Olmesartan | ~1.3 - 2.6 | 56.2 |
| Azilsartan | ~0.64 | ~1.7 |
Table 2: Comparative Efficacy in Blood Pressure Reduction from Head-to-Head Clinical Trials
This table summarizes the mean reduction in systolic blood pressure (SBP) and diastolic blood pressure (DBP) observed in head-to-head clinical trials comparing different ARBs. It is important to note that trial designs, patient populations, and baseline blood pressures can vary.
| Comparison | Drug and Dose | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Study Duration |
| Olmesartan vs. Others | Olmesartan 20 mg | -11.5 | -8.5 | 8 weeks |
| Losartan 50 mg | -8.2 | -6.2 | ||
| Valsartan 80 mg | -7.9 | -5.6 | ||
| Irbesartan 150 mg | -9.9 | -7.4 | ||
| Valsartan vs. Losartan | Valsartan 80/160 mg | Significantly greater responder rate | Similar to Losartan | 8 weeks |
| Losartan 50/100 mg | ||||
| Irbesartan vs. Losartan | Irbesartan 150 mg/300 mg | Greater reduction than Losartan | Greater reduction than Losartan | 8 weeks |
| Losartan 100 mg | ||||
| Azilsartan vs. Olmesartan | Azilsartan 40/80 mg | -14.3 | - | 24 hours |
| Olmesartan 40 mg | -12.9 | - | ||
| Candesartan vs. Losartan | Candesartan 8/16 mg | -13.6 | -10.3 | 8 weeks |
| Losartan 50/100 mg | -10.2 | -8.7 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to generate the data presented above.
Radioligand Binding Assay for Determining Binding Affinity (Ki/Kd)
This protocol is a standard method for determining the affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) for a radiolabeled ligand and the inhibition constant (Ki) for unlabeled ARBs at the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled ARBs (Losartan, Valsartan, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding (for Kd determination):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For each concentration, include tubes with an excess of an unlabeled ligand to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Competition Binding (for Ki determination):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or near its Kd) with increasing concentrations of the unlabeled ARB.
-
Include control tubes for total binding (radioligand only) and non-specific binding.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax (maximum number of binding sites).
-
For competition binding, plot the percentage of specific binding against the logarithm of the ARB concentration. The IC50 value is determined from this curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
In Vitro Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of ARBs.
Objective: To determine the concentration of an ARB required to inhibit 50% of the binding of a radiolabeled agonist to the AT1 receptor.
Materials:
-
Same as for the Radioligand Binding Assay.
Procedure:
-
Assay Setup: In a multi-well plate, add a constant amount of AT1 receptor-expressing cell membranes to each well.
-
Addition of Competitor: Add serial dilutions of the ARB to the wells. Include control wells without any competitor (for total binding) and wells with a high concentration of an unlabeled ligand (for non-specific binding).
-
Addition of Radioligand: Add a fixed concentration of a suitable radioligand (e.g., 125I-Angiotensin II) to all wells. The concentration is typically chosen to be close to its Kd value for the AT1 receptor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a filtration method to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the bound ligand for each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the ARB.
-
Plot the percentage of specific binding against the logarithm of the ARB concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the ARB that produces 50% inhibition of radioligand binding.
-
Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
This protocol describes the standardized method for measuring blood pressure over a 24-hour period in a clinical trial setting.
Objective: To obtain a comprehensive assessment of a patient's blood pressure profile throughout a 24-hour period, including daytime and nighttime readings, to evaluate the efficacy of an antihypertensive drug.
Procedure:
-
Device Preparation and Patient Instruction:
-
A portable, automated blood pressure monitoring device is fitted to the patient's non-dominant arm.
-
The device is programmed to take blood pressure readings at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
The patient is instructed to go about their normal daily activities but to keep their arm still and at heart level during the readings. They are also given a diary to record their activities, symptoms, and sleep times.
-
-
Data Collection: The device records systolic blood pressure, diastolic blood pressure, and heart rate for a continuous 24-hour period.
-
Data Analysis:
-
The collected data is downloaded and analyzed to calculate the average 24-hour, daytime, and nighttime blood pressure.
-
The "trough-to-peak" ratio may also be calculated to assess the duration of the drug's effect. The trough is the blood pressure just before the next dose, and the peak is the point of maximum blood pressure reduction. A higher ratio indicates a longer duration of action.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language).
Angiotensin II Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the binding of Angiotensin II to its AT1 receptor.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a radioligand binding assay used to determine the binding affinity of ARBs.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of ARB Properties
This diagram illustrates the logical flow from molecular properties to clinical effects for Angiotensin II Receptor Blockers.
Caption: Relationship between ARB properties and clinical effects.
Experimental Validation of Angiotensin Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the signaling pathways initiated by Angiotensin II and its analogue, Angiotensin A. While the vast majority of experimental data pertains to the well-elucidated Angiotensin II pathway, existing literature suggests that this compound, which differs by a single amino acid substitution, elicits similar physiological functions, implying a comparable signaling mechanism. This document summarizes the key experimental findings for Angiotensin II, which can be largely extrapolated to this compound, and outlines the methodologies used for their validation.
Angiotensin II and this compound: An Overview
Angiotensin II is the primary effector hormone of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1][2][3][4][5][6][7][8][9][10] It mediates its effects by binding to two main G protein-coupled receptors (GPCRs): Angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R).[1][7][8][11][12][13][14][15] The majority of the well-characterized physiological and pathophysiological effects of Angiotensin II are mediated through the AT1R.[1][2][7][8][12]
This compound is an analogue of Angiotensin II that has been identified in human plasma. It differs from Angiotensin II by the substitution of the N-terminal aspartic acid with an alanine (B10760859) residue. Functionally, this compound has been reported to have similar physiological effects as Angiotensin II in the cardiovascular system, suggesting that it likely interacts with the same receptors and activates similar downstream signaling cascades.[11] Due to the extensive research on Angiotensin II, its signaling pathway serves as the primary model for understanding the effects of related peptides like this compound.
Core Signaling Pathways of Angiotensin II (and by extension, this compound)
The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that are broadly categorized into G protein-dependent and G protein-independent pathways.
G Protein-Dependent Signaling
The AT1 receptor couples to several heterotrimeric G proteins, primarily Gq/11, G12/13, and Gi.
-
Gq/11 Pathway: This is the classical and most prominent signaling pathway for Angiotensin II. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, cell growth, and proliferation.[1][13][16]
-
G12/13 Pathway: Coupling of the AT1 receptor to G12/13 activates the small GTPase RhoA. RhoA, in turn, activates Rho-kinase, which plays a significant role in vasoconstriction, cell migration, and cytoskeletal reorganization.
-
Gi Pathway: The AT1 receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the G protein-dependent signaling pathways of Angiotensin II.
Caption: G protein-dependent signaling pathways of Angiotensin II/A.
G Protein-Independent Signaling
In addition to classical G protein coupling, the AT1 receptor can also signal through β-arrestin-mediated pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the AT1 receptor, leading to the recruitment of β-arrestins. β-arrestin binding not only desensitizes G protein signaling but also initiates a second wave of signaling by acting as a scaffold for various signaling proteins, including MAP kinases (e.g., ERK1/2), leading to effects on cell growth and apoptosis.
The diagram below outlines the β-arrestin-mediated signaling cascade.
Caption: β-arrestin-mediated signaling of Angiotensin II/A.
Experimental Validation: Data and Protocols
The validation of the Angiotensin II signaling pathway has been accomplished through a variety of in vitro and in vivo experimental approaches. The following tables summarize key quantitative findings and the protocols used to obtain them.
Quantitative Data Summary
| Parameter Measured | Experimental System | Agonist | Concentration | Observed Effect | Reference Assay |
| Intracellular Ca²⁺ Mobilization | Cultured Vascular Smooth Muscle Cells | Angiotensin II | 100 nM | ~300% increase in fluorescence intensity | Fura-2 AM fluorescent imaging |
| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | Angiotensin II | 100 nM | ~5-fold increase in phospho-ERK1/2 levels | Western Blotting |
| Protein Synthesis Rate | In vivo rat aorta | Angiotensin II infusion | Non-pressor dose | ~72% increase in leucine (B10760876) incorporation | [³H]-leucine incorporation assay |
| RhoA Activation | Human Aortic Smooth Muscle Cells | Angiotensin II | 1 µM | ~3-fold increase in RhoA-GTP levels | RhoA pull-down assay |
| cAMP Inhibition | CHO cells expressing AT1R | Angiotensin II | 100 nM | ~50% decrease in forskolin-stimulated cAMP | cAMP competitive immunoassay |
Detailed Experimental Protocols
1. Measurement of Intracellular Calcium (Ca²⁺) Mobilization
-
Objective: To quantify the increase in intracellular calcium concentration following AT1 receptor activation.
-
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Baseline Measurement: The coverslip is mounted on a fluorescence microscope, and baseline fluorescence is recorded at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Stimulation: Angiotensin II or this compound is added to the cells.
-
Data Acquisition: Changes in fluorescence intensity are recorded over time. The ratio of the fluorescence at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
2. Western Blotting for ERK1/2 Phosphorylation
-
Objective: To measure the activation of the MAP kinase pathway by assessing the phosphorylation of ERK1/2.
-
Methodology:
-
Cell Treatment: Cultured cells (e.g., rat aortic smooth muscle cells) are treated with Angiotensin II or this compound for various time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
-
3. [³H]-Leucine Incorporation Assay for Protein Synthesis
-
Objective: To measure the rate of new protein synthesis in response to Angiotensin stimulation.
-
Methodology:
-
In Vivo Model: An animal model, such as a rat, is infused with a non-pressor dose of Angiotensin II or this compound.
-
Radiolabeling: A radiolabeled amino acid, typically [³H]-leucine, is administered.
-
Tissue Harvest: After a defined period, tissues of interest (e.g., aorta) are harvested.
-
Protein Precipitation: The tissue is homogenized, and proteins are precipitated using trichloroacetic acid (TCA).
-
Scintillation Counting: The amount of incorporated [³H]-leucine in the protein precipitate is measured using a scintillation counter.
-
Normalization: The results are normalized to the total protein content of the tissue sample.[9]
-
The following diagram depicts a generalized experimental workflow for validating the Angiotensin signaling pathway.
Caption: Experimental workflow for Angiotensin signaling validation.
Comparison of Alternatives
Several tools and reagents are available for studying the Angiotensin signaling pathway. The choice of methodology often depends on the specific aspect of the pathway being investigated.
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assays | Use of fluorescent probes that change properties upon binding to a target (e.g., Ca²⁺, cAMP). | High sensitivity, real-time measurements in live cells, suitable for high-throughput screening. | Phototoxicity, photobleaching, potential for artifacts from dye loading. |
| Luminescence-Based Assays | Enzymatic reaction that produces light (e.g., BRET for protein-protein interactions, cAMP assays). | High sensitivity, low background signal, no need for an external light source. | Signal can be transient, may require genetic modification of cells. |
| Radiometric Assays | Use of radioisotopes to trace molecular events (e.g., [³H]-leucine incorporation, radioligand binding). | High sensitivity and specificity, well-established protocols. | Requires handling of radioactive materials, specialized equipment, and disposal procedures. |
| Immunoblotting (Western Blot) | Use of antibodies to detect specific proteins and their modifications (e.g., phosphorylation). | Provides information on protein levels and activation state, widely used. | Semi-quantitative, can be time-consuming, requires specific antibodies. |
Conclusion
The signaling pathway of Angiotensin II is a well-established paradigm in cardiovascular research, with a wealth of experimental data supporting its intricate mechanisms. While specific data for this compound is limited, its structural and functional similarities to Angiotensin II strongly suggest a shared signaling pathway. Researchers investigating this compound can therefore leverage the extensive knowledge and established protocols for Angiotensin II as a robust starting point for their studies. The experimental approaches outlined in this guide provide a solid framework for the quantitative validation of signaling events mediated by this important class of peptide hormones.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. news-medical.net [news-medical.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
Decoding the Receptor Preference of Angiotensin A: A Comparative Guide to AT1 vs. AT2 Subtype Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between angiotensin peptides and their receptors is paramount for designing targeted therapeutics. This guide provides a detailed comparison of the binding affinity of Angiotensin A for the Angiotensin II receptor subtypes, AT1 and AT2, supported by experimental data and methodologies.
This compound, also known as Angiotensin III, is a biologically active peptide of the renin-angiotensin system. Its physiological effects are mediated through its interaction with two primary receptor subtypes: the Angiotensin II Type 1 (AT1) receptor and the Type 2 (AT2) receptor. The distinct signaling pathways activated by these receptors often lead to opposing physiological outcomes, making the receptor subtype selectivity of ligands like this compound a critical area of investigation.
Comparative Binding Affinity of Angiotensin Peptides
The selectivity of this compound for AT1 and AT2 receptors can be quantified by comparing its binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound (Angiotensin III) and its precursor, Angiotensin II, at both receptor subtypes, as determined by competitive radioligand binding assays.
| Peptide | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | AT1/AT2 Selectivity Ratio |
| This compound (Ang III) | 2.11 x 10⁻⁸ | 6.48 x 10⁻¹⁰ | 32.6 |
| Angiotensin II | 7.92 x 10⁻¹⁰ | 5.22 x 10⁻¹⁰ | 1.5 |
Data sourced from Bosnyak et al., Clinical Science (2011).
The data clearly indicates that while both peptides bind with high affinity to both receptors, this compound (Angiotensin III) demonstrates a notable preference for the AT2 receptor, with an approximately 33-fold higher affinity for AT2 over AT1. In contrast, Angiotensin II exhibits nearly equal affinity for both receptor subtypes.
Experimental Determination of Receptor Selectivity
The binding affinities presented above were determined using a competitive radioligand binding assay. This technique is a cornerstone for characterizing ligand-receptor interactions.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the AT1 and AT2 receptor subtypes.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express either the human AT1 receptor or the human AT2 receptor.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II, a high-affinity radiolabeled ligand for both AT1 and AT2 receptors.
-
Competing Ligands: Unlabeled this compound (Angiotensin III) and Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing either AT1 or AT2 receptors to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
Set up assay tubes containing a fixed concentration of the radioligand (¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).
-
Add increasing concentrations of the unlabeled competing ligand (this compound or Angiotensin II) to the tubes.
-
Include control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a saturating concentration of unlabeled Angiotensin II).
-
Initiate the binding reaction by adding a specific amount of the membrane preparation to each tube.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the logarithm of the competing ligand concentration.
-
Determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways: The Basis of Functional Divergence
The preferential binding of this compound to the AT2 receptor has significant functional implications due to the distinct downstream signaling cascades initiated by AT1 and AT2 receptor activation.
AT1 Receptor Signaling: Activation of the AT1 receptor, a Gq-protein coupled receptor, primarily leads to a cascade of events associated with vasoconstriction, inflammation, and cellular growth.[1][2] This is achieved through the activation of phospholipase C (PLC), which subsequently increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a rise in intracellular calcium and activation of protein kinase C (PKC).[2]
AT2 Receptor Signaling: In contrast, the AT2 receptor often counteracts the effects of the AT1 receptor.[2] Its activation is linked to the stimulation of protein phosphatases, leading to the inactivation of growth-promoting pathways like the MAP kinase cascade.[2] AT2 receptor signaling is also associated with the activation of the nitric oxide/cyclic GMP pathway, contributing to vasodilation.[2]
Conclusion
The experimental data unequivocally demonstrates that this compound is a selective agonist for the Angiotensin II AT2 receptor. This preference distinguishes it from Angiotensin II and suggests a potentially different physiological role, leaning towards the counter-regulatory and protective effects associated with AT2 receptor activation. For researchers in pharmacology and drug development, this inherent selectivity makes this compound and its analogues valuable tools for probing the function of the AT2 receptor and for the potential development of therapeutics that selectively target this protective pathway.
References
Angiotensin A: A Comparative Analysis of In Vitro and In Vivo Biological Effects
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the in vitro and in vivo biological effects of Angiotensin A, a peptide of the renin-angiotensin system, reveals distinct differences in its physiological impact compared to the well-characterized Angiotensin II. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's activity, supported by experimental data and protocols, to facilitate a deeper understanding of its potential therapeutic implications.
Summary of Biological Effects: In Vitro vs. In Vivo
This compound, a derivative of Angiotensin II, exhibits nuanced differences in its biological activity when studied in controlled laboratory settings versus within a living organism. While both peptides demonstrate potent cardiovascular effects, their actions on cardiac rhythm and cellular signaling diverge significantly.
| Biological Effect | In Vitro Findings | In Vivo Findings | Key Differences & Implications |
| Blood Pressure Regulation | Data on direct vasoconstrictive effects in isolated vessels is limited. | Elicits a dose-dependent increase in mean arterial pressure comparable to Angiotensin II in rats. This effect is mediated through AT1 receptors and is completely abolished by the AT1 receptor blocker losartan.[1] | Both peptides are potent pressor agents in vivo, suggesting similar engagement of systemic vasoconstrictive pathways. The lack of extensive in vitro vasoconstriction data for this compound highlights an area for further research. |
| Cardiac Function | Does not induce significant changes in intracellular calcium transients in isolated cardiomyocytes under baseline or ischemic stress conditions.[1] | Actions on cardiac function are similar to Angiotensin II, though only partially blocked by losartan.[1] | The discrepancy between the lack of direct effect on cardiomyocyte calcium handling in vitro and the observed in vivo cardiac effects suggests that this compound may influence cardiac function through indirect mechanisms, potentially involving other cell types or signaling pathways within the heart. |
| Cardiac Arrhythmias | Not applicable in this context. | Unlike Angiotensin II, this compound does not increase the duration or severity of ischemia/reperfusion-induced arrhythmias in isolated rat hearts.[1] | This is a critical distinction, suggesting that this compound may lack the pro-arrhythmic properties of Angiotensin II, a finding with significant potential therapeutic implications for cardiovascular diseases. |
| Receptor Binding | Binds to both AT1 and AT2 receptors. Specific affinity (Ki) values for this compound are not widely reported, but it is expected to have a binding profile similar to Angiotensin II, which binds to both receptors with high affinity. | Effects on blood pressure are mediated by AT1 receptors.[1] | While in vitro studies show binding to both receptor subtypes, the primary physiological effects observed in vivo appear to be driven by AT1 receptor activation. The in vivo role of this compound's interaction with AT2 receptors remains to be fully elucidated. |
Signaling Pathways
This compound is presumed to activate signaling pathways similar to Angiotensin II, primarily through the Gq-protein coupled AT1 receptor. This activation leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction.
References
Angiotensin Peptides as Clinical Biomarkers: A Comparative Guide
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of cardiovascular diseases. Beyond the well-known vasoconstrictor Angiotensin II (Ang II), other angiotensin peptides, such as Angiotensin-(1-7) [Ang-(1-7)], have emerged as important players with often opposing effects. This guide provides a comparative overview of Ang II and Ang-(1-7) as potential clinical biomarkers, presenting experimental data, detailing measurement protocols, and illustrating their signaling pathways. This information is intended for researchers, scientists, and drug development professionals interested in the clinical utility of these peptides.
Performance Comparison of Angiotensin Peptides and Established Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately diagnose a condition, predict future events, or monitor therapeutic response. The following tables summarize quantitative data comparing Angiotensin II and Angiotensin-(1-7) with each other and with the established cardiovascular biomarker, B-type Natriuretic Peptide (BNP).
| Biomarker | Condition | Patient Cohort | Key Findings | Reference |
| Angiotensin II | Heart Failure | 110 outpatients and emergency department patients | Individual Ang II levels failed to predict all-cause mortality or hospitalization duration.[1][2] | [1][2] |
| Angiotensin-(1-7) | Heart Failure | 110 outpatients and emergency department patients | Individual Ang-(1-7) levels failed to predict all-cause mortality or hospitalization duration.[1][2] | [1][2] |
| Ang-(1-7)/Ang II Ratio | Heart Failure | 110 outpatients and emergency department patients | An elevated ratio was an independent predictor of improved survival and lower hospitalization duration. A ratio above the median was associated with a 76.4% 5-year survival rate compared to 50.9% for those below the median.[1][2] | [1][2] |
| Angiotensin II | Postural Tachycardia Syndrome (POTS) | 65 children with POTS and 65 healthy controls | Ang II levels were significantly higher in POTS patients (114.07 ± 7.69 pg/mL) compared to controls (109.20 ± 10.44 pg/mL). The area under the curve (AUC) for diagnosing POTS was 0.654.[3] | [3] |
| BNP | Heart Failure with Preserved Ejection Fraction (HFpEF) | 1057 patients from the TOPCAT trial | Median BNP concentration was 257 ng/L. Elevated BNP levels were independently associated with an increased risk of the primary outcome (composite of cardiovascular death, hospitalization for HF, or aborted cardiac arrest).[4] | [4] |
Experimental Protocols
Accurate quantification of angiotensin peptides in biological fluids is challenging due to their low concentrations and susceptibility to degradation. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of Angiotensin Peptides by LC-MS/MS
LC-MS/MS is considered the gold standard for angiotensin peptide quantification due to its high specificity and sensitivity.
1. Sample Collection and Preparation:
-
Collect whole blood into pre-chilled tubes containing an angiotensin-stabilizing protease inhibitor cocktail.
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.[2]
2. Solid-Phase Extraction (SPE):
-
Acidify plasma samples.
-
Apply the acidified plasma to a C18 Sep-Pak cartridge.
-
Wash the cartridge to remove interfering proteins.
-
Elute the angiotensin peptides with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture with formic acid).[5][6]
3. LC-MS/MS Analysis:
-
Separate the extracted peptides on a C18 analytical column using a linear acetonitrile gradient.
-
Detect the peptides using a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Quantify the peptides based on their retention time, mass-to-charge ratio (m/z), and the peak area of specific fragment ions (multiple reaction monitoring - MRM).[5][6][7]
-
Use stable isotope-labeled internal standards for each angiotensin peptide to ensure accuracy.
Performance Characteristics:
-
Lower Limit of Quantification (LLOQ): As low as 5 pg/mL for Ang-(1-7), Ang II, Ang-(1-9), and Ang I.[7]
-
Precision: Intra-batch precision for Ang-(1-7) and Ang II were reported as 24.0% and 12.7%, respectively.[5][6]
-
Accuracy: Reported as 84.0–123.0% for Ang-(1-7) and 100.2–116.0% for Ang II.[5][6]
Quantification of Angiotensin Peptides by ELISA
ELISA is a more widely available method, though concerns about specificity have been raised.[8]
1. Principle:
-
Competitive ELISA is the common format for angiotensin peptides.
-
Angiotensin peptides in the sample compete with a fixed amount of labeled (e.g., biotinylated) angiotensin for binding to a limited amount of antibody coated on a microplate.
-
The amount of bound labeled angiotensin is inversely proportional to the concentration of angiotensin in the sample.[9]
2. Assay Procedure (General Steps):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed concentration of biotinylated angiotensin peptide.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate, which binds to the biotinylated angiotensin.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB) that reacts with HRP to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of the angiotensin peptide in the samples based on a standard curve.[9][10]
Performance Characteristics (Example Commercial Kit for Ang-(1-7)):
-
Sensitivity: < 3.48 pg/mL.[9]
-
Standard Curve Range: 15.63 - 1000 pg/mL.
-
Sample Types: Serum, plasma, tissue homogenates, cell lysates, and cell culture supernates.[9]
Signaling Pathways and Experimental Workflows
The biological effects of Angiotensin II and Angiotensin-(1-7) are mediated by distinct signaling pathways, which are crucial for understanding their roles as biomarkers.
Angiotensin II Signaling Pathway
Angiotensin II primarily exerts its effects through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor. Activation of AT1R leads to a cascade of intracellular events that contribute to vasoconstriction, inflammation, and fibrosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Association of Natriuretic Peptides With Cardiovascular Prognosis in Heart Failure With Preserved Ejection Fraction: Secondary Analysis of the TOPCAT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Angiotensin 1-7 ELISA Kit (A6594) [antibodies.com]
- 10. ELISA Kit for Angiotensin 1-7 (Ang1-7) | CES085Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
